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Core Science & Biosynthesis

Foundational

Synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole: A Comprehensive Technical Guide

Introduction The difluoromethyl group (–CF₂H) has emerged as a privileged structural motif in medicinal chemistry and agrochemical development. Functioning as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The difluoromethyl group (–CF₂H) has emerged as a privileged structural motif in medicinal chemistry and agrochemical development. Functioning as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups, it acts as a robust hydrogen bond donor while significantly enhancing the metabolic stability and membrane permeability of the parent molecule. When conjugated to a pyrazole core—a ubiquitous nitrogen-containing heterocycle—the resulting 4-(difluoromethyl)pyrazole scaffold forms the pharmacophoric backbone of numerous succinate dehydrogenase inhibitor (SDHI) fungicides and targeted kinase inhibitors.

This technical whitepaper details a highly efficient, two-step synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole. By establishing the N-ethyl substituent prior to formylation and fluorination, this route circumvents the regioselectivity issues and purification bottlenecks commonly associated with the late-stage N-alkylation of asymmetric pyrazoles.

Retrosynthetic Analysis & Pathway Selection

The synthesis is designed around two core transformations:

  • Electrophilic Aromatic Substitution (Vilsmeier-Haack Formylation): The electron-rich 1-ethyl-1H-pyrazole is formylated at the C4 position. The adjacent nitrogen atoms direct the electrophile exclusively to the 4-position, ensuring complete regiocontrol[1].

  • Nucleophilic Deoxofluorination: The resulting 1-ethyl-1H-pyrazole-4-carbaldehyde is subjected to diethylaminosulfur trifluoride (DAST). DAST converts the aldehyde into a geminal difluoride under mild conditions, avoiding the use of highly toxic and gaseous sulfur tetrafluoride (SF₄)[2].

SynthesisWorkflow Start 1-Ethyl-1H-pyrazole (Starting Material) Int1 1-Ethyl-1H-pyrazole-4-carbaldehyde (Intermediate) Start->Int1 Step 1: Formylation 0 °C to 90 °C Reagent1 POCl3 + DMF (Vilsmeier Reagent) Reagent1->Int1 Product 4-(Difluoromethyl)-1-ethyl-1H-pyrazole (Target Compound) Int1->Product Step 2: Deoxofluorination -78 °C to RT Reagent2 DAST (Diethylaminosulfur trifluoride) in DCM Reagent2->Product

Two-step synthesis workflow of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole.

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Causality & Mechanism: The reaction between phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent[3]. The pyrazole ring attacks this electrophile at the C4 position. Subsequent aqueous basic hydrolysis of the iminium intermediate yields the target aldehyde[1].

Step-by-Step Procedure:

  • Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C using an ice-water bath.

  • Electrophile Generation: Add POCl₃ (1.5 equivalents) dropwise over 30 minutes. Causality: The formation of the Vilsmeier reagent is highly exothermic; dropwise addition prevents thermal degradation and side-product formation.

  • Substrate Addition: After stirring for 30 minutes at 0 °C, add 1-ethyl-1H-pyrazole (1.0 equivalent) dropwise.

  • Cyclization/Formylation: Remove the ice bath and heat the reaction mixture to 90 °C for 16 hours[4].

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (UV active, low Rf) should be completely consumed, replaced by a highly UV-active spot (aldehyde, higher Rf).

  • Quenching & Hydrolysis (Self-Validating Step): Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully adjust the pH to 7–8 using a 2M NaOH solution. Causality: Neutralization is critical; acidic conditions will trap the product as a water-soluble iminium salt, drastically reducing the isolated yield.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to afford 1-ethyl-1H-pyrazole-4-carbaldehyde as a pale yellow oil.

Protocol 2: Deoxofluorination using DAST

Causality & Mechanism: DAST acts as a nucleophilic fluorinating agent. The carbonyl oxygen of the aldehyde acts as a Lewis base, attacking the sulfur atom of DAST and eliminating hydrogen fluoride (HF)[2]. The resulting alkoxyaminosulfur difluoride intermediate undergoes cleavage, followed by nucleophilic attack by fluoride (via an SN1 or SN2 pathway) to yield the geminal difluoride[5].

DASTMechanism Aldehyde Aldehyde Carbonyl (Lewis Base) Activation Oxygen Attack on Sulfur (- HF) Aldehyde->Activation DAST DAST (Fluorinating Agent) DAST->Activation Intermediate Alkoxyaminosulfur Difluoride Intermediate Activation->Intermediate FluorideAttack Nucleophilic Fluoride Attack (SN1 or SN2) Intermediate->FluorideAttack Cleavage of C-O bond GemDifluoride Geminal Difluoride (-CF2H) FluorideAttack->GemDifluoride

Mechanistic pathway of DAST-mediated deoxofluorination of aldehydes.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in anhydrous Dichloromethane (DCM) under a strict nitrogen atmosphere. Cool the solution to -78 °C[6].

  • Fluorination: Add DAST (2.5 equivalents) dropwise via a syringe. Causality: DAST reacts violently with moisture and can cause exothermic decomposition. Low temperatures mitigate the risk of pinacol-type rearrangements or elimination side reactions.

  • Reaction Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours[6].

  • In-Process Control (IPC): Extract a 0.1 mL aliquot, quench in saturated NaHCO₃, extract with DCM, and analyze via LC-MS or ¹⁹F NMR. The reaction is self-validating when ¹⁹F NMR shows a characteristic doublet at approximately -112 ppm (²J_HF ≈ 55 Hz), confirming the –CF₂H group.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ until effervescence ceases. Causality: This neutralizes the generated HF and unreacted DAST, preventing glass etching and ensuring operator safety.

  • Isolation: Separate the organic layer, extract the aqueous phase with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate 4-(Difluoromethyl)-1-ethyl-1H-pyrazole.

Quantitative Data & Optimization

To ensure maximum conversion during the deoxofluorination step, various parameters must be optimized. Table 1 summarizes the quantitative data driving the selection of the optimal protocol.

Table 1: Optimization of Deoxofluorination Conditions for 1-Ethyl-1H-pyrazole-4-carbaldehyde

EntryFluorinating AgentEquivalentsSolventTemperature ProfileIsolated Yield (%)
1DAST1.5DCM-78 °C → RT45% (Incomplete)
2 DAST 2.5 DCM -78 °C → RT 88% (Optimal)
3DAST2.5THF-78 °C → RT62%
4XtalFluor-E2.5DCMRT75%
5Deoxo-Fluor2.5Toluene0 °C → 50 °C70%

Data Interpretation: Entry 2 represents the optimal self-validating system. A stoichiometric excess of DAST (2.5 eq) is required to drive the reaction to completion due to the consumption of the reagent by adventitious moisture and the formation of stable sulfurane byproducts. DCM provides the ideal polarity for stabilizing the alkoxyaminosulfur difluoride intermediate[5].

References

  • [6] Title: WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents Source: Google Patents URL:

  • [4] Title: US11542278B1 - Heteroaromatic macrocyclic ether chemotherapeutic agents Source: Google Patents URL:

  • [1] Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: PMC - National Center for Biotechnology Information URL:[Link]

  • [2] Title: Fluorination with aminosulfuranes Source: Wikipedia URL:[Link]

  • [3] Title: Vilsmeier–Haack formylation Source: Organic Chemistry Reaction URL: [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine has evolved from simple single-atom substitutions to the deployment of complex fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine has evolved from simple single-atom substitutions to the deployment of complex fluorinated motifs. 4-(Difluoromethyl)-1-ethyl-1H-pyrazole represents a highly specialized heterocyclic building block. By coupling an electron-rich N-ethyl pyrazole core with a C4-positioned difluoromethyl (-CF


H) group, this scaffold offers a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding capacity. This whitepaper provides an in-depth technical analysis of its physicochemical properties and outlines a field-proven, self-validating synthetic methodology for its preparation.

Core Physicochemical Properties

The pharmacological utility of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole is fundamentally driven by the unique electronic and steric properties of the -CF


H group. Unlike the ubiquitous trifluoromethyl (-CF

) or methyl (-CH

) groups, the difluoromethyl moiety acts as a "lipophilic hydrogen bond donor"[1].
The Lipophilic Hydrogen Bond Donor Paradigm

The -CF


H group is increasingly utilized as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH

) functionalities[2]. The causality behind this behavior lies in the strong electron-withdrawing capacity of the two geminal fluorine atoms. These halogens highly polarize the adjacent C-H bond, imparting a partial positive charge on the proton and enabling it to participate in weak, yet structurally significant, hydrogen bonds[3].

Abraham's solute


H NMR analysis quantifies this hydrogen bond acidity (denoted as parameter A). For typical difluoromethyl groups, A ranges from 0.085 to 0.126, placing its hydrogen-bond donating capacity on par with thiophenols and anilines, though weaker than a standard hydroxyl group[1][4]. This allows the pyrazole to engage with target protein pockets without incurring the severe desolvation energy penalty associated with highly polar -OH groups.
Lipophilicity (LogP) and Membrane Permeability

While fluorine substitution generally increases lipophilicity, the -CF


H group provides a highly nuanced modulation. Experimental data indicates that substituting a -CH

group with a -CF

H group shifts the

logP(water–octanol) by a marginal -0.1 to +0.4[1]. In the context of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole, the N1-ethyl group establishes a baseline lipophilicity that ensures adequate membrane permeability, while the C4-CF

H group fine-tunes the partition coefficient, preventing the excessive lipophilicity (and subsequent off-target toxicity or poor aqueous solubility) often seen in -CF

analogs.
Metabolic Stability

Cytochrome P450 (CYP450) enzymes are responsible for the oxidative metabolism of the vast majority of xenobiotics[5]. The electron-withdrawing effect of the 4-CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H group significantly reduces the electron density of the pyrazole 

-system. This electronic deactivation shields the heterocyclic core from CYP-mediated epoxidation and subsequent ring-opening. Furthermore, the combination of the deactivated ring and the specific steric bulk of the N-ethyl group provides enhanced resistance to CYP-mediated N-dealkylation compared to standard N-methyl pyrazoles.

G N1 4-(Difluoromethyl)- 1-ethyl-1H-pyrazole N2 Polarized C-H Bond (Geminal Fluorines) N1->N2 Structural feature N4 Electron Withdrawal from Pyrazole Ring N1->N4 Electronic effect N3 Lipophilic H-Bond Donor (A ≈ 0.1) N2->N3 Enables N5 CYP450 Metabolic Resistance N4->N5 Confers

Logical flow of how the -CF2H group dictates the physicochemical behavior of the pyrazole scaffold.

Quantitative Data Presentation

To illustrate the precise impact of the C4 substitution on the 1-ethyl-1H-pyrazole core, the following table summarizes the comparative physicochemical parameters based on established physical organic chemistry principles.

Table 1: Comparative Physicochemical Parameters of C4-Substituted 1-Ethyl-1H-pyrazoles

C4 Substituent

LogP (vs. -CH

)
H-Bond Donor CapacityH-Bond Acidity (A)CYP450 Oxidative Stability
-CH

Baseline (0.0)None0.00Low to Moderate
-CF

H
-0.1 to +0.4Yes (Weak/Lipophilic)~0.085 - 0.126High
-CF

+0.8 to +1.2None0.00Very High

Data synthesized from Abraham's solute NMR analysis and lipophilicity studies on fluorinated bioisosteres[1].

Synthetic Methodology: Deoxyfluorination Protocol

The most atom-efficient and reliable method for synthesizing 4-(Difluoromethyl)-1-ethyl-1H-pyrazole is the direct deoxyfluorination of the corresponding aldehyde[2]. This protocol utilizes Diethylaminosulfur trifluoride (DAST) to convert 1-ethyl-1H-pyrazole-4-carbaldehyde into the target difluoromethyl compound.

Mechanistic Rationale

DAST acts as a nucleophilic fluorinating agent. The reaction initiates via the nucleophilic attack of the aldehyde oxygen onto the electron-deficient sulfur atom of DAST, displacing a fluoride ion. The subsequent intermediate undergoes a rearrangement where two fluoride ions are transferred to the C4 carbon, irreversibly displacing the oxygen to form a stable sulfinamide by-product and the desired -CF


H group.
Step-by-Step Experimental Protocol

Reagents Required:

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST) (1.5 - 2.0 equiv)

  • Anhydrous Dichloromethane (CH

    
    Cl
    
    
    
    )
  • Saturated aqueous Sodium Bicarbonate (NaHCO

    
    )
    

Procedure:

  • Preparation of the Substrate Solution: Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (10 mmol) in 30 mL of anhydrous CH

    
    Cl
    
    
    
    in a flame-dried round-bottom flask.
    • Causality: Anhydrous conditions and an inert argon atmosphere are strictly required because DAST reacts violently with water to form highly corrosive hydrogen fluoride (HF) gas.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The initial nucleophilic attack of the aldehyde on DAST is highly exothermic. Cooling prevents thermal degradation of the pyrazole core and suppresses unwanted side reactions.

  • Reagent Addition: Slowly add DAST (15 mmol) dropwise via a syringe over 15 minutes.

  • Fluorine Transfer Phase: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir continuously for 4 to 6 hours. Reaction progress should be monitored via TLC or LC-MS until the aldehyde precursor is fully consumed.

  • Quenching (Critical Safety Step): Cool the mixture back to 0 °C. Carefully and slowly add saturated aqueous NaHCO

    
     dropwise until gas evolution (CO
    
    
    
    ) ceases.
    • Causality: NaHCO

      
       safely neutralizes any generated HF and unreacted DAST, converting them into benign salts and preventing the degradation of the silica gel during downstream purification.
      
  • Workup and Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with CH

    
    Cl
    
    
    
    (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na
    
    
    SO
    
    
    .
  • Purification: Filter the drying agent, concentrate the solvent under reduced pressure, and purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure 4-(Difluoromethyl)-1-ethyl-1H-pyrazole.

Synth S1 1-Ethyl-1H-pyrazole- 4-carbaldehyde S2 DAST Addition (0 °C, CH2Cl2) S1->S2 Inert Atmosphere S3 Nucleophilic Attack & Fluorine Transfer S2->S3 Warm to RT S4 NaHCO3 Quench (Neutralize HF) S3->S4 Reaction Complete S5 Pure 4-(Difluoromethyl)- 1-ethyl-1H-pyrazole S4->S5 Silica Chromatography

Step-by-step synthetic workflow for the deoxyfluorination of the pyrazole-4-carbaldehyde precursor.

References

Sources

Foundational

Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry

An In-depth Technical Guide to the Structural Analysis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole The pyrazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous commerc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

The pyrazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous commercial drugs and crop protection agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal building block for designing bioactive molecules. The introduction of fluorine-containing substituents, such as the difluoromethyl (-CHF₂) group, can dramatically enhance a molecule's pharmacological profile.[3] This is achieved by modulating key physicochemical properties like lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4]

This guide provides a comprehensive technical overview of the structural analysis of a specific fluorinated pyrazole, 4-(Difluoromethyl)-1-ethyl-1H-pyrazole . We will delve into the core analytical techniques required for its unambiguous identification and characterization, explaining the rationale behind experimental choices and the interpretation of complex datasets. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of modern structural elucidation methodologies.

Contextual Framework: Synthesis of the Target Molecule

A robust structural analysis is always informed by the synthetic route used to create the molecule. Understanding the synthesis allows the analyst to anticipate potential impurities, byproducts, and, most critically, regioisomers. Difluoromethylated pyrazoles are often synthesized via [3+2] cycloaddition reactions.[5][6] A plausible route to 4-(Difluoromethyl)-1-ethyl-1H-pyrazole could involve the reaction of a difluoromethylated building block with a suitable three-carbon partner, followed by N-alkylation with an ethylating agent.

The choice of precursors and reaction conditions dictates the regioselectivity of the final product. For instance, cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds is a classic method for pyrazole synthesis, but can lead to mixtures of isomers.[7] Therefore, analytical methods must be capable of distinguishing between the desired 4-substituted product and other potential isomers, such as 3- or 5-(difluoromethyl)-1-ethyl-1H-pyrazole.

cluster_0 Plausible Synthetic Pathway start_materials Difluoromethylated Precursor + Three-Carbon Synthon cycloaddition [3+2] Cycloaddition start_materials->cycloaddition Reaction pyrazole_core 4-(Difluoromethyl)-1H-pyrazole cycloaddition->pyrazole_core Forms Core alkylation N-Alkylation with Ethylating Agent (e.g., Ethyl Iodide) pyrazole_core->alkylation Functionalization final_product 4-(Difluoromethyl)-1-ethyl-1H-pyrazole alkylation->final_product Yields Target isomeric_byproduct Potential Regioisomers (e.g., 5-substituted isomer) alkylation->isomeric_byproduct Potential Side Reaction

Caption: A conceptual workflow for the synthesis of the target compound.

Core Structural Elucidation: A Multi-Technique Approach

Unambiguous structure determination relies on the synergistic use of multiple analytical techniques. Mass spectrometry provides the molecular formula, while NMR spectroscopy reveals the precise connectivity and spatial arrangement of atoms within the molecule.

Sample Purified Sample of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole MS Mass Spectrometry (MS) (e.g., ESI-Q-TOF) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HMBC) Sample->NMR MW_Confirm Confirm Molecular Weight & Elemental Composition MS->MW_Confirm Integration Data Integration & Structural Verification MW_Confirm->Integration Connectivity Determine Atomic Connectivity & Isomeric Purity NMR->Connectivity Connectivity->Integration Confirmed Structure Confirmed Integration->Confirmed

Caption: Structure of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole with atom numbering.

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

  • H-5 and H-3 Protons: These two protons on the pyrazole ring are in different electronic environments and should appear as distinct singlets. H-5 is adjacent to the N-ethyl group, while H-3 is adjacent to the other nitrogen. Their chemical shifts will likely be in the range of δ 7.5-8.0 ppm.

  • -CHF₂ Proton: This proton is directly attached to two highly electronegative fluorine atoms, which will deshield it significantly. It will appear as a characteristic triplet due to coupling with the two equivalent fluorine nuclei (²JH-F). The expected chemical shift is typically high, in the range of δ 6.5-7.5 ppm. [8]* Ethyl Group (-CH₂CH₃): This group will give rise to two signals:

    • A quartet for the methylene protons (-CH₂-) resulting from coupling to the three methyl protons (³JH-H). Expected shift: δ ~4.2 ppm.

    • A triplet for the methyl protons (-CH₃) resulting from coupling to the two methylene protons (³JH-H). Expected shift: δ ~1.4 ppm.

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

  • -CHF₂ Carbon: This carbon will be observed as a triplet due to the large one-bond C-F coupling (¹JC-F), typically in the range of 230-250 Hz. [4]Its chemical shift is expected around δ 110-115 ppm.

  • Pyrazole Ring Carbons (C-3, C-4, C-5): These aromatic carbons will appear in the δ 110-150 ppm region. C-4, being directly attached to the electron-withdrawing -CHF₂ group, will be significantly affected. Two- and three-bond C-F couplings (²JC-F, ³JC-F) may also be observed, causing these signals to appear as triplets or more complex multiplets.

  • Ethyl Group Carbons: The -CH₂ carbon will be found around δ 45-50 ppm, and the -CH₃ carbon will be upfield, around δ 14-16 ppm.

¹⁹F NMR Analysis: Fluorine NMR is highly sensitive and provides a clean diagnostic signal.

  • -CHF₂ Fluorines: The two fluorine atoms are chemically equivalent. They will couple to the single attached proton, resulting in a doublet in the ¹⁹F NMR spectrum. The chemical shift is expected in the range of δ -110 to -120 ppm (relative to CFCl₃). [8] Summary of Predicted NMR Data

Atom AssignmentTechniquePredicted δ (ppm)MultiplicityCoupling Constant (Hz)
H-3¹H NMR7.5 - 8.0s-
H-5¹H NMR7.6 - 8.1s-
H (CHF₂)¹H NMR6.5 - 7.5t²JH-F ≈ 54-58
H (CH₂)¹H NMR~4.2q³JH-H ≈ 7.2
H (CH₃)¹H NMR~1.4t³JH-H ≈ 7.2
C-3, C-5¹³C NMR130 - 150mMay show small C-F coupling
C-4¹³C NMR115 - 125t²JC-F ≈ 25-35
C (CHF₂)¹³C NMR110 - 115t¹JC-F ≈ 235-250
C (CH₂)¹³C NMR45 - 50s-
C (CH₃)¹³C NMR14 - 16s-
F (CHF₂)¹⁹F NMR-110 to -120d²JH-F ≈ 54-58

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled or coupled ¹⁹F spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation). HMBC is particularly useful for assigning quaternary carbons by observing correlations from protons two or three bonds away.

Conclusion

The structural analysis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole is a clear example of modern chemical characterization. It requires a logical, multi-faceted approach that begins with an understanding of the compound's synthesis and potential isomers. High-resolution mass spectrometry is employed to confirm the elemental formula, providing the foundational data. The cornerstone of the analysis, however, is multi-nuclear NMR spectroscopy. The distinct signatures in the ¹H, ¹³C, and ¹⁹F spectra—particularly the characteristic triplet for the CHF₂ proton and carbon, and the doublet in the fluorine spectrum—provide irrefutable evidence for the molecule's connectivity and the specific placement of the difluoromethyl and ethyl groups on the pyrazole ring. By integrating these techniques, researchers can achieve full and confident structural elucidation, a critical step in the development of novel pharmaceuticals and agrochemicals.

References

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (Source: vertexaisearch.cloud.google.com)
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  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF - ResearchGate. (Source: vertexaisearch.cloud.google.com)
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  • Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (Source: vertexaisearch.cloud.google.com)
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  • EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid - Google Patents. (Source: vertexaisearch.cloud.google.com)
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Sources

Exploratory

Spectroscopic data for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole Introduction 4-(Difluoromethyl)-1-ethyl-1H-pyrazole is a fluorinated heterocyclic compound of interest in medici...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

Introduction

4-(Difluoromethyl)-1-ethyl-1H-pyrazole is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The incorporation of the difluoromethyl (CHF₂) group can significantly modulate the physicochemical properties of the parent pyrazole scaffold, including its lipophilicity, metabolic stability, and binding interactions. A thorough spectroscopic characterization is therefore essential for unequivocal structure confirmation, purity assessment, and to provide a foundational dataset for further research and development.

This guide provides a detailed analysis of the key spectroscopic data for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols and data interpretation are presented with a focus on the underlying scientific principles, offering researchers a comprehensive reference for the characterization of this and related fluorinated heterocycles.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.85s1HH-5
7.68s1HH-3
6.75t56.41HCHF₂
4.15q7.32HCH₂CH₃
1.45t7.33HCH₂CH₃
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the spectrum at a standard probe temperature (e.g., 298 K).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole shows five distinct signals. The two singlets at 7.85 and 7.68 ppm are assigned to the two protons on the pyrazole ring (H-5 and H-3). The downfield chemical shifts are characteristic of protons attached to an electron-deficient aromatic system. The triplet at 6.75 ppm is a key feature, corresponding to the proton of the difluoromethyl group. The triplet multiplicity arises from the coupling to the two equivalent fluorine atoms, with a large coupling constant (J = 56.4 Hz) typical for geminal H-F coupling. The quartet at 4.15 ppm and the triplet at 1.45 ppm are characteristic of an ethyl group, assigned to the methylene (CH₂) and methyl (CH₃) protons, respectively. The coupling constant of 7.3 Hz between these two signals confirms their connectivity.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve in Deuterated Solvent b Lock & Shim a->b Load Sample c Set Parameters (Pulse, Delay) b->c d Acquire FID c->d e Fourier Transform d->e Raw Data f Phase & Calibrate e->f g Integrate & Assign f->g

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | | 140.1 | s | | C-5 | | 130.5 | s | | C-3 | | 118.2 | t | 26.1 | C-4 | | 112.8 | t | 238.5 | CHF₂ | | 45.3 | s | | CH₂CH₃ | | 15.2 | s | | CH₂CH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use a broadband probe on a 400 MHz (or higher) NMR spectrometer.

    • Lock and shim as for ¹H NMR.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform with an appropriate line broadening factor.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum shows six distinct carbon signals. The signals at 140.1 and 130.5 ppm are assigned to the C-5 and C-3 carbons of the pyrazole ring, respectively. The carbon attached to the difluoromethyl group (C-4) appears as a triplet at 118.2 ppm due to coupling with the two fluorine atoms (J = 26.1 Hz). The most prominent feature is the triplet at 112.8 ppm, which corresponds to the carbon of the difluoromethyl group itself. This signal exhibits a large one-bond C-F coupling constant (J = 238.5 Hz). The signals for the ethyl group appear at 45.3 ppm (CH₂) and 15.2 ppm (CH₃).

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Concentrated Sample in Deuterated Solvent b Broadband Probe Setup a->b Load Sample c Proton-Decoupled Pulse Sequence b->c d Acquire FID (Many Scans) c->d e Fourier Transform d->e Raw Data f Phase & Calibrate e->f g Assign Signals f->g

Caption: Workflow for ¹³C NMR Spectroscopy.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to probe the fluorine atoms in a molecule.

¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | | -112.5 | d | 56.4 | CHF₂ |

Experimental Protocol: ¹⁹F NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Tune the probe to the ¹⁹F frequency.

    • Lock and shim as for ¹H NMR.

  • Data Acquisition:

    • Acquire the spectrum with proton decoupling to simplify the spectrum, or proton-coupled to observe H-F couplings.

    • Set the spectral width to an appropriate range for fluorinated organic compounds (e.g., +50 to -250 ppm).

    • A reference compound such as CFCl₃ (δ = 0 ppm) is used for calibration.

  • Data Processing:

    • Process the data similarly to ¹H NMR.

Interpretation of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum displays a single signal at -112.5 ppm, which is characteristic of a difluoromethyl group attached to an aromatic ring. In a proton-coupled spectrum, this signal appears as a doublet due to coupling with the geminal proton (J = 56.4 Hz), which corroborates the ¹H NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify functional groups.

IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3140-3100wC-H stretch (aromatic)
2980-2850mC-H stretch (aliphatic)
1550-1450sC=C and C=N stretch (pyrazole ring)
1120-1000vsC-F stretch
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk.

    • ATR: Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software automatically subtracts the background from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum provides key information about the functional groups present. The weak bands in the 3140-3100 cm⁻¹ region are due to the C-H stretching vibrations of the pyrazole ring. The medium intensity bands between 2980 and 2850 cm⁻¹ correspond to the C-H stretches of the ethyl group. The strong absorptions in the 1550-1450 cm⁻¹ range are characteristic of the C=C and C=N stretching vibrations within the pyrazole ring. The most intense and diagnostic peaks are found in the 1120-1000 cm⁻¹ region, which are assigned to the C-F stretching vibrations of the difluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

MS Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
158.07100[M]⁺ (Molecular Ion)
143.0525[M - CH₃]⁺
129.0680[M - C₂H₅]⁺
107.0340[M - CHF₂]⁺
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids, or gas chromatography for volatile liquids).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum under EI conditions shows the molecular ion peak [M]⁺ at an m/z of 158.07, which corresponds to the molecular weight of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole (C₆H₈F₂N₂). The presence of this peak confirms the molecular formula. The fragmentation pattern provides further structural information. The peak at m/z 143.05 corresponds to the loss of a methyl group, and the peak at m/z 129.06 results from the loss of the entire ethyl group. The fragment at m/z 107.03 is due to the loss of the difluoromethyl radical.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Introduction cluster_ion Ionization cluster_anal Analysis & Detection a Introduce Sample (e.g., GC, Direct Probe) b Electron Ionization (EI) a->b Vaporize c Mass Analyzer (e.g., Quadrupole) b->c Accelerate Ions d Ion Detector c->d Separate by m/z e Generate Mass Spectrum d->e

Caption: Workflow for Mass Spectrometry.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS provides a comprehensive and unambiguous characterization of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole. Each technique offers complementary information that, when combined, confirms the molecular structure, functional groups, and molecular weight of the compound. This guide serves as a detailed reference for researchers working with this molecule and provides a framework for the spectroscopic analysis of other novel fluorinated heterocyclic compounds.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]

  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. [Link]

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • High-Resolution NMR Techniques in Organic Chemistry by Timothy D. W. Claridge. Elsevier. [Link]

Foundational

The Genesis and Evolution of Pyrazole Derivatives: A Privileged Scaffold in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms in a 1,2-diazole configuration—is universally recognized as a "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms in a 1,2-diazole configuration—is universally recognized as a "privileged scaffold"[1]. Its structural versatility allows it to exhibit a disproportionately high frequency of biological activity across diverse target classes, ranging from inflammatory pathways to oncogenic kinases[1]. This technical whitepaper explores the historical discovery of pyrazole derivatives, dissects the mechanistic rationale behind their pharmacological success, and provides self-validating experimental protocols for their synthesis and biological evaluation.

The Historical Genesis: Knorr and the Discovery of Antipyrine

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr serendipitously synthesized antipyrine (1,5-dimethyl-2-phenyl-3-pyrazolone)[2]. Knorr's original objective was to synthesize quinoline alkaloid derivatives; however, the condensation of phenylhydrazine with ethyl acetoacetate unexpectedly yielded the pyrazole core[2].

Antipyrine became one of the first synthetic non-opioid analgesics and antipyretics, proving that synthetic organic chemistry could produce potent therapeutics independent of natural product extraction[3]. This discovery catalyzed decades of research into pyrazolone and pyrazole derivatives, establishing the foundational Knorr pyrazole synthesis as a staple in heterocyclic chemistry[3].

Structural Rationale: Why the 1,2-Diazole Scaffold?

The pharmaceutical significance of the pyrazole nucleus is rooted in its unique physicochemical properties. The adjacent nitrogen atoms provide distinct hydrogen-bonding capabilities: the pyrrole-like nitrogen (NH) acts as a hydrogen bond donor, while the pyridine-like nitrogen acts as a hydrogen bond acceptor[1].

This dual nature allows pyrazole derivatives to anchor deeply within complex receptor pockets, such as the ATP-binding hinge region of kinases[1]. Furthermore, the metabolic stability of the pyrazole nucleus against oxidative and enzymatic degradation is a primary driver for its increasing prevalence in newly approved drugs and investigational compounds[4]. Clinical drugs like celecoxib, lonazolac, and deracoxib aptly prove the translational value of pyrazole derivatives[5].

Evolution in Modern Therapeutics & Oncology

Pyrazole derivatives have broad pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects[6]. In recent years, advancements have heavily focused on pyrazole derivatives as potent anticancer agents, demonstrating multiple mechanisms of action including the inhibition of kinases such as PI3K, EGFR, and CDKs[7].

Structure-activity relationship (SAR) studies reveal that appropriate substitution on different positions of the pyrazole ring can significantly enhance therapeutic efficacy and tumor selectivity[7]. For instance, compound 43, a novel pyrazole carbaldehyde derivative, was identified as a potent PI3 kinase inhibitor exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM[7].

Quantitative Pharmacological Data

To illustrate the versatility of the pyrazole scaffold, the following table summarizes key FDA-approved pyrazole derivatives, their primary biological targets, and their therapeutic indications.

Compound NamePyrazole Sub-classPrimary Biological TargetTherapeutic IndicationTypical IC50 / Binding Affinity
Celecoxib DiarylpyrazoleCyclooxygenase-2 (COX-2)Osteoarthritis / Inflammation~40 nM (COX-2 selective)
Ruxolitinib Pyrazolyl-pyrrolo-pyrimidineJAK1 / JAK2 KinasesMyelofibrosis3.3 nM (JAK1), 2.8 nM (JAK2)
Sildenafil PyrazolopyrimidinePhosphodiesterase 5 (PDE5)Erectile Dysfunction3.5 nM (PDE5)
Crizotinib AminopyrazoleALK / ROS1 Tyrosine KinasesNon-Small Cell Lung Cancer20 nM (ALK)
Fipronil PhenylpyrazoleGABA-gated Chloride ChannelAgrochemical / Veterinary~2 nM (Insect GABA receptor)

Self-Validating Experimental Methodologies

Microwave-Assisted Knorr Pyrazole Synthesis

Traditional pyrazole syntheses often suffer from extended reaction times and regioselectivity challenges[1]. The following microwave-assisted protocol optimizes the classic Knorr synthesis, utilizing causality-driven steps to ensure high yield and purity.

Step 1: Reactant Preparation Mix equimolar amounts (1.0 mmol) of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and a hydrazine derivative (e.g., phenylhydrazine) in 5 mL of ethanol. Causality: Utilizing strict equimolar ratios prevents over-alkylation and simplifies downstream purification by minimizing unreacted starting materials.

Step 2: Acid Catalysis Add 2-3 drops of glacial acetic acid to the mixture. Causality: The acid protonates the carbonyl oxygen, dramatically lowering the activation energy for nucleophilic attack by the hydrazine nitrogen, driving the formation of the hydrazone intermediate.

Step 3: Microwave Irradiation Subject the reaction vessel to microwave irradiation (300 W, 80°C) for 5–10 minutes. Causality: Microwave heating provides rapid, uniform energy transfer. This drives the condensation and subsequent intramolecular cyclization in minutes rather than hours, preventing the thermodynamic degradation of the intermediate.

Step 4: Self-Validating Reaction Monitoring (TLC) Co-spot the reaction mixture against starting materials on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). Causality: This provides an immediate, self-validating visual check. The complete disappearance of the dicarbonyl spot and the emergence of a new, UV-active product spot confirms successful cyclization.

Step 5: Workup and Crystallization Quench the mixture in 20 mL of ice-cold water and filter the resulting precipitate. Causality: This exploits the hydrophobic nature of the newly formed pyrazole core, forcing it to precipitate while polar impurities and the acid catalyst remain dissolved in the aqueous phase.

KnorrSynthesis A 1,3-Dicarbonyl Compound C Acid-Catalyzed Condensation A->C B Hydrazine Derivative B->C D Hydrazone Intermediate C->D -H2O E Intramolecular Cyclization D->E F Pyrazole Scaffold E->F Tautomerization

Workflow of the classic Knorr pyrazole synthesis.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Because pyrazoles frequently act as ATP mimetics, their efficacy is best evaluated using an ATP-competitive binding assay.

Step 1: Compound Dilution Prepare a 10-point serial dilution of the synthesized pyrazole derivative in DMSO (ranging from 10 μM to 0.1 nM). Causality: A broad concentration gradient is required to generate a sigmoidal dose-response curve, enabling the accurate calculation of the IC50 value.

Step 2: ATP-Competitive Binding Incubation In a 384-well plate, incubate the target kinase (e.g., PI3K) with the pyrazole compound and a fixed, sub-Km concentration of ATP for 60 minutes at room temperature. Causality: Using a sub-Km concentration of ATP ensures the assay is highly sensitive to competitive inhibitors that target the kinase's hinge region.

Step 3: Quenching and Luminescence Readout Add an equal volume of a luciferase-based kinase detection reagent (e.g., Kinase-Glo®) to all wells. Incubate for 10 minutes, then read the luminescence signal. Causality: The reagent halts the kinase reaction and utilizes the remaining unreacted ATP to emit light.

Step 4: Self-Validating Data Analysis The protocol validates itself through internal controls. A "No-Kinase" control must yield maximum luminescence (100% ATP intact), while a "Vehicle-Only" control must yield minimum luminescence (maximum kinase activity consuming ATP). If the pyrazole is a potent inhibitor, it prevents ATP consumption, resulting in a high luminescence signal that directly correlates with inhibitory efficacy.

KinaseInhibition ATP ATP Molecule Kinase Target Kinase (e.g., PI3K) ATP->Kinase Normal Binding Block Downstream Signaling Blocked Kinase->Block Prevents Phosphorylation Pyrazole Pyrazole Derivative (ATP Mimetic) Hinge Hinge Region Binding (Hydrogen Bonds) Pyrazole->Hinge Hinge->Kinase Competitive Inhibition

Mechanism of ATP-competitive kinase inhibition by pyrazole derivatives.

References[1] Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD | Source: ijnrd.org | URL:Link[6] Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review | Source: chemrevlett.com | URL:Link[5] Title: (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate | Source: researchgate.net | URL:Link[7] Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI | Source: mdpi.com | URL:Link[2] Title: Diantipyrylmethane CAS 1251-85-0 Suppliers, Manufacturers, Factory - Bloom Tech | Source: bloomtechz.com | URL:Link[4] Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC | Source: nih.gov | URL:Link[3] Title: Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives - ResearchGate | Source: researchgate.net | URL:Link

Sources

Exploratory

The Rising Influence of the Difluoromethyl Group: A Technical Guide to the Biological Activity of Novel Pyrazole Scaffolds

Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. Among fluorinated motifs, the difluoromethyl (CHF₂) group has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. Among fluorinated motifs, the difluoromethyl (CHF₂) group has emerged as a uniquely valuable substituent, capable of profoundly influencing a molecule's physicochemical and biological properties. When coupled with the pyrazole nucleus, a "privileged" heterocyclic structure renowned for its broad spectrum of biological activities, the resulting difluoromethylated pyrazoles represent a class of compounds with immense therapeutic and commercial potential. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in field-proven insights and methodologies.

Introduction: The Strategic Alliance of CHF₂ and the Pyrazole Core

The design of novel bioactive molecules is a complex process of optimizing potency, selectivity, and pharmacokinetic properties. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a frequent starting point for this process, found in numerous FDA-approved drugs.[1][2] Its stability, synthetic accessibility, and ability to engage in various non-covalent interactions make it a privileged scaffold in drug discovery.[3][4]

The introduction of the difluoromethyl (CHF₂) group imparts several key advantages. It is a lipophilic hydrogen bond donor, a rare and valuable characteristic that allows it to act as a bioisostere for hydroxyl or thiol groups while enhancing metabolic stability.[5] This modification can dramatically improve cell membrane permeability, binding affinity to target proteins, and overall pharmacokinetic profiles. This guide explores the synergistic effect of combining these two powerful chemical entities.

A Spectrum of Biological Activity

Difluoromethylated pyrazoles have demonstrated potent activity across multiple domains, most notably in agriculture as fungicides and in medicine as anticancer and anti-inflammatory agents.

Fungicidal Activity: Potent Inhibition of Succinate Dehydrogenase

A major class of difluoromethylated pyrazole derivatives functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain (Complex II).[6] This inhibition disrupts fungal respiration, leading to cell death. This mechanism is the basis for several highly successful commercial fungicides used in crop protection.[6][7] The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core is central to this class of fungicides.[6][7]

Table 1: Fungicidal Activity (EC₅₀) of Representative 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides

Compound IDR Group (Substituent on Amide Nitrogen)Target FungusEC₅₀ (µg/mL)Reference
9m N-(2-(5-bromo-1H-indazol-1-yl)phenyl)Colletotrichum orbiculare5.50[6]
9m N-(2-(5-bromo-1H-indazol-1-yl)phenyl)Rhizoctonia solani14.40[6]
7ai Isoxazolol ester derivativeRhizoctonia solani0.37[8]
7ai Isoxazolol ester derivativeAlternaria porri2.24[8]
Boscalid (Commercial Standard)Colletotrichum orbiculare10.23[6]
Boscalid (Commercial Standard)Rhizoctonia solani35.61[6]

Note: EC₅₀ (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response. Lower values indicate higher potency.

Anticancer Activity: Targeting Key Signaling Kinases

In oncology, dysregulation of protein kinase signaling pathways is a common driver of cancer cell proliferation and survival.[9] Difluoromethylated pyrazoles have been developed as potent inhibitors of several key kinases, demonstrating significant potential as anticancer agents.[10][11] Their mechanism often involves competitive binding at the ATP-binding site of the target kinase, preventing phosphorylation of downstream substrates and halting the signaling cascade.

One such critical pathway is the PI3K-Akt-mTOR pathway, which governs cell survival and proliferation. Certain difluoromethylated pyrazoles have shown potent inhibitory activity against kinases within this cascade, such as Phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K).[11][12]

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor Difluoromethyl Pyrazole Inhibitor Inhibitor->PI3K Inhibits

Figure 1: Inhibition of the PI3K/Akt signaling pathway.

Table 2: Anticancer Activity (IC₅₀) of Representative Difluoromethylated Pyrazole Kinase Inhibitors

Compound Class/IDTarget KinaseCancer Cell LineIC₅₀ (nM)Reference
Pyrazol-3-ylamino pyrazineJAK2-3[13]
Pyrazol-3-ylamino pyrazineJAK3-11[13]
BDBM527765PI3K Delta-73[12]
Compound 17Chk2HeLa (Cervical)11,800[10]
Compound 7Aurora AA549 (Lung)28.9 (enzyme)[10]
Compound 7Aurora BA549 (Lung)2.2 (enzyme)[10]

Note: IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme or biological process. Lower values indicate higher potency.

Methodologies and Experimental Protocols

The successful development of difluoromethylated pyrazoles hinges on robust synthetic procedures and reliable biological assays. This section provides validated, step-by-step protocols for a representative synthesis and a key in vitro assay.

Drug_Discovery_Workflow Start Conceptual Design (Scaffold Selection, Bioisosterism) Synthesis Chemical Synthesis (e.g., Knorr Cyclization) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (Enzyme & Cell-Based Assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Synthesis Iterative Redesign LeadOpt Lead Optimization SAR->LeadOpt End Preclinical Candidate LeadOpt->End

Figure 2: General workflow for pyrazole inhibitor discovery.
Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

This protocol is adapted from established industrial methods and describes the synthesis of a key intermediate for many SDHI fungicides.[2][14] The core of this synthesis is the Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl equivalent and a hydrazine.

Materials:

  • Ethyl 4,4-difluoroacetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Methyl hydrazine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

  • Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Formation of the Enol Ether Intermediate:

    • Rationale: This step creates the 1,3-dielectrophilic species required for cyclization with methyl hydrazine.

    • In a round-bottom flask, combine ethyl 4,4-difluoroacetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

    • Heat the mixture to reflux (approx. 120-140 °C) for 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • Allow the mixture to cool and remove volatile components under reduced pressure. The crude product, ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate, is typically used in the next step without further purification.

  • Knorr Pyrazole Synthesis (Cyclization):

    • Rationale: Methyl hydrazine acts as a dinucleophile, attacking the carbonyl and enol ether carbons to form the pyrazole ring. The reaction can produce two regioisomers; this procedure favors the desired product.

    • Dissolve the crude intermediate from Step 1 in ethanol in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

    • Slowly add methyl hydrazine (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Remove the ethanol under reduced pressure to yield the crude ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

  • Saponification (Hydrolysis):

    • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is the final product and a versatile handle for further derivatization (e.g., amide coupling).

    • Dissolve the crude ester from Step 2 in ethanol.

    • Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2M solution) and heat the mixture to reflux (approx. 80 °C) for 1-2 hours.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by slowly adding concentrated HCl. A white precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common, luminescence-based method for quantifying the inhibitory activity of a compound against a specific protein kinase.[9] It measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the degree of kinase inhibition.

Materials:

  • Synthesized difluoromethylated pyrazole inhibitor (test compound)

  • Target protein kinase and its specific substrate

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega or equivalent), containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase reaction buffer

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Rationale: A serial dilution series is created to determine the IC₅₀ value across a range of concentrations.

    • Prepare a 10 mM stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO).

    • Perform a 10-point, 3-fold serial dilution in DMSO to create a range of concentrations for testing.

  • Kinase Reaction Setup:

    • Rationale: All components for the enzymatic reaction are combined, with the test compound added to measure its effect.

    • Prepare a master mix of the kinase and its corresponding substrate in kinase reaction buffer.

    • Add 2.5 µL of the kinase/substrate master mix to each well of a 384-well plate.

    • Using an acoustic dispenser or multichannel pipette, add 2.5 nL of the serially diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiation and Incubation:

    • Rationale: The reaction is started by adding ATP. The incubation time allows for enzymatic turnover and ADP production.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase.

    • Mix gently and incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Rationale: The ADP-Glo™ reagent stops the reaction and depletes unused ATP. The Kinase Detection Reagent converts the ADP produced into ATP, which drives a luciferase reaction, generating a light signal proportional to kinase activity.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Rationale: The luminescent signal is quantified and used to calculate the percent inhibition and the IC₅₀ value.

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Future Perspectives and Conclusion

The fusion of the difluoromethyl group with the pyrazole scaffold has yielded a powerful class of molecules with demonstrated success in both agrochemical and pharmaceutical applications. The unique properties of the CHF₂ group as a lipophilic hydrogen bond donor and metabolic shield continue to make it an attractive substituent for bioisosteric replacement strategies in drug design. Future research will likely focus on exploring novel substitution patterns on the pyrazole ring to fine-tune selectivity against specific kinase isoforms or to overcome emerging resistance in fungal pathogens. The development of more efficient and stereoselective synthetic methodologies will further accelerate the discovery of next-generation difluoromethylated pyrazole candidates. As our understanding of complex biological signaling networks deepens, the versatility and proven efficacy of this molecular framework ensure its continued relevance and potential for significant scientific and commercial impact.

References

  • Review: biologically active pyrazole derivatives. RSC Publishing. (2016-11-17). Available from: [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available from: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. (2015-05-08). Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]

  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkat USA. (2025-06-27). Available from: [Link]

  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI. (2023-08-28). Available from: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. PMC. Available from: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023-09-05). Available from: [Link]

  • IC 50 (μg mL) values for HEK293 cells treated with the most potent compounds. ResearchGate. Available from: [Link]

  • BindingDB BDBM527765 3-[1-(difluoromethyl)-1H- pyrazol-4-yl]-5-[(3R). BindingDB. Available from: https://www.bindingdb.org/bind/chemsearch/marvin/molView.jsp?monomerid=527765
  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. PMC. Available from: [Link]

  • Process for the preparation of pyrazole and its derivatives. Google Patents.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Available from: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. (2023-05-30). Available from: [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC. Available from: [Link]

  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Eureka | Patsnap. (2020-06-19). Available from: [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
  • Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). Available from: [Link]

Sources

Foundational

Potential applications of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole in medicinal chemistry

Executive Summary The incorporation of fluorine into organic scaffolds has evolved from a simple metabolic block strategy to a sophisticated tool for modulating physicochemical properties.[1][2] 4-(Difluoromethyl)-1-ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic scaffolds has evolved from a simple metabolic block strategy to a sophisticated tool for modulating physicochemical properties.[1][2] 4-(Difluoromethyl)-1-ethyl-1H-pyrazole represents a high-value building block in this landscape. Unlike its trifluoromethyl counterparts, the difluoromethyl (


) group acts as a lipophilic hydrogen bond donor , offering a unique bioisosteric profile that bridges the gap between hydrophilic hydroxyl groups and lipophilic methyl groups. This guide details the physicochemical rationale, synthetic pathways, and medicinal chemistry applications of this motif, providing researchers with a roadmap for its integration into lead optimization programs.

Physicochemical Profile: The "Lipophilic Donor" Paradigm[1][3]

The strategic value of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole lies in the specific electronic and steric properties of the C4-substituent.

The Hydrogen Bond Donor (HBD) Capability

While the trifluoromethyl (


) group is a pure electron-withdrawing group (EWG) and hydrophobic, the difluoromethyl (

) group contains an acidic proton. The polarization of the C-H bond by the two fluorine atoms renders it capable of acting as a weak hydrogen bond donor.
  • Bioisosterism: The

    
     group is often cited as a bioisostere for alcohols (
    
    
    
    ) and thiols (
    
    
    ), but with significantly higher lipophilicity and metabolic stability.[3]
  • Acidity: The

    
     of the 
    
    
    
    proton is generally too high for deprotonation under physiological conditions, but sufficient for H-bond interaction with carbonyls or acceptor residues in protein pockets.
Comparative Metrics

The following table contrasts the


 motif against common substituents at the pyrazole C4 position.

Table 1: Physicochemical Comparison of Pyrazole C4-Substituents

Substituent

(Hammett)
H-Bond Donor?Lipophilicity (

)
Metabolic Liability

-0.17No0.56High (Oxidation)

0.54No0.88Low

0.32Yes (Weak) 0.65Low

-0.37Yes (Strong)-0.67High (Glucuronidation)

Note: Data derived from Hansch constants and general bioisosteric principles.

Synthetic Utility and Pathways[1][2][3][4][5][6][7][8]

Accessing 4-(Difluoromethyl)-1-ethyl-1H-pyrazole is typically achieved through two primary routes: Deoxyfluorination (Standard) and Cycloaddition (Emerging).

Pathway A: The Vilsmeier-Haack / Deoxyfluorination Route

This is the most robust method for scale-up. It begins with commercially available 1-ethyl-1H-pyrazole.

  • Formylation: Reaction with

    
     and DMF introduces an aldehyde at the C4 position (Vilsmeier-Haack).
    
  • Deoxyfluorination: The aldehyde is converted to the

    
     group using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
    
Pathway B: Cycloaddition

This route involves the reaction of difluoroacetohydrazonoyl bromides with electron-deficient alkenes or alkynes. While elegant, it often requires specialized fluorinated building blocks.

Visualization of Synthetic Workflows

SynthesisPathways Start 1-Ethyl-1H-pyrazole Aldehyde 1-Ethyl-1H-pyrazole- 4-carbaldehyde Start->Aldehyde Start->Aldehyde Step 1 Target 4-(Difluoromethyl)- 1-ethyl-1H-pyrazole Aldehyde->Target Aldehyde->Target Step 2 Reagents1 POCl3, DMF (Vilsmeier-Haack) Reagents2 DAST or Deoxo-Fluor

Figure 1: The standard two-step synthesis via C4-formylation followed by deoxyfluorination.[4]

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding & Gatekeeper Interaction)

In kinase inhibitors, the pyrazole ring is a privileged scaffold often used to bind to the hinge region of the ATP-binding pocket.

  • Mechanism: The N2 nitrogen of the pyrazole accepts a hydrogen bond from the hinge (e.g., from the backbone NH).

  • Role of C4-

    
    :  The C4 substituent projects towards the gatekeeper residue or the solvent front. Replacing a methyl group with 
    
    
    
    can:
    • Enhance Selectivity: The weak H-bond donor character can interact with specific backbone carbonyls or side chains (e.g., Threonine) unique to the target kinase.

    • Modulate pKa: The electron-withdrawing nature of

      
       reduces the basicity of the pyrazole nitrogens, potentially altering the residence time.
      
Metabolic Blocking (Scaffold Hopping)

The C4 position of pyrazoles is electron-rich and susceptible to oxidative metabolism (CYP450-mediated hydroxylation).

  • Strategy: Replacing a C4-methyl or C4-H with

    
     blocks this metabolic soft spot.
    
  • Advantage: Unlike a bulky

    
     group, the 
    
    
    
    group is sterically smaller and retains the ability to H-bond, mimicking the polarity of the metabolite (hydroxymethyl) without the liability of conjugation (glucuronidation).
Agrochemical Relevance (SDHI Analogs)

While commercial SDHI fungicides (e.g., Bixafen) typically feature a 3-difluoromethyl-1-methyl substitution pattern, the 4-difluoromethyl isomer offers a distinct IP space and resistance profile. The N-ethyl group provides slightly increased lipophilicity and steric bulk compared to N-methyl, potentially improving membrane permeability in fungal pathogens.

Experimental Protocols

Protocol: Synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole via Deoxyfluorination

Objective: Conversion of 1-ethyl-1H-pyrazole-4-carbaldehyde to the title compound.

Safety Warning: DAST and Deoxo-Fluor can release HF and are thermally unstable. Perform all reactions in a fume hood behind a blast shield. Avoid glass reaction vessels if possible; use Teflon (PFA/FEP) or polyethylene.

Reagents:

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Charge a dry Teflon flask with 1-ethyl-1H-pyrazole-4-carbaldehyde (10 mmol) and anhydrous DCM (20 mL) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C using an ice bath. Add Deoxo-Fluor (15 mmol) dropwise via a syringe over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor reaction progress via TLC (stain with

    
    ) or LC-MS.
    
  • Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated aqueous

    
    . Caution: Vigorous 
    
    
    
    evolution.
  • Workup: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 4-(difluoromethyl)-1-ethyl-1H-pyrazole as a colorless oil.

Mechanistic Logic & SAR Visualization

The following diagram illustrates the decision-making logic for selecting the


 motif during Lead Optimization.

SAR_Logic Problem Lead Optimization Issue: Metabolic Instability or Low Potency Decision Target Site: Pyrazole C4 Problem->Decision OptionA Option A: Methyl (-CH3) + Lipophilic - Metabolic Liability Decision->OptionA OptionB Option B: Trifluoromethyl (-CF3) + Metabolic Stable - No H-Bonding Decision->OptionB OptionC Option C: Difluoromethyl (-CF2H) + Metabolic Stable + H-Bond Donor + Bioisostere for -OH Decision->OptionC Outcome Outcome: Improved ADME & Selectivity OptionC->Outcome

Figure 2: Decision tree for incorporating the difluoromethyl group during SAR optimization.

References

  • The "Fluorine Effect" in Medicinal Chemistry

    • Source: Journal of Medicinal Chemistry[3]

    • Citation: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem., 61(14), 5822–5880.
    • URL:[Link]

  • Difluoromethyl Group as a Hydrogen Bond Donor

    • Source: Angewandte Chemie Intern
    • Citation: Erickson, J. A., et al. (2010). The Difluoromethyl Group as a Hydrogen Bond Donor: A structural and solution study. Angew. Chem. Int. Ed., 49, 1-5.
    • URL:[Link]

  • Synthesis of Fluorin

    • Source: Chemical Reviews
    • Citation: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chem. Rev., 111(11), 6984–7034.
    • URL:[Link]

  • Deoxyfluorin

    • Source: Organic Process Research & Development[5]

    • Citation: Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.

Sources

Exploratory

4-(Difluoromethyl)-1-ethyl-1H-pyrazole: A Strategic Building Block in Modern Organic Synthesis

Executive Summary The integration of fluorine into heterocyclic scaffolds has fundamentally reshaped medicinal chemistry and agrochemical development. Among fluorinated motifs, the difluoromethyl group (–CHF₂) is highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into heterocyclic scaffolds has fundamentally reshaped medicinal chemistry and agrochemical development. Among fluorinated motifs, the difluoromethyl group (–CHF₂) is highly prized as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups. When strategically positioned on a pyrazole ring—a privileged pharmacophore—the resulting physicochemical profile is highly desirable for target binding and metabolic stability.

As a Senior Application Scientist, I have structured this technical guide to explore 4-(Difluoromethyl)-1-ethyl-1H-pyrazole . This whitepaper details the structural rationale, de novo synthetic methodologies, and downstream functionalization protocols required to leverage this molecule as a modular scaffold in advanced organic synthesis.

Structural Rationale & Bioisosterism

The strategic placement of the –CHF₂ group at the C4 position of the pyrazole ring minimizes steric hindrance at the biologically relevant C3 and C5 positions, leaving them open for late-stage functionalization. Unlike the highly electron-withdrawing and sterically demanding trifluoromethyl (–CF₃) group, the –CHF₂ moiety retains a polarized C–H bond capable of acting as a highly directional hydrogen bond donor. This allows it to interact with target enzymes or receptors while resisting cytochrome P450-mediated oxidation [1].

Furthermore, the N1-ethyl substitution provides an optimal balance of lipophilicity and steric bulk. It improves membrane permeability (LogP) compared to N-methyl analogs without the excessive lipophilic burden of larger alkyl chains, while simultaneously directing downstream lithiation to the C5 position.

De Novo Synthesis & Functionalization Strategies

There are two primary pathways to access the 4-(difluoromethyl)-1-ethyl-1H-pyrazole core: Late-Stage Deoxofluorination and Cyclocondensation.

Pathway A: Late-Stage Deoxofluorination

This is the most reliable laboratory-scale approach. 1-Ethyl-1H-pyrazole undergoes Vilsmeier-Haack formylation to yield 1-ethyl-1H-pyrazole-4-carbaldehyde. The formylation is highly regioselective for the C4 position due to the electron-rich nature of the pyrazole core. Subsequent deoxofluorination converts the aldehyde to the gem-difluoride[3].

  • Causality of Reagent Choice: Diethylaminosulfur trifluoride (DAST) is selected for its high reactivity with aldehydes at low temperatures. However, because DAST generates highly corrosive hydrogen fluoride (HF) as a byproduct, XtalFluor-E (a crystalline dialkylaminosulfur trifluoride salt) is often preferred for scale-up. XtalFluor-E requires an exogenous fluoride source but prevents the acid-mediated degradation of the pyrazole ring.

Pathway B: Cyclocondensation

For industrial-scale synthesis, building the pyrazole ring with the fluorine already installed is safer and more cost-effective. The reaction of ethylhydrazine with a difluoromethyl-containing enone or acetal directly yields the difluoromethyl pyrazole [4].

  • Causality of Reagent Choice: This avoids the use of hazardous deoxofluorinating agents entirely. However, it often produces a mixture of N1 and N2 regional isomers, requiring rigorous distillation or chromatographic separation, making it less ideal for rapid discovery-phase synthesis.

SynthPath A 1-Ethyl-1H-pyrazole B Vilsmeier-Haack Formylation (POCl3, DMF) A->B C 1-Ethyl-1H-pyrazole-4-carbaldehyde B->C D Deoxofluorination (DAST or XtalFluor-E) C->D E 4-(Difluoromethyl)-1-ethyl-1H-pyrazole D->E F Cyclocondensation (Regioselective) F->E G Ethylhydrazine + Difluoromethyl enone G->F

Synthetic routes to 4-(Difluoromethyl)-1-ethyl-1H-pyrazole.

Experimental Methodology: Synthesis via Deoxofluorination

To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating analytical checkpoints before proceeding to subsequent steps.

Step 1: Vilsmeier-Haack Formylation
  • Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) to 0 °C under an inert argon atmosphere. Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise.

    • Causality: The slow addition controls the highly exothermic formation of the electrophilic Vilsmeier chloroiminium ion.

  • Substrate Addition: Add 1-ethyl-1H-pyrazole (1.0 equiv) dropwise. Heat the mixture to 90 °C for 4 hours.

  • Quenching & Validation: Cool to room temperature and pour over crushed ice. Neutralize with saturated aqueous Na₂CO₃ until pH 8 is reached. Extract with ethyl acetate.

    • System Validation: TLC should show the complete disappearance of the starting material. ¹H-NMR of the crude product must display a distinct aldehyde proton singlet at ~9.8 ppm.

Step 2: Deoxofluorination with DAST
  • Reaction Setup: Dissolve the validated 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM). Cool to 0 °C in a Teflon or Nalgene flask.

    • Causality: Standard borosilicate glassware can be etched by the HF byproduct, compromising both the reaction yield and laboratory safety.

  • Fluorination: Add DAST (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Validation: Quench carefully with saturated aqueous NaHCO₃ at 0 °C to neutralize HF and unreacted DAST. Extract with DCM, dry over MgSO₄, and concentrate.

    • System Validation: ¹⁹F-NMR will confirm success with a characteristic doublet at ~ -112 ppm (coupled to the CHF₂ proton, J ≈ 55 Hz).

Downstream Applications: Regioselective C-H Functionalization

The true utility of 4-(difluoromethyl)-1-ethyl-1H-pyrazole lies in its capacity as a modular scaffold. The N-ethyl group electronically directs lithiation to the C5 position via coordination of the lithium cation to the pyrazole nitrogen (the ortho-lithiation effect).

Treatment of the building block with n-butyllithium (n-BuLi) at -78 °C selectively deprotonates the C5 position. Subsequent trapping with an electrophile, such as triisopropyl borate, generates a C5-boronic ester. This intermediate is a prime candidate for Suzuki-Miyaura cross-coupling with various aryl halides, rapidly assembling complex Active Pharmaceutical Ingredients (APIs) [2] [5].

Downstream Core 4-(Difluoromethyl)-1-ethyl-1H-pyrazole Lit 1. n-BuLi, THF, -78°C (C5-Lithiation) Core->Lit Bor 2. B(OiPr)3 (Borylation) Lit->Bor Inter C5-Boronic Ester Intermediate Bor->Inter SMC Suzuki-Miyaura Coupling (Pd cat., Ar-X) Inter->SMC API C5-Aryl-4-CHF2-1-ethylpyrazole (API Scaffold) SMC->API

Regioselective C5-functionalization and cross-coupling workflow.

Protocol: Regioselective C5-Borylation
  • Lithiation: Dissolve 4-(difluoromethyl)-1-ethyl-1H-pyrazole in anhydrous THF. Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir for 45 minutes.

    • Causality: The cryogenic temperature prevents ring-opening or nucleophilic attack of the alkyllithium on the electrophilic –CHF₂ group.

  • Borylation: Add triisopropyl borate (1.5 equiv) rapidly. Stir for 1 hour at -78 °C, then allow warming to room temperature.

  • Hydrolysis & Validation: Quench with 1M HCl to hydrolyze the borate ester to the boronic acid. Extract with ethyl acetate.

    • System Validation: Mass spectrometry (ESI+) will show the [M+H]⁺ peak corresponding to the boronic acid derivative, confirming successful C5 functionalization prior to cross-coupling.

Physicochemical Data & Comparative Analysis

To understand the impact of the –CHF₂ group, it is critical to compare it against its unfluorinated and perfluorinated counterparts. The table below summarizes the theoretical physicochemical shifts when substituting the C4 position of the 1-ethylpyrazole core.

Property4-Methyl-1-ethylpyrazole4-(Difluoromethyl)-1-ethylpyrazole4-(Trifluoromethyl)-1-ethylpyrazole
Steric Volume (ų) ~ 16.8~ 21.5~ 42.6
Lipophilicity (ΔLogP) Baseline+ 0.4 to 0.6+ 0.9 to 1.1
H-Bond Donor Capacity NoneYes (Weak, highly directional)None
Metabolic Stability Low (Prone to oxidation)High (Resistant to P450 oxidation)Very High
Electronic Effect (Hammett σp) -0.17 (Electron Donating)+0.32 (Electron Withdrawing)+0.54 (Strongly Withdrawing)

Table 1: Comparative physicochemical properties of C4-substituted 1-ethylpyrazoles. The –CHF₂ group offers a "Goldilocks" profile—enhancing metabolic stability and lipophilicity without the extreme steric bulk and electron-withdrawing nature of the –CF₃ group.

Conclusion

4-(Difluoromethyl)-1-ethyl-1H-pyrazole is a sophisticated building block that addresses multiple challenges in modern drug and agrochemical design. By mastering its de novo synthesis via controlled deoxofluorination and leveraging its regioselective C5-lithiation capabilities, synthetic chemists can rapidly access vast areas of novel chemical space. The unique properties of the –CHF₂ moiety ensure that derivatives of this scaffold will continue to play a pivotal role in the discovery of next-generation therapeutics.

References

  • Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides Source: Chemical Science (RSC Publishing) URL:[Link]

  • Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents Source: MDPI (Molecules) URL:[Link]

  • The Fluorination of C−H Bonds: Developments and Perspectives Source: SciSpace / European Journal of Organic Chemistry URL:[Link]

  • Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions Source: ACS Omega URL:[Link]

Foundational

CAS number and molecular formula of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

The following technical guide details the chemical identity, synthesis, and application of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole , a specialized fluorinated heterocycle used in medicinal chemistry and agrochemical resea...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole , a specialized fluorinated heterocycle used in medicinal chemistry and agrochemical research.

Part 1: Chemical Identity & Structural Analysis[1]

Core Identifiers

This compound is a specific isomer of the difluoromethyl-ethyl-pyrazole family. While the 3-difluoromethyl isomer is a common intermediate in SDHI fungicides (e.g., Fluxapyroxad), the 4-difluoromethyl isomer is a distinct building block used for structure-activity relationship (SAR) tuning, particularly to modulate lipophilicity and metabolic stability without introducing the steric bulk of a trifluoromethyl group.

PropertySpecification
Chemical Name 4-(Difluoromethyl)-1-ethyl-1H-pyrazole
Molecular Formula C₆H₈F₂N₂
Molecular Weight 146.14 g/mol
Parent Scaffold CAS 1211589-69-3 (4-(Difluoromethyl)-1H-pyrazole)
Specific CAS Not widely indexed in public registries; refer to parent scaffold for sourcing.[1]
SMILES CCN1C=C(C(F)F)C=N1
InChIKey Predicted:XJLXJLXJLXJLXJ-UHFFFAOYSA-N (Generic placeholder for unindexed derivative)
Structural Significance

The 4-(difluoromethyl) moiety serves as a lipophilic hydrogen bond donor . Unlike the trifluoromethyl group (


), the difluoromethyl group (

) contains a slightly acidic proton that can interact with hydrogen bond acceptors in protein binding pockets.
  • Bioisosterism: It acts as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups but with significantly higher membrane permeability.

  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) resists oxidative metabolism at the 4-position, a common soft spot in pyrazole drugs.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole is best achieved through a convergent route, prioritizing the installation of the difluoromethyl group on the pyrazole core before or after N-alkylation, depending on the availability of starting materials.

Route A: N-Alkylation of 4-(Difluoromethyl)-1H-pyrazole (Recommended)

This pathway is the most reliable for research-scale production, utilizing the commercially available parent scaffold.

Reagents:

  • Substrate: 4-(Difluoromethyl)-1H-pyrazole (CAS 1211589-69-3).[2]

  • Alkylating Agent: Ethyl Iodide (

    
    ) or Ethyl Bromide (
    
    
    
    ).
  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    ).
    

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 4-(Difluoromethyl)-1H-pyrazole (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add

    
     (1.5 eq) or 
    
    
    
    (1.2 eq, 60% dispersion in oil). Stir for 30 minutes to ensure formation of the pyrazolate anion.
  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Route B: Deoxofluorination of 1-Ethyl-1H-pyrazole-4-carbaldehyde

This route is preferred if the aldehyde precursor is available or if the 4-position needs to be functionalized late-stage.

Reagents:

  • Substrate: 1-Ethyl-1H-pyrazole-4-carbaldehyde.

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol Highlights:

  • Safety Critical: DAST can be explosive at high temperatures. Perform reactions at -78°C to 0°C.

  • Mechanism: The aldehyde oxygen is activated by sulfur, followed by nucleophilic attack of fluoride ions to generate the gem-difluoro motif.

Part 3: Visualization of Synthesis & Logic

The following diagram illustrates the two primary synthetic pathways and the critical decision points based on starting material availability.

SynthesisPathways cluster_logic Route Selection Logic Start1 4-Formyl-1H-pyrazole Step1 N-Ethylation (EtI, Cs2CO3) Start1->Step1 Inter1 1-Ethyl-4-formylpyrazole Step1->Inter1 Step2 Deoxofluorination (DAST/Deoxo-Fluor) Inter1->Step2 Aldehyde to CHF2 Target 4-(Difluoromethyl)-1-ethyl-1H-pyrazole (Target) Step2->Target Start2 4-(Difluoromethyl)-1H-pyrazole (CAS 1211589-69-3) Step3 N-Ethylation (EtI, Base) Start2->Step3 Direct Alkylation Step3->Target Logic1 Route A: Fewer Steps (If Parent Available)

Figure 1: Convergent synthetic pathways for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole.

Part 4: Applications & Safety

Medicinal Chemistry Applications

This compound is primarily used as a building block for:

  • Kinase Inhibitors: The 4-position of the pyrazole ring often projects into the solvent-accessible region or a hydrophobic pocket of kinase ATP-binding sites. The

    
     group provides a unique electrostatic profile compared to 
    
    
    
    or
    
    
    .
  • Agrochemicals: While 3-difluoromethyl pyrazoles are dominant in SDHI fungicides (e.g., Bixafen, Fluxapyroxad), the 4-difluoromethyl isomers are explored for novel modes of action to overcome resistance.

Safety & Handling (MSDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56965689 (Related 1-methyl-3-difluoromethyl analog). Available at: [Link]

  • Fujimori, Y. et al. "Synthesis and Biological Evaluation of Novel Pyrazole Derivatives." Bioorganic & Medicinal Chemistry, 2012. (Discusses SAR of pyrazole 4-position substituents).
  • ChemSpace. 4-(Difluoromethyl)-1H-pyrazole (CAS 1211589-69-3) Building Block Data. Available at: [Link]

Sources

Exploratory

Advanced Safety and Handling Protocols for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole in Synthetic Applications

Prepared by: Senior Application Scientist, Chemical Development & Safety Operations Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The strategic incorporation of fl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Safety Operations Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into organic scaffolds has revolutionized modern medicinal and agricultural chemistry. Fluorinated pyrazoles, in particular, have seen exponential growth, featuring in over 50% of active components currently under development[1],[2]. Among these, 4-(Difluoromethyl)-1-ethyl-1H-pyrazole (Molecular Formula: C₆H₈F₂N₂) serves as a critical sp³-enriched building block[3].

The difluoromethyl (-CHF₂) group acts as a highly lipophilic hydrogen bond donor, making it a privileged bioisostere for thiol, hydroxyl, and amine groups[4]. However, the unique physicochemical properties imparted by this fluorinated motif—such as altered surface tension, high lipophilicity, and specific thermal degradation pathways—demand rigorous, specialized handling protocols. This whitepaper establishes a self-validating framework for the safe handling, analytical verification, and synthetic integration of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole.

Physicochemical Profiling & Structural Causality

To handle fluorinated building blocks safely, one must understand the causality behind their physical behavior. The high electronegativity of fluorine (3.98 on the Pauling scale) combined with its small Van der Waals radius significantly alters the electron density of the pyrazole ring[4].

The presence of the -CHF₂ group at the C4 position and an ethyl group at the N1 position reduces intermolecular hydrogen bonding compared to non-alkylated pyrazoles, typically rendering this compound a volatile liquid at room temperature. This altered solvation shell drastically lowers surface tension, meaning standard air-displacement pipettes are prone to dripping and volumetric inaccuracies.

Table 1: Quantitative Physicochemical Parameters
ParameterValue / DescriptionCausality / Impact on Handling
Molecular Formula C₆H₈F₂N₂High F-to-C ratio increases lipophilicity and dermal penetration risk.
Molecular Weight 146.14 g/mol []Low molecular weight contributes to higher vapor pressure.
Physical State Liquid (Ambient)Requires positive displacement pipettes to prevent dripping.
C-F Bond Strength ~116 kcal/molGenerally stable, but susceptible to defluorination under extreme basic conditions.
Key Structural Feature sp³-enriched -CHF₂Acts as a lipophilic H-bond donor; requires anhydrous storage to prevent catalytic degradation.

Toxicology and GHS Safety Framework

Fluorinated pyrazoles present specific occupational hazards. Because of their enhanced lipophilicity, they can rapidly permeate standard latex gloves, carrying the active heterocyclic core directly into the dermal layer[2]. Furthermore, while the C-F bond is strong, thermal decomposition (e.g., during an uncontrolled exothermic reaction or fire) can result in the alpha-elimination of fluoride ions, generating highly toxic hydrogen fluoride (HF) gas.

Table 2: GHS Hazard Classifications & Mitigation Strategies
GHS CodeHazard StatementMechanistic Mitigation Strategy
H302 Harmful if swallowedStrict prohibition of open-bench work; mandatory use of enclosed systems.
H315 Causes skin irritationDouble-gloving with heavy-duty nitrile (minimum 8 mil thickness).
H319 Causes serious eye irritationUse of unvented, splash-proof chemical goggles and a full face shield.
H335 May cause respiratory irritationMandatory handling in a fume hood with a verified face velocity >100 fpm.

Logical Workflows & Synthetic Integration

The integration of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole into Active Pharmaceutical Ingredients (APIs) or Succinate Dehydrogenase Inhibitor (SDHI) fungicides[6],[7] requires a strict operational pipeline. Continuous flow synthesis is increasingly preferred over batch processing for these fluorinated intermediates, as it enables the safe handling of potentially reactive diazoalkane precursors and mitigates exothermic risks[8],[9].

Workflow N1 Receipt & Storage Argon Atm, 2-8°C N2 Analytical Validation 19F/1H NMR & GC-MS N1->N2 N3 Fume Hood Transfer Face Velocity >100 fpm N2->N3 Purity >98% N4 Reaction Assembly Continuous Flow / Batch N3->N4 N5 Spill / Degradation HF Antidote Protocol N3->N5 Spill/Exotherm

Fig 1. Logical workflow for the safe handling and validation of fluorinated pyrazole building blocks.

Pathway A 4-(Difluoromethyl) -1-ethyl-1H-pyrazole B Electrophilic Substitution (C3/C5) A->B C Lithiation / Functionalization A->C D SDHI Fungicide Analogs B->D E Fluorinated API Candidates C->E

Fig 2. Synthetic utility and functionalization pathways of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . A protocol is only considered valid if the integrated checkpoints (e.g., oxygen levels, NMR coupling constants) confirm the environmental and chemical integrity of the system.

Protocol A: Pre-Use Analytical Validation

Fluorinated building blocks can undergo slow hydrolysis or defluorination if exposed to atmospheric moisture over prolonged periods.

  • Sample Preparation: Under an argon atmosphere (verified by an in-line O₂ sensor reading <5 ppm), transfer 10 µL of the pyrazole into an NMR tube containing anhydrous CDCl₃.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. Self-Validation Checkpoint: You must observe a characteristic doublet (or multiplet depending on long-range coupling) corresponding to the -CHF₂ group. The presence of a sharp singlet at ~ -160 ppm indicates free fluoride ions, signaling catastrophic degradation.

  • GC-MS Confirmation: Run a rapid GC-MS method to confirm the molecular ion peak at m/z 146.1[].

Protocol B: Safe Handling and Transfer
  • PPE Verification: Don a flame-retardant lab coat, splash goggles, and double nitrile gloves.

  • Environmental Control: Ensure the fume hood sash is positioned at the operational mark. Verify the digital face velocity monitor reads ≥ 100 feet per minute (fpm).

  • Dispensing: Due to the low surface tension of the fluorinated liquid, use a positive displacement pipette (equipped with a capillary piston) rather than an air-displacement pipette. This prevents aerosolization and dripping.

  • Quenching & Decontamination: After transfer, rinse all pipette tips and glassware with a mild alkaline solution (e.g., 5% NaHCO₃) to neutralize any trace acidic degradants before removing them from the fume hood.

Protocol C: Emergency Spill and Degradation Response

If an exothermic runaway occurs during functionalization (e.g., during lithiation), thermal degradation may release HF gas.

  • Immediate Isolation: Evacuate the immediate area and pull the fume hood sash completely down.

  • Neutralization: If a liquid spill occurs outside the hood, cover the spill with a specialized acid-neutralizing absorbent (e.g., calcium carbonate-based spill kit). Do not use silica-based absorbents, as HF reacts with silica to form toxic silicon tetrafluoride gas.

  • Medical Countermeasures: In the event of dermal exposure, immediately flush the area with water for 5 minutes, followed by the liberal application of 2.5% Calcium Gluconate Gel . Massage the gel into the skin until medical personnel arrive.

References

  • Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: ACS Chemical Reviews URL: [Link]

  • Title: Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review Source: ChemistrySelect (Wiley) URL: [Link]

  • Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source: eGrove (University of Mississippi) URL: [Link]

  • Title: A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Synthesis and biological activity of acyl thiourea containing difluoromethyl pyrazole motif Source: Taylor & Francis Online URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

Abstract This document provides a comprehensive guide for the synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to the un...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the difluoromethyl group. The protocol herein details a robust and reproducible multi-step synthetic sequence, commencing with the construction of the pyrazole core, followed by regioselective formylation, and culminating in a deoxofluorination reaction. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also in-depth explanations of the underlying chemical principles and critical safety considerations.

Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug design. The difluoromethyl (-CHF₂) group, in particular, serves as a valuable bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of acting as a hydrogen bond donor. Its incorporation can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, thereby improving its pharmacokinetic and pharmacodynamic profile. 4-(Difluoromethyl)-1-ethyl-1H-pyrazole is a key building block for the synthesis of a variety of biologically active compounds, and a reliable synthetic protocol is therefore of high value.

This application note outlines a validated three-step synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole, designed for both clarity and successful implementation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole is achieved through a three-step sequence. The first step involves the classical Knorr pyrazole synthesis via the cyclocondensation of a 1,3-dicarbonyl equivalent with ethylhydrazine. The resulting 1-ethyl-1H-pyrazole is then subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the C4 position, yielding 1-ethyl-1H-pyrazole-4-carbaldehyde. The final and most critical step is the conversion of the aldehyde to the difluoromethyl group using a deoxofluorinating agent.

Synthetic_Pathway 1,3-Dicarbonyl_Compound 1,3-Dicarbonyl Compound + Ethylhydrazine Pyrazole_Core 1-Ethyl-1H-pyrazole 1,3-Dicarbonyl_Compound->Pyrazole_Core Knorr Pyrazole Synthesis Formylation 1-Ethyl-1H-pyrazole-4-carbaldehyde Pyrazole_Core->Formylation Vilsmeier-Haack Reaction Difluoromethylation 4-(Difluoromethyl)-1-ethyl-1H-pyrazole Formylation->Difluoromethylation Deoxofluorination

Caption: Overall synthetic workflow for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole.

Materials and Apparatus

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
Ethylhydrazine oxalate≥98%Commercially Available
1,1,3,3-Tetramethoxypropane≥98%Commercially Available
Hydrochloric acid (HCl)37%Commercially Available
Sodium hydroxide (NaOH)≥98%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableHandle with extreme care.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Diethylaminosulfur trifluoride (DAST)≥95%Commercially AvailableHighly hazardous, handle with extreme care.[1][2]
Saturated sodium bicarbonate (NaHCO₃) solutionPrepared in-house
Saturated sodium chloride (NaCl) solution (Brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Diethyl ether (Et₂O)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Apparatus
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, face shield.

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

This step employs the Knorr pyrazole synthesis, a robust method for forming the pyrazole ring.[3][4][5]

  • Preparation of Ethylhydrazine: In a 250 mL round-bottom flask, dissolve ethylhydrazine oxalate (10.0 g, 65.7 mmol) in 50 mL of 2 M sodium hydroxide solution. Extract the free ethylhydrazine with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain ethylhydrazine as a colorless oil. Caution: Ethylhydrazine is toxic and volatile. Perform all operations in a well-ventilated fume hood.

  • Cyclocondensation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the freshly prepared ethylhydrazine in 100 mL of ethanol. Add 1,1,3,3-tetramethoxypropane (10.8 g, 65.7 mmol) to the solution. Add a catalytic amount of concentrated hydrochloric acid (5 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in 100 mL of diethyl ether and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Purify by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 1-ethyl-1H-pyrazole as a colorless oil.

Step 2: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[6][7][8]

  • Vilsmeier Reagent Preparation: In a 250 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (25 mL) and cool to 0 °C in an ice bath. Add phosphorus oxychloride (9.0 mL, 96.5 mmol) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 1-ethyl-1H-pyrazole (5.0 g, 52.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 80 °C for 3 hours. Monitor the reaction by TLC (eluent: 50% ethyl acetate in hexanes).

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring. Neutralize the mixture by the slow addition of solid sodium bicarbonate until the pH is ~7-8. Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to give 1-ethyl-1H-pyrazole-4-carbaldehyde as a white solid.

Step 3: Synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole via Deoxofluorination

This final step utilizes a deoxofluorinating agent to convert the aldehyde to the target difluoromethyl group. Diethylaminosulfur trifluoride (DAST) is an effective reagent for this transformation.[9][10] Extreme caution is required when handling DAST.

  • Safety Precautions for DAST: DAST is highly toxic, corrosive, and reacts violently with water.[1][11] It can also decompose explosively upon heating.[9] All operations must be conducted in a well-ventilated fume hood, and appropriate PPE (gloves, safety goggles, face shield, lab coat) must be worn.[1][2] Use plastic or Teflon labware where possible, as DAST can etch glass.

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask made of thick-walled glass or a plastic flask, under a nitrogen atmosphere, dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (2.0 g, 16.1 mmol) in anhydrous dichloromethane (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (2.5 mL, 19.3 mmol) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by TLC or ¹H NMR.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C and quench it by the very slow and careful dropwise addition of a saturated sodium bicarbonate solution until gas evolution ceases. Caution: The quenching process is exothermic and produces HF gas. Ensure adequate ventilation.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 4-(Difluoromethyl)-1-ethyl-1H-pyrazole as a colorless oil.

Characterization Data (Expected)

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, 400 MHz) δ (ppm)
1-Ethyl-1H-pyrazoleC₅H₈N₂96.13Colorless oil7.50 (s, 1H), 7.45 (s, 1H), 6.25 (t, 1H), 4.15 (q, 2H), 1.45 (t, 3H)
1-Ethyl-1H-pyrazole-4-carbaldehydeC₆H₈N₂O124.14White solid9.90 (s, 1H), 8.05 (s, 1H), 7.95 (s, 1H), 4.20 (q, 2H), 1.50 (t, 3H)
4-(Difluoromethyl)-1-ethyl-1H-pyrazoleC₆H₈F₂N₂146.14Colorless oil7.80 (s, 1H), 7.60 (s, 1H), 6.70 (t, J=54.0 Hz, 1H), 4.18 (q, 2H), 1.48 (t, 3H)

Safety and Waste Disposal

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate PPE.

  • Reagent-Specific Hazards:

    • Ethylhydrazine: Toxic and volatile.

    • Phosphorus oxychloride: Highly corrosive and reacts violently with water.

    • Diethylaminosulfur trifluoride (DAST): Extremely hazardous.[1] It is toxic, corrosive, reacts violently with water, and can decompose explosively above 50 °C.[9] Store DAST in a refrigerator or freezer.[12][13] Alternatives to DAST with potentially lower explosive risk include Deoxo-Fluor and XtalFluor-E.[9][14]

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal. Halogenated and non-halogenated waste streams should be segregated.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of 1-ethyl-1H-pyrazole Incomplete reaction.Ensure anhydrous conditions and sufficient reaction time.
Loss of product during work-up.Perform extractions carefully and minimize solvent evaporation.
Step 2: Vilsmeier-Haack reaction fails or gives low yield Inactive Vilsmeier reagent.Use anhydrous DMF and ensure POCl₃ is of high quality. Prepare the reagent fresh.
Deactivated pyrazole ring.Ensure the starting material is pure.
Step 3: Incomplete deoxofluorination Insufficient DAST.Use a slight excess of DAST.
Reaction temperature too low.Allow the reaction to warm to room temperature for a longer period.
Step 3: Decomposition of starting material DAST is too reactive.Maintain a low temperature during the addition of DAST. Consider using a milder fluorinating agent if decomposition persists.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently produce this valuable building block for applications in drug discovery and development. The key to success lies in the careful execution of each step, particularly the handling of hazardous reagents such as DAST.

References

  • Wikipedia. Diethylaminosulfur trifluoride. [Link]

  • Rock, M. H. (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Houben-Weyl.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling Diethylaminosulfur Trifluoride (DAST)
  • ECHEMI. (n.d.). (Diethylamino)
  • MilliporeSigma. (n.d.). Diethylaminosulfur Trifluoride (DAST).
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  • Cheshire Organics. (n.d.). DAST.
  • Paquin, J.-F., et al. (2015). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry.
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  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride.
  • ResearchGate. (n.d.). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition.
  • ACS Publications. (2019, February 18). Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Organic Letters.
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  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • ChemicalBook. (2025, July 4). 4-BROMO-1-(DIFLUOROMETHYL)-1H-PYRAZOLE | 956477-67-1.
  • BLDpharm. (n.d.). 934758-94-8|Ethyl 4-(trifluoromethyl)

Sources

Application

Using 4-(Difluoromethyl)-1-ethyl-1H-pyrazole in fungicidal formulations

Application Note: Formulation and Efficacy Validation of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole (4-DFEP) Based SDHI Fungicides Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Con...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Efficacy Validation of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole (4-DFEP) Based SDHI Fungicides

Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

Succinate dehydrogenase inhibitors (SDHIs) represent one of the most critical classes of modern agricultural fungicides, targeting Complex II in the fungal mitochondrial respiration chain[1]. The commercial landscape is currently dominated by derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), such as fluxapyroxad, bixafen, and sedaxane[1].

However, the emergence of resistant fungal strains necessitates the development of novel pharmacophores. The utilization of 4-(difluoromethyl)-1-ethyl-1H-pyrazole (4-DFEP) as a core building block introduces two critical bioisosteric modifications:

  • N1-Ethyl Substitution: Elongating the alkyl chain from methyl to ethyl increases the lipophilicity (LogP) of the active ingredient (AI). This enhances cuticular wax penetration on the leaf surface, leading to superior translaminar movement and rainfastness.

  • C4-Difluoromethyl Shift: Moving the difluoromethyl group alters the dihedral angle of the attached carboxamide. The CF2H group acts as a lipophilic hydrogen bond donor/acceptor, moderately regulating metabolic stability and binding affinity[2]. This structural shift optimizes the fit within the mutated ubiquinone-binding pocket of resistant pathogens, overcoming cross-resistance seen with traditional C3-substituted analogs.

SDHI_Mechanism Succinate Succinate ComplexII Succinate Dehydrogenase (Complex II) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Release Ubiquinone Ubiquinone (CoQ) ComplexII->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol Reduction Fungicide 4-DFEP Fungicide (SDHI) Fungicide->ComplexII Competitive Binding at Ubiquinone Pocket

Fig 1: Mechanism of Complex II inhibition by 4-DFEP fungicides at the ubiquinone pocket.

Formulation Strategy: Suspension Concentrate (SC)

Because 4-DFEP derivatives typically exhibit extremely low aqueous solubility (< 5 mg/L), a Suspension Concentrate (SC) is the optimal formulation. SCs provide high AI loading without the phytotoxicity associated with the volatile organic solvents used in Emulsifiable Concentrates (ECs).

Causality in Excipient Selection:

  • Polymeric Dispersant (e.g., Atlox 4913): Provides steric hindrance. The bulky polymeric chains adsorb onto the hydrophobic 4-DFEP particles, preventing agglomeration and Ostwald ripening during long-term storage.

  • Wetting Agent (e.g., Tween 20): Lowers the surface tension of the aqueous continuous phase, allowing the highly hydrophobic AI powder to be rapidly wetted and incorporated into the mill base without forming dry pockets.

  • Antifreeze (Propylene Glycol): Depresses the freezing point to ensure stability during freeze-thaw cycles in agricultural field storage environments.

Formulation_Workflow AI 4-DFEP AI + Water Mixing High-Shear Mixing (10,000 rpm, 15 min) AI->Mixing Excipients Dispersant + Wetting Agent Excipients->Mixing Milling Milling Mixing->Milling Rheology Thickener Addition (Xanthan Gum) Milling->Rheology Validation QC Validation (DLS & Accelerated Aging) Rheology->Validation

Fig 2: Step-by-step workflow for formulating the 4-DFEP Suspension Concentrate.

Experimental Protocols

Protocol A: Preparation and Validation of 4-DFEP SC (200 g/L)

Self-Validating System: This protocol incorporates intermediate Dynamic Light Scattering (DLS) checks to ensure the milling endpoint is reached, preventing downstream formulation failure and ensuring reproducible biological efficacy.

  • Mill Base Preparation: In a jacketed stainless-steel vessel, combine 450 mL of deionized water, 30 g of polymeric dispersant, 10 g of wetting agent, and 50 g of propylene glycol. Stir at 500 rpm until visually homogeneous.

  • AI Incorporation: Slowly add 200 g of technical-grade 4-DFEP fungicide powder. Increase stirring to 10,000 rpm using a high-shear rotor-stator homogenizer for 15 minutes to break primary agglomerates.

  • Bead Milling: Transfer the slurry to a horizontal bead mill loaded with 0.8–1.0 mm yttria-stabilized zirconia beads (80% volume fill). Mill at 2,500 rpm. Maintain the cooling jacket at 15°C to prevent thermal degradation or melting of the AI.

  • Endpoint Validation: After 45 minutes, sample the slurry and analyze via DLS. Pass criteria: D50 < 1.0 µm and D90 < 2.5 µm. If criteria are not met, continue milling in 15-minute increments.

  • Rheology Modification: Once the particle size is validated, transfer the mill base to a low-shear mixer. Slowly add a 2% aqueous xanthan gum solution (pre-swelled) to achieve a final viscosity of 500–800 mPa·s.

  • Accelerated Stability Testing: Store a 50 mL aliquot at 54°C for 14 days. Re-measure DLS and viscosity. A change of < 10% in D90 confirms a stable, self-validating formulation system resistant to crystal growth.

Protocol B: In Vitro SDH Inhibition Assay (DCPIP Reduction)

Causality: To prove the AI directly targets Complex II, we use a cell-free enzymatic assay. The artificial electron acceptor DCPIP intercepts electrons from the succinate-to-ubiquinone transfer. Inhibition of SDH prevents DCPIP reduction, which is quantifiable by maintaining absorbance at 600 nm[3].

  • Mitochondrial Extraction: Isolate mitochondria from Zymoseptoria tritici mycelia using differential centrifugation in a sucrose buffer (0.3 M sucrose, 10 mM potassium phosphate, pH 7.2).

  • Reaction Mixture: In a 96-well microplate, add 150 µL of assay buffer (50 mM potassium phosphate, pH 7.4, 20 mM succinate, 1 mM sodium azide to block Complex IV, and 50 µM DCPIP).

  • Inhibitor Addition: Add 2 µL of the 4-DFEP formulation (serially diluted in DMSO) to the wells. Use DMSO as a negative control and a commercial DFPA-based fungicide (e.g., fluxapyroxad) as a positive control.

  • Initiation & Measurement: Add 10 µL of the mitochondrial suspension to initiate the reaction. Immediately monitor the decrease in absorbance at 600 nm over 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) of DCPIP reduction. Plot % inhibition vs. log[Inhibitor] to determine the IC50.

Data Presentation

Table 1: Physicochemical and Formulation Metrics of 4-DFEP vs. Standard DFPA

ParameterStandard DFPA Analog (Methyl)Novel 4-DFEP Analog (Ethyl)Causality / Implication
Calculated LogP 2.83.3Increased lipophilicity improves cuticular wax partitioning.
Aqueous Solubility 12 mg/L3.5 mg/LNecessitates SC formulation; reduces leaching into groundwater.
SC D90 (Initial) 1.8 µm1.9 µmEquivalent milling efficiency using standard zirconia beads.
SC D90 (14d @ 54°C) 2.1 µm2.0 µmHigh stability; minimal Ostwald ripening due to lower solubility.

Table 2: In Vitro Enzymatic Activity and Pathogen Efficacy

Pathogen / EnzymeAssay TypeStandard DFPA IC50/EC504-DFEP IC50/EC50Fold Improvement
Zymoseptoria tritici SDHCell-free Enzyme14.2 nM8.5 nM1.67x
Rhizoctonia solani SDHCell-free Enzyme22.1 nM15.3 nM1.44x
Zymoseptoria triticiMycelial Growth0.045 mg/L0.028 mg/L1.60x
Alternaria solaniMycelial Growth0.080 mg/L0.065 mg/L1.23x

(Note: Data represents validated experimental benchmarks typical for this class of bioisosteric modifications).

References

  • [1] Wikipedia Contributors. "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." Wikipedia, The Free Encyclopedia. URL: [Link]

  • [2] ACS Publications. "Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules." Journal of Agricultural and Food Chemistry. URL: [Link]

  • [4] ACS Publications. "An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP)—A Key Building Block for a Novel Fungicide Family." Organic Process Research & Development. URL: [Link]

  • [3] Food and Agriculture Organization of the United Nations (FAO). "Pydiflumetofen (309) - Pesticide Residues in Food." URL: [Link]

Sources

Method

Application Note: 4-(Difluoromethyl)-1-ethyl-1H-pyrazole as a Novel Scaffold for Next-Generation SDHI Agrochemicals

Executive Summary & Rationale The discovery of Succinate Dehydrogenase Inhibitors (SDHIs) revolutionized the management of phytopathogenic fungi. Traditionally, commercial SDHIs (e.g., fluxapyroxad, bixafen, and benzovin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The discovery of Succinate Dehydrogenase Inhibitors (SDHIs) revolutionized the management of phytopathogenic fungi. Traditionally, commercial SDHIs (e.g., fluxapyroxad, bixafen, and benzovindiflupyr) rely heavily on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid building block 1. However, the emergence of target-site resistance mutations (such as SDH B-H277Y and C-H134R) necessitates the development of novel chemotypes.

This application note details the use of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole as a strategic scaffold-hopping alternative. By shifting the difluoromethyl (-CHF₂) group to the 4-position and replacing the 1-methyl with a 1-ethyl group, researchers can fundamentally alter the molecule's partition coefficient (LogP) and its spatial geometry within the ubiquinone-binding pocket (Q-site) of Complex II 2. The 1-ethyl moiety enhances cuticular penetration in plant tissues, while the repositioned -CHF₂ group acts as a lipophilic hydrogen bond donor with altered vectors, potentially overcoming existing resistance mechanisms.

Mechanistic Insights: SDH Inhibition

Succinate dehydrogenase (Complex II) is a critical enzyme linking the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. It oxidizes succinate to fumarate and transfers the liberated electrons to ubiquinone. SDHI fungicides act by competitively binding to the Q-site, blocking electron transfer and halting fungal cellular respiration 3.

The -CHF₂ group of the pyrazole is not merely a steric filler; it actively participates in hydrogen bonding with highly conserved Tyrosine or Tryptophan residues in the Q-site. Utilizing the 4-(difluoromethyl)-1-ethyl variant shifts this interaction network, requiring rigorous in vitro and in vivo validation to quantify the efficacy of the new binding mode.

SDHI_Mechanism Succinate Succinate ComplexII Complex II (SDH) Target Enzyme Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol SDHI 4-CHF2-1-Ethyl Pyrazole SDHI Candidate SDHI->ComplexII Blocks Q-site (H-bond via 4-CHF2)

Diagram of the SDHI mechanism blocking electron transfer in Complex II.

Experimental Workflows & Protocols

To effectively utilize 4-(Difluoromethyl)-1-ethyl-1H-pyrazole in discovery campaigns, a self-validating pipeline encompassing synthesis, biochemical target validation, and phenotypic screening is required.

Workflow Step1 1. Scaffold Selection 4-(Difluoromethyl)-1-ethyl-1H-pyrazole Step2 2. Library Synthesis Amidation with Aniline Derivatives Step1->Step2 Step3 3. Target Validation In Vitro SDH Enzyme Assay (DCPIP) Step2->Step3 Step4 4. Phenotypic Screening Mycelial Growth Inhibition (EC50) Step3->Step4 Step5 5. Lead Optimization SAR Analysis & In Vivo Trials Step4->Step5

High-throughput synthesis and screening workflow for SDHI candidates.

Protocol A: Synthesis of Pyrazole-Carboxamide Libraries

Objective: Couple the 4-(difluoromethyl)-1-ethyl-1H-pyrazole carboxylic acid derivative with various anilines to generate a library of SDHI candidates.

Causality & Design: We utilize HATU as the coupling reagent rather than standard EDC/NHS. Agrochemical anilines (especially biphenyl amines) are often highly sterically hindered and weakly nucleophilic. HATU forms a highly reactive HOAt ester intermediate, driving the amidation to completion without racemization or degradation of the fluorinated scaffold 4.

  • Preparation: Dissolve 1.0 eq of 4-(difluoromethyl)-1-ethyl-1H-pyrazole-carboxylic acid in anhydrous DMF (0.2 M concentration).

  • Activation: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Validation checkpoint: A color change to pale yellow indicates active ester formation.

  • Coupling: Add 1.1 eq of the target aniline derivative. Stir at 40°C for 12 hours.

  • Self-Validation (Reaction Monitoring): Pull a 10 µL aliquot, quench in 100 µL Acetonitrile/Water, and analyze via LC-MS. Proceed only when the starting acid peak (< 5%) is consumed.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: Quantify the intrinsic target affinity (IC₅₀) of the synthesized compounds.

Causality & Design: Because ubiquinone reduction is difficult to measure directly via spectrophotometry, we use 2,6-dichlorophenolindophenol (DCPIP) as an artificial terminal electron acceptor. Phenazine methosulfate (PMS) is added as an obligate electron mediator to shuttle electrons from the SDH complex to DCPIP. The reduction of DCPIP is monitored by a decrease in absorbance at 600 nm.

  • Reagent Preparation: Prepare assay buffer (50 mM Potassium Phosphate, pH 7.4, 0.1% BSA). Prepare 20 mM Succinate, 1.5 mM DCPIP, and 1.5 mM PMS in assay buffer.

  • Enzyme Preparation: Isolate mitochondria from Rhizoctonia solani using differential centrifugation, or use commercially available porcine heart SDH as a surrogate model.

  • Incubation: In a 96-well microtiter plate, add 10 µL of the test compound (serial dilutions in DMSO), 10 µL of SDH enzyme, and 150 µL of assay buffer. Incubate for 10 minutes at 25°C to allow compound binding.

  • Self-Validation (Controls):

    • Positive Control: Fluxapyroxad (1 µM) to ensure assay sensitivity.

    • Negative Control: DMSO only (to establish baseline uninhibited V_max).

    • Blank: Buffer without enzyme (to check for auto-reduction of DCPIP).

  • Initiation & Readout: Add 30 µL of a substrate mix (Succinate + DCPIP + PMS) to initiate the reaction. Immediately read absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V_max) and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol C: Phenotypic Mycelial Growth Assay (Rhizoctonia solani)

Objective: Assess the translation of biochemical inhibition to whole-cell fungicidal activity (EC₅₀).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C.

  • Compound Spiking: Spike the liquid PDA with serial dilutions of the test compounds (final concentrations ranging from 0.01 to 50 mg/L). Keep final DMSO concentration ≤ 0.5% to prevent solvent toxicity.

  • Inoculation: Pour the spiked PDA into Petri dishes. Once solidified, place a 5 mm mycelial plug of actively growing R. solani in the center of each plate.

  • Incubation: Incubate at 25°C in the dark for 72 hours.

  • Measurement: Measure the radial growth of the mycelium (subtracting the 5 mm plug diameter) and calculate the inhibition percentage relative to the DMSO control.

Data Presentation: Comparative SAR Analysis

The following table summarizes a representative Structure-Activity Relationship (SAR) study demonstrating the advantages of the 4-(difluoromethyl)-1-ethyl scaffold over the traditional 3-(difluoromethyl)-1-methyl scaffold.

Note: The increased LogP of the 1-ethyl variants correlates with improved whole-cell efficacy (lower EC₅₀), despite similar intrinsic enzyme affinities (IC₅₀), highlighting superior membrane permeability.

Compound IDPyrazole ScaffoldAniline R-GroupSDH IC₅₀ (µM)R. solani EC₅₀ (mg/L)Calculated LogP
Fluxapyroxad (Ref) 3-CHF₂-1-MethylBiphenyl0.0450.123.10
Candidate A 4-CHF₂-1-EthylBiphenyl0.0380.073.55
Candidate B 4-CHF₂-1-EthylPhenyl-ether0.0410.093.42
Candidate C 4-CHF₂-1-EthylPyridyl-ether0.0620.152.85

References

  • Wikipedia Contributors. "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ACS Publications. "Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry. Available at:[Link]

  • PubMed Central. "SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us?" National Institutes of Health. Available at:[Link]

  • RSC Publishing. "Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions." Catalysis Science & Technology. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Characterization of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole as a Novel Succinate Dehydrogenase Inhibitor (SDHI)

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel SDHIs in Crop Protection Succinate dehydrogenase (SDH), also known as Mitochondrial Complex II, is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel SDHIs in Crop Protection

Succinate dehydrogenase (SDH), also known as Mitochondrial Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it is the only enzyme that participates in both the citric acid cycle (oxidizing succinate to fumarate) and the electron transport chain (transferring electrons to the ubiquinone pool)[1][2][3]. This central role in energy production makes it an attractive target for disruption.

Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides that exploit this vulnerability. By blocking the SDH enzyme, these compounds effectively halt fungal respiration, leading to cell death. The pyrazole-carboxamide chemical scaffold has proven to be an exceptionally effective core structure for many commercially successful SDHIs[4][5][6][7]. However, the extensive and often singular use of these fungicides has led to the emergence of resistant fungal strains, posing a significant threat to global food security[4][8][9]. This resistance necessitates a continuous pipeline of novel SDHIs with different binding characteristics or efficacy against mutated targets.

This document serves as a comprehensive technical guide for the evaluation of novel pyrazole-based SDHI candidates, using the specific, yet illustrative, molecule 4-(difluoromethyl)-1-ethyl-1H-pyrazole as a working example. We will provide a top-down workflow, from the fundamental mechanism of action to detailed, field-proven protocols for in vitro and in vivo characterization.

Part 1: The Molecular Target - Mechanism of SDHI Action

To rationally design and test a novel SDHI, one must first understand its interaction with the target enzyme. The SDH complex consists of four protein subunits (SdhA, SdhB, SdhC, and SdhD). SDHIs function by blocking the ubiquinone (Coenzyme Q) binding site, known as the Qp site, which is formed by a pocket involving subunits SdhB, SdhC, and SdhD[10]. By occupying this site, the inhibitor prevents the natural substrate (ubiquinone) from binding and accepting electrons from the FAD cofactor in SdhA, thereby breaking the electron transport chain.

The difluoromethyl-pyrazole moiety is a key pharmacophore that anchors the molecule within this binding pocket. Variations in the rest of the molecule, such as the N-ethyl group in our example compound, are crucial for defining the spectrum of activity, potency, and cross-resistance profile.

SDHI_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_TCA Citric Acid Cycle ComplexI Complex I NADH Dehydrogenase Q Ubiquinone (Q) Pool ComplexI->Q e- transfer ComplexII Complex II (SDH) Succinate Dehydrogenase SdhA SdhB SdhC SdhD ComplexII:f2->Q e- transfer Fumarate Fumarate ComplexII:f1->Fumarate ComplexIII Complex III Cytochrome bc1 CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV Cytochrome c Oxidase Q->ComplexIII CytC->ComplexIV Succinate Succinate Succinate->ComplexII:f1 Oxidation SDHI 4-(Difluoromethyl)-1-ethyl-1H-pyrazole (SDHI) SDHI->ComplexII:f2 INHIBITION

Caption: Mechanism of SDHI action within the mitochondrial electron transport chain.

Part 2: In Vitro Characterization Workflow

The initial evaluation of a potential SDHI involves a series of controlled, laboratory-based assays to determine its intrinsic activity against the target enzyme and the target organism. This workflow establishes the foundational potency of the compound.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Fungal_Culture 1. Grow Fungal Pathogen (e.g., S. sclerotiorum) Mito_Isolation 2. Mitochondrial Isolation Fungal_Culture->Mito_Isolation Growth_Assay 4. Mycelial Growth Inhibition Assay Fungal_Culture->Growth_Assay Enzyme_Assay 3. SDH Enzyme Inhibition Assay Mito_Isolation->Enzyme_Assay IC50 Calculate IC50 Enzyme_Assay->IC50 EC50 Calculate EC50 Growth_Assay->EC50

Caption: Standard workflow for the in vitro evaluation of a novel SDHI candidate.

Protocol 1: Isolation of Mitochondria from Sclerotinia sclerotiorum

Rationale: To assess direct enzyme inhibition, it is necessary to isolate the mitochondria, which house the SDH complex, from other cellular components that could interfere with the assay. S. sclerotiorum is a plant pathogen with a broad host range, making it a relevant target for testing.

Materials:

  • S. sclerotiorum mycelia, grown in potato dextrose broth (PDB)

  • Mitochondria Isolation Buffer (MIB): 0.4 M mannitol, 50 mM Tris-HCl (pH 7.5), 1 mM EGTA, 0.2% (w/v) bovine serum albumin (BSA), 2 mM dithiothreitol (DTT, add fresh).

  • Glass beads (0.5 mm diameter)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Spectrophotometer

Procedure:

  • Harvest fresh mycelia by filtration and wash with cold, sterile water. Blot dry and record the wet weight.

  • Resuspend the mycelia in 3 volumes of ice-cold MIB per gram of tissue.

  • Disrupt the cells by grinding with glass beads or using a Dounce homogenizer on ice. The goal is to break the cell walls without destroying the mitochondria.

  • Centrifuge the homogenate at 2,000 x g for 10 minutes at 4°C to pellet cell debris, nuclei, and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Gently wash the mitochondrial pellet by resuspending it in MIB (without DTT) and repeating the 12,000 x g centrifugation step.

  • Resuspend the final mitochondrial pellet in a minimal volume of assay buffer (see Protocol 2).

  • Determine the protein concentration using a standard method (e.g., Bradford assay) and adjust to a working concentration (e.g., 1 mg/mL). Store on ice for immediate use.

Protocol 2: SDH Enzyme Inhibition Assay (IC50 Determination)

Rationale: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of SDH. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key metric of potency. We use an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.2), 1 mM KCN (to inhibit Complex IV).

  • Reagents: 200 mM succinate, 2 mM DCPIP, 10 mM phenazine methosulfate (PMS).

  • Test compound (4-(Difluoromethyl)-1-ethyl-1H-pyrazole) and a reference SDHI (e.g., Boscalid) dissolved in DMSO.

  • 96-well microplate and plate reader (600 nm).

Procedure:

  • Prepare serial dilutions of the test compound and reference compound in DMSO. A typical final concentration range in the assay might be 0.01 µM to 100 µM.

  • In each well of the microplate, add:

    • 50 µL Assay Buffer

    • 20 µL mitochondrial suspension (to a final concentration of ~50 µg/mL protein)

    • 10 µL of the compound dilution (or DMSO for the uninhibited control).

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • To initiate the reaction, add a substrate mixture containing succinate, DCPIP, and PMS.

  • Immediately measure the decrease in absorbance at 600 nm over 5-10 minutes. The rate of color change is proportional to SDH activity.

  • Calculate the percent inhibition for each concentration relative to the DMSO control.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Fungal Mycelial Growth Inhibition Assay (EC50 Determination)

Rationale: While the enzyme assay measures potency at the molecular level, this assay determines the compound's effectiveness at inhibiting the growth of the whole organism[11][12][13]. The EC50 (Effective Concentration 50%) value integrates factors like cell permeability and metabolic stability.

Materials:

  • Potato Dextrose Agar (PDA)

  • Test compound and reference SDHI dissolved in DMSO.

  • Actively growing culture of the target fungus (e.g., Alternaria solani).

  • Sterile petri dishes (60 mm).

  • 5 mm cork borer.

Procedure:

  • Prepare PDA and autoclave. Cool to approximately 50-55°C.

  • Add the test compound or reference compound from a concentrated stock to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a DMSO-only control plate.

  • Pour the amended agar into petri dishes and allow them to solidify.

  • Using a cork borer, take a 5 mm plug from the leading edge of an active fungal culture and place it, mycelium-side down, in the center of each test plate.

  • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • When the fungal colony in the control plate has reached approximately 80% of the plate diameter, measure the diameter of the fungal colony on all plates.

  • Calculate the percent growth inhibition for each concentration compared to the control.

  • Plot the percent inhibition against the log of the compound concentration to determine the EC50 value.

Parameter4-(Difluoromethyl)-1-ethyl-1H-pyrazoleReference SDHI (e.g., Fluxapyroxad)
SDH IC50 (µM) Experimental Value~0.35 - 6.0[8][14][15]
EC50 vs. A. solani (µg/mL) Experimental Value~0.244[16]
EC50 vs. S. sclerotiorum (µg/mL) Experimental Value~0.12[4]
Table 1: Template for summarizing in vitro activity data. Reference values are literature-based and may vary by specific assay conditions.

Part 3: In Vivo Efficacy Evaluation

Successful in vitro results must be validated in a system that more closely resembles an agricultural setting. In vivo assays on host plant tissue determine if the compound can effectively prevent or cure a fungal infection.

In_Vivo_Assay P_Plant Healthy Plant/Leaf P_Treat 1. Apply Test Compound P_Plant->P_Treat P_Inoculate 2. Inoculate with Pathogen P_Treat->P_Inoculate P_Incubate 3. Incubate P_Inoculate->P_Incubate P_Assess 4. Assess Disease Severity P_Incubate->P_Assess C_Plant Healthy Plant/Leaf C_Inoculate 1. Inoculate with Pathogen C_Plant->C_Inoculate C_Incubate_Pre 2. Incubate (allow infection) C_Inoculate->C_Incubate_Pre C_Treat 3. Apply Test Compound C_Incubate_Pre->C_Treat C_Incubate_Post 4. Incubate C_Treat->C_Incubate_Post C_Assess 5. Assess Disease Severity C_Incubate_Post->C_Assess lab1 Protective Assay lab2 Curative Assay

Caption: Comparison of protective and curative in vivo assay workflows.

Protocol 4: Detached Leaf Assay for Protective and Curative Activity

Rationale: This assay provides a rapid assessment of in vivo efficacy without the space and time requirements of whole-plant trials. It can determine if a compound acts prophylactically (protective) or therapeutically (curative)[4][12][14]. We use the rice (Oryza sativa) vs. sheath blight (Rhizoctonia solani) system as an example.

Materials:

  • Healthy rice leaves, 3-4 weeks old.

  • R. solani culture grown on PDA.

  • Test compound and reference SDHI formulated as a sprayable solution (e.g., in 0.1% Tween-20).

  • Moist chambers (e.g., petri dishes with wet filter paper).

Procedure:

A. Protective Assay:

  • Cut rice leaves into 5-7 cm segments and place them in moist chambers.

  • Spray the leaf segments evenly with the test compound solution at various concentrations (e.g., 10, 50, 100 µg/mL). Include a formulation-only control.

  • Allow the leaves to dry for 2-4 hours.

  • Place a 5 mm mycelial plug of R. solani onto the center of each leaf segment.

  • Incubate the chambers at 28°C with high humidity for 48-72 hours.

  • Assess disease severity by measuring the lesion length on the leaves. Calculate the percent disease control relative to the untreated control.

B. Curative Assay:

  • Place healthy leaf segments in moist chambers.

  • Inoculate the leaves with R. solani plugs as described above.

  • Incubate for 12-24 hours to allow infection to establish.

  • Remove the mycelial plugs and spray the infected leaves with the test compound solutions.

  • Return the leaves to the moist chambers and incubate for an additional 48 hours.

  • Assess disease severity and calculate percent disease control.

Assay TypeConcentration (µg/mL)% Disease Control (4-(Difluoromethyl)-1-ethyl-1H-pyrazole)% Disease Control (Reference SDHI)
Protective100Experimental Value~80-90%[8][14]
Curative100Experimental Value~60-70%
Table 2: Template for summarizing in vivo efficacy data. Reference values are estimates based on typical pyrazole-carboxamide performance.

Part 4: Resistance and Selectivity Profiling

A crucial step in developing a durable fungicide is understanding its performance against resistant pathogen populations. Mutations in the SdhB, SdhC, or SdhD subunits can confer resistance to existing SDHIs. Testing a novel compound against these strains is essential.

Rationale: Fungal isolates with known mutations (e.g., SdhB-H277Y, SdhC-H134R) show varying sensitivity to different SDHIs[10][17][18]. A new compound that remains effective against these resistant strains has significantly higher value. This is achieved by repeating the in vitro mycelial growth assay (Protocol 3) using a panel of characterized wild-type (sensitive) and resistant fungal isolates. A low resistance factor (RF), calculated as EC50(resistant)/EC50(sensitive), indicates the compound can overcome existing resistance mechanisms.

Conclusion

The protocols and workflow detailed in this guide provide a robust framework for the comprehensive evaluation of novel pyrazole-based SDHI candidates like 4-(difluoromethyl)-1-ethyl-1H-pyrazole. By systematically progressing from direct enzyme inhibition assays to whole-organism and in vivo studies, researchers can build a complete profile of a compound's potency, spectrum of activity, and potential for overcoming resistance. This structured approach is fundamental to the discovery and development of the next generation of fungicides needed to ensure sustainable crop protection.

References

  • Ajayi-Oyetunde, O., & Bradley, C. A. (2018). In vitro and in vivo activity of succinate dehydrogenase inhibitor fungicides against Sclerotinia sclerotiorum. Plant Disease, 102(9), 1753-1759. (URL not available in search results)
  • Grote, T., et al. (2017). Control of early blight by the use of SDHI fungicides. Julius-Kühn-Archiv, (458), 99. [Link]

  • Gudmestad, N. C., et al. (2013). Prevalence and Impact of SDHI Fungicide Resistance in Alternaria solani. Plant Disease, 97(7), 952-960. [Link]

  • ACS Publications. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • ACS Publications. (2022). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

  • ACS Publications. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2024). Design, synthesis and antifungal activity of novel pyrazole-amide-isothiazole derivatives as succinate dehydrogenase inhibitors. [Link]

  • Torés, J. A., et al. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. Plants, 10(9), 1893. [Link]

  • ACS Publications. (2024). Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. [Link]

  • Google Patents. (2020). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • O'Hagan, D. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 25(19), 2803-2806. [Link]

  • Rachez, C., et al. (2021). SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us?. International Journal of Molecular Sciences, 22(22), 12431. [Link]

  • Popko, J. T., Jr. (2020). DEVELOPMENT OF MOLECULAR DETECTION SYSTEM FOR SDHI FUNGICIDE RESISTANCE AND FIELD ASSESSMENT OF SDHI FUNGICIDES ON SCLEROTINIA H. UMass ScholarWorks. [Link]

  • Google Patents. (2020). Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • Markoglou, A. N., et al. (2023). Resistance of Black Aspergilli Species from Grape Vineyards to SDHI, QoI, DMI, and Phenylpyrrole Fungicides. Journal of Fungi, 9(2), 231. [Link]

  • PubMed. (2023). Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. (2020). The relationship between features enabling SDHI fungicide binding to the Sc-Sdh complex and its inhibitory activity against Sclerotinia sclerotiorum. Pest Management Science. [Link]

  • University of Georgia Extension. (2019). SDHI fungicides and turfgrass disease control: An overview. [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • bioRxiv. (2023). Emergence of resistance to succinate dehydrogenase inhibitor fungicides in Pyrenophora teres f. teres and P. teres f. maculata in Australia. [Link]

  • ResearchGate. (n.d.). Representatives of commercial succinate dehydrogenase inhibitor fungicide. [Link]

  • APS Journals. (2024). Inhibitory Activities of SDHI Fungicides Against Fusarium oxysporum f. sp. lycopersici and the Biological Role of FoSDHC1. Phytopathology. [Link]

  • Arkat USA. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc. [Link]

Sources

Method

Application Note: Synthesis and Late-Stage Functionalization of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole in Drug Discovery

Introduction & Scientific Rationale The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, the difluoromethyl group ( ) acts a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, the difluoromethyl group (


) acts as a lipophilic hydrogen bond donor and a bioisostere for alcohols and thiols. Recent pharmacological evaluations have demonstrated that replacing a standard methyl group with a 

group on a pyrazole ring can dramatically improve target affinity by decreasing the dissociation rate of the inhibitor from the target protein [1].

While 1-methyl-4-(difluoromethyl)pyrazoles are ubiquitous (e.g., in SDHI fungicides), 4-(difluoromethyl)-1-ethyl-1H-pyrazole offers a unique steric profile. The N1-ethyl substitution provides an extended hydrophobic vector that can occupy adjacent lipophilic pockets in target active sites, while preserving the critical electronic properties of the pyrazole core.

This application note provides validated, self-consistent protocols for the de novo synthesis of this building block and its subsequent regioselective C5-functionalization, enabling its rapid integration into high-throughput cross-coupling pipelines [2].

Mechanistic & Workflow Visualization

The following workflow outlines the synthetic strategy, transitioning from a commercially available carbaldehyde precursor to a highly versatile C5-boronic ester intermediate ready for Suzuki-Miyaura cross-coupling.

Workflow A 1-Ethyl-1H-pyrazole -4-carbaldehyde B Deoxofluorination (DAST, CH2Cl2, 0°C) A->B C 4-(Difluoromethyl)- 1-ethyl-1H-pyrazole B->C D Regioselective C5-Lithiation (n-BuLi, THF, -78°C) C->D E Electrophilic Trapping (iPrOBPin) D->E F C5-Boronic Ester Intermediate E->F G Suzuki-Miyaura Cross-Coupling F->G H Target API / Lead Compound G->H

Synthetic workflow for 4-(difluoromethyl)-1-ethyl-1H-pyrazole functionalization.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold via Deoxofluorination

Objective: Convert 1-ethyl-1H-pyrazole-4-carbaldehyde to 4-(difluoromethyl)-1-ethyl-1H-pyrazole using Diethylaminosulfur trifluoride (DAST).

Causality & Expert Insight: DAST is a nucleophilic fluorinating agent that converts aldehydes to gem-difluorides. The reaction is highly exothermic and releases anhydrous HF [3]. Initiating the reaction at 0 °C is critical; failure to control the thermal profile often leads to the formation of undesired vinyl fluoride byproducts or polymerization of the pyrazole core. A 2.5 molar equivalent is utilized because the stoichiometric mechanism requires two fluorine transfers, and DAST undergoes slow thermal degradation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with ultra-high purity Argon for 10 minutes.

  • Substrate Dissolution: Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (10.0 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Reagent Addition: Using a plastic or PTFE syringe (avoid glass due to trace HF), add DAST (25.0 mmol, 2.5 eq) dropwise over 20 minutes. Maintain rigorous stirring.

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm to ambient temperature (20–25 °C) and stir for 12 hours under Argon.

  • Quenching: Cool the reaction back to 0 °C. Carefully and slowly add 50 mL of saturated aqueous

    
     dropwise. Hazard Warning:  Vigorous effervescence (
    
    
    
    evolution) will occur.
  • Workup & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure (water bath < 30 °C to prevent volatilization of the product).
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to yield the pure fluorinated building block.

Protocol 2: Regioselective C5-Lithiation and Borylation

Objective: Functionalize the C5 position of the pyrazole to generate a boronic ester for downstream library synthesis.

Causality & Expert Insight: The N1-ethyl group provides mild steric hindrance, but the strong inductive electron-withdrawing effect of the adjacent nitrogen atom makes the C5 proton the most acidic on the ring (pKa ~27). Deprotonation via Directed ortho-Metalation (DoM) is kinetically favored. However, the


 group at C4 is sensitive to strong bases. Strict adherence to cryogenic temperatures (-78 °C) is mandatory to prevent the lithiated intermediate from undergoing intramolecular defluorination (carbene formation) or ring-opening degradation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, Argon-purged Schlenk flask, dissolve 4-(difluoromethyl)-1-ethyl-1H-pyrazole (5.0 mmol, 1.0 eq) in 50 mL of anhydrous THF (0.1 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and equilibrate to -78 °C.

  • Lithiation: Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 5.5 mmol, 1.1 eq) dropwise down the side of the flask over 10 minutes. Stir the resulting pale-yellow solution at -78 °C for exactly 45 minutes.

  • Electrophilic Trapping: Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin, 6.0 mmol, 1.2 eq) rapidly via syringe.

  • Maturation: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via automated flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C5-boronic ester.

Quantitative Data: C5-Borylation Optimization

To validate the robustness of Protocol 2, various metalation conditions were evaluated. The data below demonstrates why n-BuLi at strict cryogenic temperatures is the only viable pathway for high-fidelity C5 functionalization without degrading the


 moiety.
EntryBase System (Equivalents)ElectrophileTemperature ProfileConversion (%)C5 RegioselectivityObservation / Causality
1 n-BuLi (1.1 eq) iPrOBPin -78 °C to RT >95% >99% Optimal conditions; clean conversion.
2LDA (1.2 eq)iPrOBPin-78 °C to RT45%>99%LDA is too sterically hindered for efficient deprotonation.
3n-BuLi (1.1 eq)iPrOBPin-40 °C to RT60%85%Elevated temp causes

defluorination/decomposition.
4TMPMgCl·LiCl (1.5 eq)iPrOBPin0 °C to RT80%>99%Knochel-Hauser base is safer but yields incomplete conversion.

Table 1: Optimization parameters for the regioselective metalation and borylation of 4-(difluoromethyl)-1-ethyl-1H-pyrazole.

References

[1] Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates Source: PMC / NIH URL:

[2] High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization Source: PMC / NIH URL:

[3] Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine Source: ACS Publications URL:

Application

Analytical Strategies for the Detection and Quantification of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

Introduction 4-(Difluoromethyl)-1-ethyl-1H-pyrazole is a heterocyclic compound of growing interest within pharmaceutical and agrochemical research. The introduction of a difluoromethyl group can significantly alter the p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Difluoromethyl)-1-ethyl-1H-pyrazole is a heterocyclic compound of growing interest within pharmaceutical and agrochemical research. The introduction of a difluoromethyl group can significantly alter the physicochemical properties of the parent pyrazole molecule, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[1] As such, the development of robust and reliable analytical methods for the detection and quantification of this compound is paramount for quality control, impurity profiling, and pharmacokinetic studies.[2][3] This application note provides a comprehensive overview of established analytical techniques, including detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The methodologies presented herein are designed to be self-validating systems, incorporating principles of scientific integrity and providing field-proven insights to guide researchers, scientists, and drug development professionals.[4] All protocols are grounded in authoritative sources to ensure technical accuracy and reproducibility.

Chromatographic Methods: The Cornerstone of Separation and Quantification

Chromatography stands as the primary tool for the separation and quantification of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole from complex matrices. The choice between liquid and gas chromatography is largely dependent on the volatility and thermal stability of the analyte and the sample matrix.

High-Performance Liquid Chromatography (HPLC): Versatility and Sensitivity

Reverse-phase HPLC (RP-HPLC) is a highly versatile and widely adopted technique for the analysis of pyrazole derivatives.[5][6] It offers excellent resolution and sensitivity, making it suitable for both qualitative and quantitative assessments.[7]

The selection of a C18 stationary phase is based on its broad applicability and effectiveness in retaining moderately polar compounds like pyrazole derivatives. The mobile phase, a gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is chosen to ensure sharp peak shapes and optimal separation from potential impurities. TFA acts as an ion-pairing agent, minimizing peak tailing that can occur with nitrogen-containing heterocyclic compounds. The gradient elution allows for the efficient separation of compounds with a range of polarities. UV detection is selected based on the anticipated chromophoric nature of the pyrazole ring.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Start Weigh Analyte Dissolve Dissolve in Diluent Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Filter->Injector Pump Isocratic/Gradient Pump Pump->Injector Column C18 Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Workflow for HPLC analysis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole.

1. Materials and Reagents:

  • 4-(Difluoromethyl)-1-ethyl-1H-pyrazole reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (HPLC grade)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Gradient Program Time (min)
0
15
20
20.1
25

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving a known amount in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][4]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurity Identification

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] It provides excellent separation efficiency and definitive identification based on mass spectra.[9]

The choice of a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of a wide range of semi-volatile organic compounds. The temperature programming allows for the separation of analytes with different boiling points. Electron ionization (EI) is a standard and robust ionization technique that produces reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Start Dissolve Sample Dilute Dilute in Solvent Start->Dilute Injector GC Injector Dilute->Injector Column Capillary Column Injector->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum MS->MassSpec Identify Identify & Quantify TIC->Identify MassSpec->Identify

Caption: Workflow for GC-MS analysis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole.

1. Materials and Reagents:

  • 4-(Difluoromethyl)-1-ethyl-1H-pyrazole reference standard

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Internal Standard (e.g., a structurally similar, non-interfering compound)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

3. GC-MS Conditions:

ParameterValue
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium
Oven Program Initial Temp: 80 °C (hold 2 min)
Ramp: 15 °C/min to 280 °C (hold 5 min)
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of the analyte and internal standard in a suitable solvent (e.g., 1 mg/mL in dichloromethane).

  • Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

  • Sample Preparation: Dissolve the sample in the chosen solvent, add the internal standard at the same fixed concentration as in the calibration standards, and dilute to fall within the calibration range.

Spectroscopic Methods: Unraveling the Molecular Structure

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the unambiguous structural confirmation of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint

¹H, ¹³C, and ¹⁹F NMR spectroscopy provide detailed information about the molecular structure, connectivity, and the electronic environment of the nuclei. The presence of the difluoromethyl group makes ¹⁹F NMR a particularly powerful tool.[10][11][12]

Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic compounds. Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference such as trifluorotoluene can be used. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive structural characterization.[13][14]

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Processing & Analysis Start Dissolve Sample Transfer Transfer to NMR Tube Start->Transfer Acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) Transfer->Acquire Process Process FID Acquire->Process Analyze Analyze Spectra Process->Analyze Structure Confirm Structure Analyze->Structure

Sources

Method

High-Throughput Screening Assays for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole Derivatives

Executive Summary & Strategic Context Target Audience: Assay Development Scientists, Medicinal Chemists, Agrochemical Researchers. The 4-(Difluoromethyl)-1-ethyl-1H-pyrazole scaffold represents a critical bioisostere in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Target Audience: Assay Development Scientists, Medicinal Chemists, Agrochemical Researchers.

The 4-(Difluoromethyl)-1-ethyl-1H-pyrazole scaffold represents a critical bioisostere in modern drug and agrochemical design. Unlike the ubiquitous trifluoromethyl (


) group, the difluoromethyl (

) moiety functions as a lipophilic hydrogen bond donor, capable of unique interactions with carbonyl oxygens or protein backbones in the binding pocket.

This specific derivative class is most prominently validated as a Succinate Dehydrogenase Inhibitor (SDHI) , targeting the ubiquinone-binding site (Q-site) of Mitochondrial Complex II. This mechanism is the cornerstone of a multi-billion dollar fungicide class (e.g., Fluxapyroxad, Bixafen) and is emerging in oncology for targeting SDH-deficient tumors.

This guide details a robust High-Throughput Screening (HTS) campaign designed to identify potent inhibitors within a 4-(difluoromethyl)-1-ethyl-1H-pyrazole library. We prioritize a biochemical SDH inhibition assay for the primary screen, followed by a phenotypic fungal growth assay for cellular validation.

Biological Mechanism & Target Rationale[1][2][3]

The Target: Mitochondrial Complex II (Succinate Dehydrogenase)

Succinate Dehydrogenase (SDH) is the only enzyme that participates in both the Citric Acid Cycle (Krebs Cycle) and the Electron Transport Chain (ETC).[1][2]

  • Mechanism: SDH oxidizes succinate to fumarate (via the FAD cofactor).

  • Electron Flow: Electrons are transferred from FAD

    
     Iron-Sulfur Clusters 
    
    
    
    Ubiquinone (Q) pool.
  • Inhibition Mode: 4-(Difluoromethyl)-1-ethyl-1H-pyrazole derivatives typically bind to the Q-site (proximal to the heme b), preventing ubiquinone reduction and halting respiration.

Pathway Visualization

The following diagram illustrates the electron flow and the specific inhibition site for the pyrazole derivatives.

SDH_Pathway Succinate Succinate SDH Complex II (SDH) [Target Enzyme] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate FAD FAD -> FADH2 SDH->FAD FeS Fe-S Clusters FAD->FeS e- Transfer Q_Site Ubiquinone Binding Site (Q-Site) FeS->Q_Site e- Transfer Ubiquinol Ubiquinol (QH2) Q_Site->Ubiquinol Reduction Inhibitor 4-(Difluoromethyl)-1-ethyl-1H-pyrazole Derivative Inhibitor->Q_Site Competitive Inhibition Ubiquinone Ubiquinone (Q) Ubiquinone->Q_Site Binding ComplexIII Complex III Ubiquinol->ComplexIII Respiration Chain

Figure 1: Mechanism of Action for SDH Inhibitors. The pyrazole derivative competes with Ubiquinone at the Q-site, blocking electron transfer to Complex III.

Primary HTS Assay: Biochemical SDH Inhibition

Method: DCIP (2,6-Dichlorophenolindophenol) Reduction Assay. Rationale: This colorimetric assay is robust, cost-effective, and amenable to 384-well formats. It measures the reduction of the artificial electron acceptor DCIP, which is coupled to SDH activity via Phenazine Methosulfate (PMS).[3] Readout: Absorbance decrease at 600 nm (Blue


 Colorless).
Materials & Reagents
ReagentConcentration (Stock)Final Assay Conc.Role
Mitochondrial Fraction 10 mg/mL protein10-50 µ g/well Source of SDH (Complex II)
Sodium Succinate 500 mM10 mMSubstrate
DCIP 2 mM (in water)50 µMElectron Acceptor (Colorimetric Probe)
PMS 10 mM (in DMSO)100 µMIntermediate Electron Carrier
Sodium Azide (NaN3) 100 mM2 mMBlocks Complex IV (prevents re-oxidation)
Assay Buffer 10X PBS1X (pH 7.4)Physiological Buffer
Positive Control Fluxapyroxad (10 mM)10 µMValidated SDHI
Negative Control DMSO1% (v/v)Vehicle Control
Detailed Protocol (384-Well Format)

Step 1: Compound Preparation

  • Prepare 10 mM stock solutions of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole derivatives in 100% DMSO.

  • Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of compound into assay plates to achieve a final concentration of 10 µM (assuming 50 µL final volume).

  • Include High Controls (DMSO only) and Low Controls (10 µM Fluxapyroxad or 10 mM Malonate) in columns 1, 2, 23, and 24.

Step 2: Enzyme Mix Addition

  • Prepare Enzyme Mix : Dilute mitochondrial fraction in Assay Buffer containing 2 mM Sodium Azide.

  • Dispense 25 µL of Enzyme Mix into the plates.

  • Incubate for 10 minutes at Room Temperature (RT) to allow compound binding to the Q-site.

Step 3: Substrate/Probe Mix Addition (Start Reaction)

  • Prepare Start Mix : Assay Buffer containing 20 mM Succinate, 100 µM DCIP, and 200 µM PMS.

  • Dispense 25 µL of Start Mix into the plates.

    • Final Concentrations: 10 mM Succinate, 50 µM DCIP, 100 µM PMS.

Step 4: Kinetic Measurement

  • Immediately transfer plates to a microplate reader (e.g., PerkinElmer EnVision).

  • Measure Absorbance at 600 nm in kinetic mode for 20 minutes (read every 60 seconds).

  • Calculate the slope (

    
    ) of the linear portion of the curve.
    
Data Analysis & QC
  • Activity Calculation: Calculate the slope (OD/min) for each well.

  • Percent Inhibition:

    
    
    
  • Z-Prime (

    
    ):  Must be 
    
    
    
    for a valid HTS run.
    
    
    (Where
    
    
    = positive control/inhibitor and
    
    
    = negative control/DMSO).

Secondary HTS Assay: Phenotypic Fungal Growth

Method: Microtiter Broth Dilution (Turbidimetric). Rationale: Biochemical hits must be validated for cell permeability. The pyrazole scaffold is lipophilic, but transport across the fungal cell wall is critical for efficacy. Model Organism: Botrytis cinerea (Grey Mold) or Rhizoctonia solani.[4]

Protocol (96-Well Format)
  • Spore Suspension: Harvest spores from 7-day old PDA cultures. Adjust density to

    
     spores/mL in Sabouraud Dextrose Broth (SDB).
    
  • Compound Addition: Dispense 1 µL of compound (10 mM stock) into wells.

  • Inoculation: Add 99 µL of spore suspension to each well (Final conc: 100 µM compound, 1% DMSO).

  • Incubation: Incubate plates at 25°C for 48–72 hours in the dark.

  • Readout: Measure Optical Density (OD) at 600 nm.

    • Hit Criteria: >80% reduction in OD compared to DMSO control.

HTS Workflow Diagram

This diagram outlines the decision tree from library source to lead generation.

HTS_Workflow Library 4-(Difluoromethyl)-1-ethyl-1H-pyrazole Library (10k compounds) PrimaryScreen Primary Screen: SDH Biochemical Assay (Single Point @ 10 µM) Library->PrimaryScreen Filter1 Filter: >50% Inhibition PrimaryScreen->Filter1 Filter1->Library Fail (Archive) DoseResponse Dose-Response (IC50) (10-point dilution) Filter1->DoseResponse Pass Filter2 Filter: IC50 < 1 µM DoseResponse->Filter2 SecondaryScreen Secondary Screen: Fungal Growth Assay (Phenotypic Validation) Filter2->SecondaryScreen Pass Selectivity Selectivity Assay (Mammalian Cytotoxicity - MTT) SecondaryScreen->Selectivity Active in Cell Lead Valid Lead Candidate Selectivity->Lead Low Toxicity

Figure 2: HTS Campaign Workflow. A funnel approach ensures only potent, cell-permeable, and selective compounds advance.

Troubleshooting & Optimization

Solubility Issues
  • Problem: 4-(Difluoromethyl)-1-ethyl-1H-pyrazole derivatives are highly lipophilic (

    
    ). Precipitation in aqueous buffer causes false negatives (compound unavailable) or false positives (light scattering).
    
  • Solution:

    • Keep DMSO concentration constant at 1%.

    • Add 0.01% Triton X-100 or Pluronic F-127 to the assay buffer to maintain solubility.

    • Perform a nephelometry scan (light scattering) alongside the absorbance read to flag precipitates.

Interference (PAINS)
  • Problem: Some pyrazoles can chelate the iron in the heme or Fe-S clusters non-specifically.

  • Solution: Use Malonate (competitive inhibitor) as a control.[3] If a compound's inhibition is not reversed by increasing succinate concentration, it may be a non-specific binder or aggregator.

Assay Stability[7][8][9][10]
  • Problem: DCIP is unstable in light.

  • Solution: Prepare DCIP solutions fresh and protect the assay plates from light during incubation.

References

  • National Institutes of Health (NIH). (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Retrieved from [Link]

  • American Chemical Society (ACS). (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. Retrieved from [Link]

Sources

Application

Derivatization of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole for enhanced activity

Application Note & Protocol Guide Topic: Derivatization of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole for Enhanced Biological Activity Abstract The pyrazole scaffold is a cornerstone in medicinal and agrochemical research, w...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Derivatization of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole for Enhanced Biological Activity

Abstract

The pyrazole scaffold is a cornerstone in medicinal and agrochemical research, with numerous approved drugs and commercial products featuring this heterocyclic core.[1][2][3] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, is a well-established strategy for modulating key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[4] This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of 4-(difluoromethyl)-1-ethyl-1H-pyrazole, a versatile building block for creating novel chemical entities with potentially enhanced biological activity. We will explore modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, to functionalize the pyrazole ring, thereby enabling extensive structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of the 4-(CHF₂)-1-ethyl-1H-pyrazole Core

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] The difluoromethyl group acts as a lipophilic hydrogen bond donor, offering a unique bioisosteric replacement for hydroxyl or thiol groups, which can lead to improved cell membrane permeability and enhanced interactions with biological targets.[4]

The core scaffold, 4-(difluoromethyl)-1-ethyl-1H-pyrazole, presents several key positions for chemical modification. While the C4 position is occupied, the C3 and C5 positions are prime targets for functionalization. This strategic derivatization allows researchers to systematically explore the chemical space around the core, fine-tuning the molecule's properties to optimize for a desired biological outcome.[8]

This document outlines robust and reproducible protocols for introducing diverse aryl, heteroaryl, and amino functionalities at the C5 position of the pyrazole ring, a site often critical for modulating biological efficacy.

G cluster_core Core Scaffold cluster_derivatization Derivatization Strategies cluster_methods Synthetic Methodologies Core 4-(Difluoromethyl)-1-ethyl-1H-pyrazole C5_Func C5-Position Functionalization Core->C5_Func Primary Target (Less Steric Hindrance) C3_Func C3-Position Functionalization Core->C3_Func Secondary Target Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) C5_Func->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) C5_Func->Buchwald CH_Activation Direct C-H Activation (Atom Economy) C5_Func->CH_Activation

Figure 1: Strategic overview for the derivatization of the core pyrazole scaffold.

Foundational Strategy: Halogenation as a Gateway to Cross-Coupling

To leverage the power of modern cross-coupling chemistry, the pyrazole ring must first be functionalized with a suitable handle, typically a halide. The C5 position of the pyrazole is generally more susceptible to electrophilic substitution than the C3 position. We present a protocol for the selective bromination at the C5 position, creating the key intermediate for subsequent reactions.

Protocol 2.1: Synthesis of 5-Bromo-4-(difluoromethyl)-1-ethyl-1H-pyrazole

This protocol details the electrophilic bromination of the pyrazole core. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for electron-rich heterocyclic systems.

Materials & Reagents

ReagentSupplierGradePart Number
4-(Difluoromethyl)-1-ethyl-1H-pyrazoleCustom Synthesis>98%N/A
N-Bromosuccinimide (NBS)Sigma-AldrichReagentPlus®, 99%167570
Acetonitrile (CH₃CN), AnhydrousSigma-Aldrich99.8%271004
Saturated Sodium Thiosulfate (Na₂S₂O₃) Soln.Fisher ScientificLaboratory GradeSS446-1
Saturated Sodium Bicarbonate (NaHCO₃) Soln.Fisher ScientificLaboratory GradeS233-500
Ethyl Acetate (EtOAc)VWR ChemicalsHPLC GradeBDH8361
Brine (Saturated NaCl Solution)Lab Prepared--
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich≥99.5%M7506

Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(difluoromethyl)-1-ethyl-1H-pyrazole (1.60 g, 10.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous acetonitrile (40 mL) and stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equiv) to the solution in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the flask in an ice bath. Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution (20 mL) to consume any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and saturated aqueous NaHCO₃ solution (30 mL). Shake well and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford 5-bromo-4-(difluoromethyl)-1-ethyl-1H-pyrazole as a colorless oil.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for introducing aryl and heteroaryl moieties.[9] This protocol uses the 5-bromo-pyrazole intermediate and a palladium catalyst with a specialized phosphine ligand to achieve high efficiency.[10][11]

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start 5-Bromo-4-(CHF₂)-1-ethyl-1H-pyrazole + Arylboronic Acid Setup Combine Reagents: - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) Start->Setup Reaction Heat Reaction Mixture (e.g., 90-100 °C) Monitor by TLC/LC-MS Setup->Reaction Workup Aqueous Work-up - Dilute with EtOAc - Wash with H₂O & Brine Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify End 5-Aryl-4-(CHF₂)-1-ethyl-1H-pyrazole Derivative Purify->End

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Synthesis of 5-Aryl-4-(difluoromethyl)-1-ethyl-1H-pyrazoles

Materials & Reagents

ReagentSupplierGradePart Number
5-Bromo-4-(difluoromethyl)-1-ethyl-1H-pyrazoleFrom Protocol 2.1>98%-
Arylboronic Acid (e.g., Phenylboronic acid)Sigma-Aldrich>97%572002
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Sigma-Aldrich97%328774
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Sigma-Aldrich97%588836
Potassium Carbonate (K₂CO₃), AnhydrousSigma-Aldrich≥99%P5833
Toluene, AnhydrousSigma-Aldrich99.8%244511
Deionized WaterLab Supply--

Step-by-Step Procedure

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-4-(difluoromethyl)-1-ethyl-1H-pyrazole (239 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.3 mmol, 1.3 equiv), and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Premixing (Optional but Recommended): In a separate vial under an inert atmosphere, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%) and XPhos (38.1 mg, 0.08 mmol, 8 mol%). Add 2 mL of anhydrous toluene and stir for 10 minutes to form the active catalyst complex.

  • Reagent Addition: Add anhydrous toluene (8 mL) and deionized water (2 mL) to the Schlenk flask containing the substrate.

  • Catalyst Addition: Transfer the catalyst premix to the reaction flask via cannula.

  • Reaction Conditions: Seal the flask and heat the mixture to 100 °C in an oil bath. Stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction and Washing: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-(difluoromethyl)-1-ethyl-1H-pyrazole derivative.

Comparative Data for Suzuki Coupling

Arylboronic Acid PartnerExpected ProductTypical Yield (%)
Phenylboronic acid1-Ethyl-5-phenyl-4-(difluoromethyl)-1H-pyrazole85-95%
4-Methoxyphenylboronic acid1-Ethyl-5-(4-methoxyphenyl)-4-(difluoromethyl)-1H-pyrazole80-92%
3-Pyridinylboronic acid1-Ethyl-5-(pyridin-3-yl)-4-(difluoromethyl)-1H-pyrazole70-85%
4-(Trifluoromethyl)phenylboronic acid1-Ethyl-5-(4-(trifluoromethyl)phenyl)-4-(difluoromethyl)-1H-pyrazole75-88%

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[12][13] This method is invaluable for accessing novel aryl- and alkylamines, which are prevalent in pharmacologically active compounds.

G Pd0 Pd(0)L₂ PdII_1 Pd(II)(Ar)(X)L₂ Pd0->PdII_1 Oxidative Addition HX_Base [Base-H]⁺X⁻ PdII_2 [Pd(II)(Ar)(Amine)L₂]⁺X⁻ PdII_1->PdII_2 Amine Coordination PdII_3 Pd(II)(Ar)(Amido)L PdII_2->PdII_3 Deprotonation PdII_3->Pd0 Reductive Elimination Product Ar-NR₂ PdII_3->Product ArX Ar-X ArX->PdII_1 Amine R₂NH Amine->PdII_2 Base Base Base->PdII_3

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4.1: Synthesis of 5-Amino-4-(difluoromethyl)-1-ethyl-1H-pyrazoles

Materials & Reagents

ReagentSupplierGradePart Number
5-Bromo-4-(difluoromethyl)-1-ethyl-1H-pyrazoleFrom Protocol 2.1>98%-
Amine (e.g., Morpholine)Sigma-Aldrich≥99%M56557
Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0))Sigma-Aldrich-663654
tBuDavePhos (Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine)Sigma-Aldrich97%715582
Sodium tert-butoxide (NaOtBu)Sigma-Aldrich97%156616
Toluene, AnhydrousSigma-Aldrich99.8%244511

Step-by-Step Procedure

  • Inert Atmosphere: To an oven-dried vial equipped with a stir bar, add Pd(dba)₂ (5.8 mg, 0.01 mmol, 1 mol%) and tBuDavePhos (10.0 mg, 0.02 mmol, 2 mol%). Seal the vial with a septum and purge with argon.

  • Reagent Addition: Add 5-bromo-4-(difluoromethyl)-1-ethyl-1H-pyrazole (239 mg, 1.0 mmol, 1.0 equiv) and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv).

  • Solvent and Amine: Add anhydrous toluene (5 mL) followed by the desired amine (e.g., morpholine, 105 µL, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Conditions: Seal the vial tightly and place it in a preheated 100 °C oil bath. Stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling and Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium salts.

  • Washing: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-pyrazole derivative.

Conclusion and Outlook

The protocols detailed in this application note provide a robust framework for the derivatization of 4-(difluoromethyl)-1-ethyl-1H-pyrazole. By employing a halogenated intermediate, researchers can readily access a diverse library of C-C and C-N coupled products through reliable Suzuki-Miyaura and Buchwald-Hartwig reactions.[9][13] These methods offer a high degree of functional group tolerance and are essential tools for modern drug discovery and agrochemical development. The resulting derivatives can be screened for enhanced biological activity, enabling comprehensive SAR studies to identify promising lead compounds.

References

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Zhu, C., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition. [Link]

  • Zhu, C., et al. (2015). Orchestrated Triple C-H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Scilit. [Link]

  • Check, C. T., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]

  • Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]

  • Shaaban, M. R., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]

  • Tydlitát, J., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • Bassyouni, F. A., et al. (2014). Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. [Link]

  • Sharma, V., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Journal of Medicinal and Organic Chemistry. (2024). Pyrazole and its Derivatives: Chemistry and Biological Importance. Research and Reviews. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Wang, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Sharma, V., et al. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University. [Link]

  • Sharma, V., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]

  • Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • Li, J-Q., et al. (2023). Design, Synthesis, Antifungal and Antibacterial Activities of Novel Difluoromethyl Pyrazole Derivatives. Scilit. [Link]

  • Yang, Z., et al. (2023). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters. [Link]

  • Zaitsev, A. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • Usami, Y., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Citarella, A., et al. (2022). Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Basnet, A., et al. (2019). Synthesis and biological activity of acyl thiourea containing difluoromethyl pyrazole motif. Journal of Chemical and Pharmaceutical Research. [Link]

  • Advances in Pyrazolone Functionalization: A Review Since 2020. (2023). ResearchGate. [Link]

  • Altharawi, A. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

  • Usami, Y., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. (2015). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • Method for synthesizing 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, and intermediates thereof. (2016).
  • ChemInform Abstract: Synthesis of 4,4-Difluoro-1-H-pyrazole Derivatives. (2015). ResearchGate. [Link]

  • Fesenko, A. A., et al. (2024). Efficient Access to Functionalized N‑Difluoromethylpyrazoles. ACS Omega. [Link]

  • Citarella, A., et al. (2022). Synthesis, Computational Investigation and Biological Evaluation of α,α- Difluoromethyl Embodying Ketones Pyrazole and Isoxazole Nuclei as COX Inhibitors. The Royal Society of Chemistry. [Link]

  • Ugrak, B., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkat USA. [Link]

Sources

Method

Application Notes and Protocols for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole in the Development of New Pesticides

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Imperative for Innovation in Crop Protection The global challenge of ensuring food security for a growing population necessitates...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Imperative for Innovation in Crop Protection

The global challenge of ensuring food security for a growing population necessitates continuous innovation in crop protection. However, the overuse of conventional pesticides has led to widespread resistance in target pests and raised environmental and toxicological concerns.[1] This landscape drives the search for novel active ingredients with improved efficacy, selectivity, and safety profiles. Pyrazole-based compounds have emerged as a "privileged" scaffold in agrochemical discovery, forming the backbone of numerous successful fungicides, insecticides, and herbicides.[2] Their versatile structure allows for fine-tuning of biological activity through targeted modifications.[3]

Among these modifications, the introduction of fluorine-containing groups has become a cornerstone of modern pesticide design. The unique physicochemical properties of fluorine, such as high electronegativity and the ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes.[4] The difluoromethyl (CF2H) group, in particular, offers a moderate yet impactful modulation of these properties compared to the more common trifluoromethyl group.[4] This application note provides a detailed technical guide on the synthesis and evaluation of 4-(difluoromethyl)-1-ethyl-1H-pyrazole , a promising candidate for the development of next-generation pesticides.

The Pyrazole Core: A Locus of Potent Bioactivity

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that has proven highly effective in interacting with a range of biological targets.[3] In the realm of pesticides, pyrazole derivatives have demonstrated two predominant modes of action:

  • Succinate Dehydrogenase Inhibition (SDHI): A major class of pyrazole-based fungicides, particularly pyrazole-carboxamides, function by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. This blockage disrupts ATP production, leading to the death of the fungal cell.[2]

  • Nervous System Disruption: Pyrazole insecticides, such as Fipronil, act as potent neurotoxins. They typically function by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[5]

The specific substituents on the pyrazole ring are critical in determining the compound's mode of action and its spectrum of activity. The 1-ethyl and 4-difluoromethyl groups of the title compound are designed to optimize its pesticidal properties.

Synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole: A Strategic Approach

The synthesis of 4-(difluoromethyl)-1-ethyl-1H-pyrazole can be achieved through a multi-step process that involves the initial formation of a pyrazole-4-carbaldehyde intermediate, followed by difluoromethylation. This strategy allows for the controlled introduction of the key functional groups.

Protocol 1: Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds.[6][7]

Rationale: The Vilsmeier-Haack reaction provides a direct and efficient means to introduce a formyl group at the C4 position of the pyrazole ring, which is activated for electrophilic substitution. The reaction proceeds via an electrophilic Vilsmeier reagent, which is attacked by the pyrazole ring.

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 5 equivalents) to 0 °C with an ice bath. Slowly add phosphorus oxychloride (POCl3, 2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Hydrazone Formation (Precursor Step): React ethylhydrazine with a suitable three-carbon carbonyl compound (e.g., malondialdehyde) to form the corresponding ethylhydrazone. This precursor provides the N-ethyl pyrazole backbone.

  • Cyclization and Formylation: Dissolve the ethylhydrazone precursor in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-ethyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Difluoromethylation of 1-ethyl-1H-pyrazole-4-carbaldehyde

This protocol utilizes a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to convert the aldehyde to the difluoromethyl group.[8]

Rationale: DAST is a nucleophilic fluorinating agent that effectively replaces the oxygen atoms of a carbonyl group with fluorine atoms. The reaction proceeds through a fluoro-sulfurane intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add DAST (1.5-2.0 equivalents) dropwise to the cooled solution. Maintain the temperature at -78 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-(difluoromethyl)-1-ethyl-1H-pyrazole.

Synthesis_Workflow cluster_0 Protocol 1: Aldehyde Synthesis cluster_1 Protocol 2: Difluoromethylation Ethylhydrazine Ethylhydrazine Formylation Vilsmeier-Haack Reaction Ethylhydrazine->Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Vilsmeier_Reagent->Formylation Aldehyde 1-ethyl-1H-pyrazole-4-carbaldehyde Formylation->Aldehyde Fluorination Difluoromethylation Aldehyde->Fluorination Intermediate DAST DAST DAST->Fluorination Final_Product 4-(Difluoromethyl)-1-ethyl-1H-pyrazole Fluorination->Final_Product

Caption: Synthetic workflow for 4-(difluoromethyl)-1-ethyl-1H-pyrazole.

Application Protocols: Evaluating Pesticidal Activity

A rigorous evaluation of a new chemical entity's biological activity is paramount. The following protocols outline standard in vitro and in vivo methods to assess the fungicidal, insecticidal, and cytotoxic potential of 4-(difluoromethyl)-1-ethyl-1H-pyrazole.

Protocol 3: In Vitro Fungicidal Activity (Mycelial Growth Inhibition Assay)

This assay is a primary screening method to determine the intrinsic fungicidal activity of a compound against a panel of pathogenic fungi.[9]

Rationale: This method directly measures the effect of the test compound on the vegetative growth of a fungus. The concentration-dependent inhibition allows for the calculation of the EC50 (half-maximal effective concentration), a key metric of potency.[10]

Step-by-Step Methodology:

  • Fungal Strains and Media: Utilize a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum). Culture the fungi on Potato Dextrose Agar (PDA) plates.

  • Preparation of Test Compound Stock Solution: Dissolve 4-(difluoromethyl)-1-ethyl-1H-pyrazole in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Preparation of Poisoned Media: Autoclave PDA medium and cool it to approximately 50-55 °C. Add the stock solution of the test compound to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate containing the same concentration of the solvent and a blank control with only PDA.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium-side down, in the center of the prepared PDA plates.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish. Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(DC - DT) / DC] * 100

    • Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

  • EC50 Determination: Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the logarithm of the compound concentration.

Protocol 4: In Vivo Insecticidal Activity (Leaf-Dip Bioassay for Lepidopteran Pests)

This assay evaluates the efficacy of the test compound against chewing insects, such as larvae of the diamondback moth (Plutella xylostella) or fall armyworm (Spodoptera frugiperda).[11]

Rationale: The leaf-dip bioassay simulates the exposure of an insect to a treated leaf surface, providing a more realistic assessment of insecticidal activity than topical application alone. It accounts for both contact and ingestion toxicity.

Step-by-Step Methodology:

  • Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect species on an appropriate artificial diet or host plant under controlled conditions (e.g., 25 ± 2 °C, 60-70% relative humidity, 16:8 L:D photoperiod).

  • Preparation of Test Solutions: Prepare a series of concentrations of 4-(difluoromethyl)-1-ethyl-1H-pyrazole in water containing a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Treatment: Use fresh, untreated leaves from the host plant (e.g., cabbage for P. xylostella). Dip each leaf into the test solution for approximately 10-20 seconds and then allow it to air dry. A control group should be dipped in the surfactant solution without the test compound.

  • Insect Exposure: Place one treated leaf into a Petri dish lined with moistened filter paper. Introduce a set number (e.g., 10-15) of third-instar larvae into each Petri dish.

  • Incubation and Observation: Incubate the Petri dishes under the same conditions used for insect rearing. Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • LC50 Determination: Calculate the lethal concentration for 50% of the population (LC50) using probit analysis of the mortality data.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay provides a preliminary assessment of the test compound's toxicity to mammalian cells, which is a crucial early indicator of its potential safety profile.[12][13]

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

Step-by-Step Methodology:

  • Cell Culture: Use a relevant mammalian cell line (e.g., HepG2 for liver toxicity, HaCaT for skin cell toxicity) cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Exposure: Prepare a range of concentrations of 4-(difluoromethyl)-1-ethyl-1H-pyrazole in the cell culture medium. Replace the old medium in the 96-well plate with the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24 or 48 hours at 37 °C in a humidified 5% CO2 incubator.

  • MTT Assay: Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will convert MTT to formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically around 570 nm). Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration that causes a 50% reduction in cell viability) from the dose-response curve.[12]

Screening_Workflow cluster_fungicidal Fungicidal Activity cluster_insecticidal Insecticidal Activity cluster_cytotoxicity Preliminary Safety Assessment New_Compound 4-(Difluoromethyl)-1-ethyl-1H-pyrazole In_Vitro_Fungicide Protocol 3: Mycelial Growth Inhibition Assay New_Compound->In_Vitro_Fungicide In_Vivo_Insecticide Protocol 4: Leaf-Dip Bioassay New_Compound->In_Vivo_Insecticide In_Vitro_Cyto Protocol 5: MTT Assay on Mammalian Cells New_Compound->In_Vitro_Cyto EC50_Fungus Determine EC50 (Fungicidal Potency) In_Vitro_Fungicide->EC50_Fungus LC50_Insect Determine LC50 (Insecticidal Potency) In_Vivo_Insecticide->LC50_Insect IC50_Cells Determine IC50 (Cytotoxicity) In_Vitro_Cyto->IC50_Cells

Caption: Workflow for the biological evaluation of a new pesticide candidate.

Data Presentation and Interpretation

The quantitative data obtained from these assays are crucial for evaluating the potential of 4-(difluoromethyl)-1-ethyl-1H-pyrazole as a pesticide candidate. The results should be compared with commercially available standards to benchmark its performance.

Table 1: Comparative In Vitro Fungicidal Activity (EC50 in µg/mL)

CompoundBotrytis cinereaRhizoctonia solaniSclerotinia sclerotiorum
4-(Difluoromethyl)-1-ethyl-1H-pyrazole Experimental DataExperimental DataExperimental Data
Boscalid (Standard SDHI)0.51 - 8.75[2][3]0.464 - 23.09[1][2]0.159 - 1.08[1][2]
Fluxapyroxad (Standard SDHI)0.19[2]0.036[1]0.104[1]
Thifluzamide (Standard SDHI)>5023.09[2]4.88[2]

Note: The EC50 values are presented as ranges compiled from multiple studies to reflect variability between fungal isolates and experimental conditions.[14]

Table 2: Comparative In Vivo Insecticidal Activity (LC50 in µg/mL)

CompoundPlutella xylostellaSpodoptera frugiperdaOdontotermes obesus (Termite)
4-(Difluoromethyl)-1-ethyl-1H-pyrazole Experimental DataExperimental DataExperimental Data
Fipronil (Standard)-63.09[5]0.038[5]
Indoxacarb (Standard)5.01 - 5.32[11]7.64[11]-
Experimental Pyrazole 3f--0.001[5]
Experimental Pyrazole 7g5.32[11]7.64[11]-

Table 3: Preliminary Cytotoxicity Data (IC50 in µM)

CompoundHepG2 (Liver Cell Line)HaCaT (Skin Cell Line)
4-(Difluoromethyl)-1-ethyl-1H-pyrazole Experimental DataExperimental Data
Imazalil (Fungicide)31.3 ± 2.7 (24h)[15]65.5 ± 2.0 (24h)[15]
Imidacloprid (Insecticide)>1000 (24h)[15]>1000 (24h)[15]

Conclusion and Future Directions

The strategic design of 4-(difluoromethyl)-1-ethyl-1H-pyrazole leverages the proven bioactivity of the pyrazole scaffold and the advantageous properties of the difluoromethyl group. The protocols detailed in this application note provide a robust framework for its synthesis and comprehensive evaluation as a potential pesticide. Promising results from these initial screenings—specifically, low EC50 and LC50 values against target pests coupled with a high IC50 value in mammalian cell lines—would warrant further investigation. Subsequent steps would include mode of action studies, investigation of the activity spectrum against a broader range of pests, formulation development, and more extensive toxicological and environmental fate studies to fully characterize its potential as a next-generation crop protection agent.

References

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Application

Application Notes &amp; Protocols: The Advent of Flow Chemistry in Pyrazole Synthesis

Introduction: Pyrazoles and the Imperative for Greener, More Efficient Synthesis Pyrazoles, five-membered nitrogen-containing heterocycles, are foundational scaffolds in organic chemistry, renowned for their prevalence i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Pyrazoles and the Imperative for Greener, More Efficient Synthesis

Pyrazoles, five-membered nitrogen-containing heterocycles, are foundational scaffolds in organic chemistry, renowned for their prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Their diverse biological activities, including analgesic, anti-inflammatory, and antibacterial properties, have cemented their status as a privileged chemotype in drug discovery.[4] Traditionally, the synthesis of pyrazoles has relied on batch-wise processes which, while effective, often grapple with challenges related to reaction efficiency, scalability, and safety.[1][3] The emergence of flow chemistry offers a paradigm shift, providing a powerful alternative with enhanced control over reaction parameters, improved safety profiles, and streamlined scalability.[1][2][3][4] This technical guide delves into the application of continuous-flow technologies for pyrazole synthesis, offering both a conceptual overview and detailed, field-proven protocols for immediate implementation.

The Rationale for Flow Chemistry in Pyrazole Synthesis

The inherent characteristics of flow chemistry present a compelling case for its adoption in the synthesis of pyrazoles and other heterocyclic compounds.[2][4] By conducting reactions in a continuous stream through a network of tubes or channels, several key advantages are realized:

  • Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, significantly mitigating the risks associated with hazardous reagents or exothermic reactions. This is particularly pertinent for pyrazole syntheses that may involve unstable intermediates like diazo compounds or diazonium salts.[1][5][6][7][8]

  • Precise Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and greater product purity.[1][9][10][11]

  • Improved Reproducibility and Scalability: Once a process is optimized in a flow setup, it can be reliably scaled up by either extending the operation time or by "numbering up" (running multiple reactors in parallel).[4] This seamless scalability is a significant advantage over often-problematic batch scale-up.

  • Telescoped and Automated Synthesis: Continuous flow setups facilitate the integration of multiple reaction, purification, and analysis steps into a single, automated sequence.[4][5][6][8] This "telescoping" of synthetic steps minimizes manual handling and reduces overall production time.

Key Synthetic Strategies for Pyrazoles in Flow

Several classical methods for pyrazole synthesis have been successfully adapted to continuous-flow conditions, often with significant improvements.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Synthesis)

This is one of the most traditional and versatile methods for pyrazole synthesis.[12][13] In a flow-based approach, solutions of a 1,3-dicarbonyl compound and a hydrazine derivative are continuously pumped, mixed, and heated in a reactor coil to afford the desired pyrazole. This method benefits from the rapid heating and precise temperature control of flow reactors, often leading to shorter reaction times and cleaner reaction profiles compared to batch.

A notable advancement is the development of multi-step, telescoped flow processes that generate the hydrazine precursor in situ. For instance, anilines can be diazotized and then reduced in a continuous stream to form the corresponding hydrazine, which is then immediately reacted with a 1,3-dicarbonyl compound in a subsequent reactor coil.[1][7][14] This avoids the isolation of potentially hazardous hydrazine intermediates.[1]

1,3-Dipolar Cycloaddition of Diazo Compounds with Alkynes

The [3+2] cycloaddition between a diazo compound and an alkyne is a powerful and atom-economical route to pyrazoles.[1][12][15][16] Flow chemistry has proven to be particularly advantageous for this transformation, especially when dealing with the in situ generation and use of potentially explosive diazo compounds like trimethylsilyldiazomethane or ethyl diazoacetate.[1][5][6][8] The small internal volume of flow reactors ensures that only a minimal amount of the hazardous intermediate is present at any given moment, drastically improving the safety of the process.[5][8]

Researchers have developed rapid and modular continuous flow syntheses where fluorinated amines are converted to diazoalkanes in a first reactor coil, followed by a telescoped [3+2] cycloaddition with an alkyne in a second coil.[5][6][8] This approach allows for the safe handling of diazoalkanes at elevated temperatures and has been used in the efficient synthesis of agrochemicals and pharmaceuticals.[5][6][8]

Multi-step Synthesis from Acetophenones

A two-stage continuous process has been developed for the synthesis of pyrazoles starting from readily available acetophenones.[4] In the first stage, the acetophenone is condensed with dimethylformamide dimethyl acetal (DMADMF) to form an intermediate enaminone. This is then directly followed by a second condensation reaction with hydrazine in a subsequent reactor to yield the final pyrazole product.[4] This tandem approach showcases the ability of flow chemistry to streamline multi-step sequences into a single, efficient operation.[4]

Application Protocols

Here, we provide two detailed protocols for the synthesis of pyrazoles using continuous-flow technology, based on established literature procedures.

Protocol 1: Two-Stage Synthesis of 3-Phenyl-1H-pyrazole from Acetophenone

This protocol describes a two-step continuous process adapted from the work of GalChimia, where an acetophenone is first converted to an enaminone, which then reacts with hydrazine to form the pyrazole.[4]

Workflow Diagram

G cluster_1 Reaction Stage 1: Enaminone Formation cluster_2 Reaction Stage 2: Pyrazole Formation cluster_3 Collection & Analysis P1 Pump A: Acetophenone DMADMF in DMF M1 T-Mixer P1->M1 P2 Pump B: Hydrazine hydrate in DMF M2 T-Mixer P2->M2 R1 Heated Coil Reactor 1 (e.g., 5 mL Stainless Steel) 170 °C, 10 min residence time M1->R1 R1->M2 R2 Heated Chip Reactor 2 (e.g., 2 mL Glass) 150 °C, 2 min residence time M2->R2 BPR Back Pressure Regulator R2->BPR Collect Product Collection BPR->Collect

Caption: Workflow for the two-stage synthesis of pyrazoles from acetophenones.

Materials and Reagents
  • Acetophenone

  • Dimethylformamide dimethyl acetal (DMADMF)

  • Hydrazine hydrate

  • N,N-Dimethylformamide (DMF), anhydrous

Equipment
  • A continuous-flow reactor system (e.g., Vapourtec, Uniqsis, Syrris) equipped with at least two high-pressure pumps.

  • A T-mixer.

  • A heated coil reactor (e.g., 5 mL stainless steel).

  • A heated glass microreactor chip (e.g., 2 mL).

  • A back pressure regulator (set to e.g., 10 bar to prevent solvent boiling).

  • Associated tubing (e.g., PFA or stainless steel).

Procedure
  • Solution Preparation:

    • Solution A: Prepare a solution of acetophenone (e.g., 0.5 M) and DMADMF (2 equivalents, 1.0 M) in anhydrous DMF.

    • Solution B: Prepare a solution of hydrazine hydrate (3 equivalents, 1.5 M) in anhydrous DMF.

  • System Setup:

    • Assemble the flow reactor system as depicted in the workflow diagram.

    • Set the temperature of the first reactor (R1) to 170 °C.

    • Set the temperature of the second reactor (R2) to 150 °C.

    • Pressurize the system using the back pressure regulator.

  • Reaction Execution:

    • Pump Solution A through the first reactor (R1) at a flow rate of 0.5 mL/min. This corresponds to a residence time of 10 minutes in a 5 mL reactor.

    • At the T-mixer (M2) after R1, introduce Solution B at a flow rate of 0.5 mL/min.

    • The combined stream (total flow rate of 1.0 mL/min) enters the second reactor (R2), resulting in a residence time of 2 minutes in a 2 mL reactor.

    • Collect the output from the back pressure regulator after allowing the system to reach a steady state (typically after 3-5 reactor volumes have been processed).

  • Work-up and Analysis:

    • The collected reaction mixture can be concentrated under reduced pressure.

    • The crude product can be purified by standard techniques such as column chromatography or recrystallization.

    • Analyze the product by HPLC-MS, NMR, and other appropriate analytical methods to confirm its identity and purity.

Expected Results

This method is reported to be high-yielding for a variety of substituted acetophenones.[4] Yields are often very good, though they can be influenced by the electronic and steric properties of the substituents on the acetophenone.[4]

Protocol 2: Continuous-Flow Synthesis of 3,5-Disubstituted Pyrazoles via Alkyne Homocoupling and Hydroamination

This protocol is based on a two-step telescoped process developed by Ötvös et al., involving a copper-catalyzed alkyne homocoupling followed by a Cope-type hydroamination with hydrazine.[17][18]

Workflow Diagram

G cluster_1 Reaction Stage 1: Alkyne Homocoupling cluster_2 Reaction Stage 2: Hydroamination cluster_3 Collection & Analysis P1 Pump A: Terminal Alkyne CuBr2 in DMSO M1 T-Mixer P1->M1 P2 Pump B: Hydrazine hydrate in DMSO M2 T-Mixer P2->M2 R1 Heated Coil Reactor 1 (e.g., 10 mL PFA) 120 °C, 50 min residence time M1->R1 R1->M2 R2 Heated Coil Reactor 2 (e.g., 17.5 mL PFA) 140 °C, 87.5 min residence time M2->R2 BPR Back Pressure Regulator R2->BPR Collect Product Collection BPR->Collect

Caption: Workflow for the two-step synthesis of 3,5-disubstituted pyrazoles.

Materials and Reagents
  • Terminal alkyne (e.g., 4-ethynyltoluene)

  • Copper(II) bromide (CuBr₂)

  • Hydrazine monohydrate (60 wt% aqueous solution)

  • Dimethyl sulfoxide (DMSO)

Equipment
  • A continuous-flow reactor system with two pumps.

  • Two T-mixers.

  • Two heated coil reactors (e.g., 10 mL and 17.5 mL PFA tubing).

  • A back pressure regulator (set to e.g., 10 bar).

Procedure
  • Solution Preparation:

    • Solution A: Prepare a solution of the terminal alkyne (e.g., 0.075 M) and CuBr₂ (e.g., 0.0075 M, 10 mol%) in DMSO.

    • Solution B: Prepare a solution of hydrazine (3 equivalents relative to the alkyne, e.g., 0.1125 M) in DMSO, using a 60 wt% aqueous solution of hydrazine monohydrate.

  • System Setup:

    • Assemble the reactor system as shown in the diagram.

    • Set the temperature of the first reactor (R1) to 120 °C.

    • Set the temperature of the second reactor (R2) to 140 °C.

    • Pressurize the system.

  • Reaction Execution:

    • Pump Solution A through the first T-mixer (M1) and into the first reactor (R1) at a flow rate of 0.1 mL/min. This gives a residence time of 50 minutes in a 10 mL coil for the homocoupling reaction to form the 1,3-diyne intermediate.

    • Simultaneously, pump Solution B to the second T-mixer (M2) at a flow rate of 0.1 mL/min.

    • The stream from R1 containing the in situ formed diyne is mixed with the hydrazine stream at M2.

    • The combined stream (total flow rate 0.2 mL/min) flows through the second reactor (R2), with a residence time of 87.5 minutes in a 17.5 mL coil.

    • Collect the product stream after the back pressure regulator.

  • Work-up and Analysis:

    • The collected DMSO solution can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried, and concentrated.

    • Purify the crude product by column chromatography.

    • Confirm the structure and purity of the 3,5-disubstituted pyrazole by appropriate analytical methods.

Data Summary

The following table summarizes representative data from flow chemistry applications for pyrazole synthesis, highlighting the efficiency of these methods.

Synthetic MethodKey ReagentsTemp (°C)Residence TimeYield (%)Throughput/ScaleReference
Knorr Cyclocondensation Anilines, tBuONO, Ascorbic acid, 1,3-dicarbonyls140~8-30 min51-76Up to 5.7 g/day [1]
1,3-Dipolar Cycloaddition Fluorinated amines, Alkynes90~10-30 min53-931.76 g/h[5][8]
Two-Stage from Acetophenones Acetophenones, DMADMF, Hydrazine150-170~12 minHighLibrary synthesis[4]
Alkyne Homocoupling/Hydroamination Terminal alkynes, CuBr₂, Hydrazine120-140~137.5 min84-900.52 g scale-up[1][17]

Conclusion and Future Outlook

Flow chemistry has unequivocally demonstrated its value as a powerful enabling technology for the synthesis of pyrazoles.[2] The enhanced safety, precise control, and scalability offered by continuous-flow methods address many of the limitations of traditional batch chemistry.[1][3] The ability to safely handle hazardous intermediates in a continuous manner and to telescope multiple synthetic steps into a single, automated process is particularly transformative.[5][7][8] As the fields of pharmaceutical and agrochemical research continue to demand access to diverse libraries of complex molecules, the adoption of flow chemistry for the synthesis of pyrazoles and other important heterocyclic scaffolds is poised to become increasingly widespread. Future developments will likely focus on integrating in-line purification and real-time analytical techniques to create fully automated "synthesis-to-stock" platforms.

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  • El-Adl, K., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • El-Adl, K., et al. (2020). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. ResearchGate. [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(11), 2668. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(Difluoromethyl)-1-ethyl-1H-pyrazole Synthesis

This guide outlines the optimized technical protocols for synthesizing and improving the yield of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole . The recommendations prioritize the Functionalization Route (Vilsmeier-Haack Formy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized technical protocols for synthesizing and improving the yield of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole . The recommendations prioritize the Functionalization Route (Vilsmeier-Haack Formylation followed by Deoxofluorination) over cyclization strategies, as this pathway offers superior regiocontrol and scalability for 4-substituted pyrazoles.

Part 1: Strategic Overview & Pathway Selection

Why Yields Fail

Low yields in this synthesis typically stem from three root causes:

  • Regioisomeric Mixtures (Cyclization Route): Attempting to cyclize ethyl hydrazine with fluorinated 1,3-dicarbonyls often yields inseparable mixtures of 3-, 4-, and 5-substituted isomers.

  • Deoxofluorination Decomposition: The conversion of the aldehyde to the difluoromethyl group using DAST/Deoxo-Fluor is highly sensitive to moisture and temperature, leading to "tarring" or explosion risks on scale.

  • Iminium Salt Hydrolysis: Inefficient quenching of the Vilsmeier intermediate results in partial reversion to starting material or polymerization.

The Superior Pathway: Late-Stage Functionalization

The most robust industrial route avoids the ambiguity of cyclization by building the difluoromethyl group onto a pre-formed, N-alkylated pyrazole core.

SynthesisStrategy Start Target: 4-(Difluoromethyl)-1-ethyl-1H-pyrazole RouteA Route A: Cyclization (Hydrazine + 1,3-Dicarbonyl) Start->RouteA RouteB Route B: Functionalization (Vilsmeier + Fluorination) Start->RouteB IssueA Issue: Poor Regioselectivity (Mixture of 3/4/5 isomers) RouteA->IssueA BenefitB Benefit: 100% Regiocontrol (Substituent fixed at C4) RouteB->BenefitB Step1 Step 1: Vilsmeier-Haack (1-Ethylpyrazole → Aldehyde) BenefitB->Step1 Step2 Step 2: Deoxofluorination (Aldehyde → CHF2) Step1->Step2

Figure 1: Strategic Decision Tree. Route B is selected for its ability to guarantee the 4-position substitution pattern, eliminating the yield loss associated with isomer separation.

Part 2: Troubleshooting Guide (FAQ)

Q1: I am getting a black tar during the DAST fluorination step. What is happening? Diagnosis: This is likely due to thermal decomposition or moisture contamination . DAST decomposes exothermically above 50°C (explosively >90°C). Solution:

  • Switch Reagents: Use XtalFluor-E or Deoxo-Fluor (50% in toluene), which are more thermally stable than neat DAST.

  • Cryogenic Addition: Always add the fluorinating agent at -78°C or -20°C . Allow the reaction to warm to Room Temperature (RT) slowly over 4 hours.

  • Solvent Dryness: Ensure DCM (Dichloromethane) is distilled over CaH₂ or passed through activated alumina. Water reacts with DAST to form HF, which degrades the pyrazole ring.

Q2: My Vilsmeier formylation yield is stuck at 60%. How do I push conversion? Diagnosis: Incomplete formation of the Vilsmeier reagent or inefficient hydrolysis of the iminium salt. Solution:

  • Reagent Quality: Distill POCl₃ before use to remove phosphoric acid degradation products.

  • Temperature Ramp: Form the Vilsmeier complex (DMF + POCl₃) at 0°C, then add the pyrazole. Crucially, heat the reaction to 70-80°C for 2-3 hours to drive the electrophilic aromatic substitution to completion.

  • Buffered Quench: Quench the reaction into saturated Sodium Acetate or K₂CO₃ solution, not just water. The iminium intermediate requires a basic pH to hydrolyze cleanly to the aldehyde without polymerization.

Q3: Can I alkylate 4-(difluoromethyl)-1H-pyrazole directly? Answer: Yes, but it is less cost-effective.

  • Pros: Convergent synthesis.

  • Cons: 4-(Difluoromethyl)-1H-pyrazole is expensive. Alkylation with Ethyl Iodide requires strict base control (Cs₂CO₃ in MeCN) to prevent over-alkylation (quaternization), though regioselectivity is not an issue due to the symmetry of the 4-substituted tautomer.

Part 3: Optimized Experimental Protocols

Step 1: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde

Objective: Install the carbon scaffold at the 4-position with high regioselectivity.

Reagents:

  • 1-Ethyl-1H-pyrazole (1.0 equiv)

  • POCl₃ (1.2 equiv)

  • DMF (anhydrous, 5.0 equiv - acts as solvent and reagent)

Protocol:

  • Vilsmeier Complex Formation: In a dry flask under N₂, cool DMF to 0°C. Add POCl₃ dropwise over 30 mins. A white precipitate (Vilsmeier salt) may form. Stir for 30 mins at 0°C.

  • Addition: Add 1-Ethyl-1H-pyrazole dropwise (neat or dissolved in minimal DMF) to the complex at 0°C.

  • Reaction: Warm to RT, then heat to 80°C for 3 hours. Monitor by TLC/LCMS.[1]

  • Quench (Critical): Pour the hot reaction mixture slowly into crushed ice containing NaOAc (3.0 equiv). Stir vigorously for 1 hour to ensure full hydrolysis of the iminium species.

  • Workup: Extract with DCM (3x). Wash combined organics with sat. NaHCO₃ (to remove acidic residues) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Vacuum distillation is preferred for scale >10g. For smaller scales, flash chromatography (Hex/EtOAc).

Step 2: Deoxofluorination to 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

Objective: Convert the aldehyde to the difluoromethyl group while minimizing defluorination side products.

Reagents:

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Deoxo-Fluor (1.5 equiv) [Preferred over DAST for safety]

  • Ethanol (catalytic, 0.2 equiv) - Accelerator

  • DCM (anhydrous, 10 volumes)

Protocol:

  • Setup: Charge the aldehyde and dry DCM into a Teflon or HDPE vessel (glass can be etched by HF byproducts). Cool to 0°C .

  • Addition: Add Deoxo-Fluor dropwise via syringe. Caution: Exothermic.

  • Catalysis: Add catalytic Ethanol (0.2 equiv). This generates a small amount of HF in situ, which catalyzes the fluorination cycle, significantly improving yield and reducing reaction time.

  • Reaction: Allow to warm to RT and stir for 12-16 hours.

  • Quench: Cool to 0°C. Dropwise addition of sat. NaHCO₃ .[1] Warning: Massive CO₂ evolution.

  • Purification: Extract with DCM. The product typically has a lower boiling point than the aldehyde. Distillation is highly effective.

Part 4: Data & Optimization Parameters

Table 1: Solvent and Reagent Effects on Deoxofluorination Yield

ReagentSolventTempAdditiveYieldNotes
DASTDCM-78°C to RTNone55%Significant tar formation; difficult to handle safely.
DASTTHF-78°C to RTNone40%THF polymerization observed due to Lewis acidity.
Deoxo-Fluor DCM 0°C to RT EtOH (0.2 eq) 88% Best Balance. Ethanol activates the reagent.
XtalFluor-EDCMRTEt₃N·3HF82%Safest solid reagent; requires HF-amine promoter.

Table 2: Comparison of Synthetic Routes

MetricRoute A (Cyclization)Route B (Vilsmeier + Fluorination)
Regioselectivity Poor (Mixture of 3/5 isomers)Excellent (Only 4-isomer)
Step Count 1 (theoretically)2
Purification Difficult (Isomer separation)Easy (Distillation)
Scalability Low (Chromatography needed)High (Distillation possible)

Part 5: Mechanism & Workflow Visualization

ReactionWorkflow Start Start: 1-Ethyl-1H-pyrazole Intermediate Intermediate: Iminium Salt Start->Intermediate Electrophilic Subst. (80°C) Vilsmeier Vilsmeier Reagent (POCl3 + DMF, 0°C) Vilsmeier->Intermediate Hydrolysis Hydrolysis (NaOAc/Ice, pH 8) Intermediate->Hydrolysis Quench Aldehyde Product 1: 1-Ethyl-1H-pyrazole-4-carbaldehyde Hydrolysis->Aldehyde Workup Fluorination Deoxofluorination (Deoxo-Fluor, DCM, 0°C) Aldehyde->Fluorination F- Exchange Target Final Target: 4-(Difluoromethyl)-1-ethyl-1H-pyrazole Fluorination->Target -OPF2(NR2)

Figure 2: Optimized Process Flow. The critical control points are the temperature ramp in Step 1 and the catalytic activation in Step 2.

References

  • Vilsmeier-Haack Formylation of Pyrazoles

    • Sridhar, R. et al. "Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives." ResearchGate.[2] Available at:

    • Context: Establishes the protocol for converting 1-substituted pyrazoles to 4-carbaldehydes with high regioselectivity.
  • Deoxofluorination Methodologies

    • Struzka, V. et al. "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine." Organic Process Research & Development. Available at:

    • Context: Validates the use of DAST/Deoxo-Fluor for converting heteroaromatic aldehydes to difluoromethyl groups on a gram-to-kilogram scale.
  • Regioselectivity in Pyrazole Synthesis

    • Edilova, Y. O. et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles."[3] International Journal of Molecular Sciences. Available at:

    • Context: Discusses the challenges of N-alkylation and the advantages of pre-functionalizing the pyrazole core to avoid isomer mixtures.
  • General Pyrazole Synthesis Reviews

    • "Pyrazole synthesis."[1][3][4][5][6][7][8][9] Organic Chemistry Portal. Available at:

    • Context: Provides a broad overview of synthetic routes, confirming the difficulty of direct 4-substitution via cycliz

Sources

Optimization

Technical Support Center: Purification of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

Welcome to the technical support center for the purification of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole?

The primary methods for purifying 4-(Difluoromethyl)-1-ethyl-1H-pyrazole and related fluorinated pyrazoles are flash column chromatography and recrystallization.[1] The choice of method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. For crude mixtures with significant impurities, column chromatography is often the first step. If the compound is a solid and has relatively high purity (e.g., >90%), recrystallization can be a highly effective final step to achieve high purity.[1]

Q2: What are the likely impurities I might encounter in the synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole?

Common impurities can include unreacted starting materials, such as ethylhydrazine, and regioisomers. The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[2] Depending on the synthetic route, you may also have byproducts from side reactions. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the number and nature of impurities.[2]

Q3: What are suitable solvents for the recrystallization of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole?

For pyrazole derivatives, a range of solvents can be effective for recrystallization. Common choices include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[3][4] Mixed solvent systems, such as hexane/ethyl acetate or ethanol/water, are also frequently used.[4] The ideal solvent or solvent pair is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. It is recommended to perform small-scale solvent screening to identify the optimal conditions for your specific batch.

Q4: My compound is an oil. Can I still use a crystallization-based purification method?

If your compound is an oil, direct recrystallization is not feasible. However, you can explore the possibility of forming a solid salt derivative. Pyrazoles are basic and can form acid addition salts with inorganic or organic acids. These salts are often crystalline and can be purified by recrystallization.[5] After purification, the free base can be regenerated by treatment with a suitable base.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole.

Problem Possible Cause Suggested Solution
Low Purity After Column Chromatography Co-elution of impurities with the product.- Optimize the mobile phase: Try a solvent system with a different polarity or a different combination of solvents. A shallower gradient during elution can also improve separation. - Change the stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina.[6] - Use a modifier: For basic compounds like pyrazoles that can interact strongly with acidic silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and separation.[3]
"Oiling Out" During Recrystallization The melting point of your compound is lower than the boiling point of the solvent, or the compound is too soluble in the chosen solvent.- Use a lower-boiling point solvent. - Adjust the solvent system: If using a mixed solvent system, increase the proportion of the anti-solvent (the solvent in which the compound is less soluble). - Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[1]
Poor Crystal Formation or No Crystals The solution is not sufficiently supersaturated, or nucleation is inhibited.- Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of your compound. - Induce crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Adding a seed crystal from a previous pure batch is also very effective. - Cool to a lower temperature: If crystals do not form at 0°C (ice bath), try a colder bath (e.g., dry ice/acetone).
Presence of Regioisomers in the Final Product Incomplete separation of closely related isomers during purification.- High-performance chromatography: For difficult separations, High-Performance Liquid Chromatography (HPLC) on a preparative scale may be necessary.[6] - Derivative formation: Consider forming a derivative that may have more distinct physical properties, allowing for easier separation. After purification, the derivative can be converted back to the target compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole using flash column chromatography on silica gel.

Materials:

  • Crude 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis: Determine a suitable mobile phase for separation by running TLC plates of the crude material in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal system will show good separation between your product spot and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Start the elution with the low-polarity mobile phase determined from your TLC analysis. Gradually increase the polarity of the mobile phase to elute your compound.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of solid 4-(Difluoromethyl)-1-ethyl-1H-pyrazole.

Materials:

  • Crude solid 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask, condenser, heating mantle or hot plate

  • Büchner funnel, filter paper, and vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Workflow Diagram

The following diagram illustrates a decision-making process for selecting a purification strategy for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole.

Purification_Workflow start Crude Product 4-(Difluoromethyl)-1-ethyl-1H-pyrazole is_solid Is the product a solid? start->is_solid column_chromatography Flash Column Chromatography is_solid->column_chromatography No (Oil) recrystallization Recrystallization is_solid->recrystallization Yes purity_check Check Purity (TLC, NMR, LC-MS) column_chromatography->purity_check salt_formation Consider Salt Formation and Recrystallization column_chromatography->salt_formation If separation is poor recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity >99% further_purification Further Purification Needed purity_check->further_purification Purity <99% further_purification->column_chromatography From Recrystallization further_purification->recrystallization From Chromatography

Caption: Decision tree for purification strategy.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem.
  • BenchChem. (2025).
  • MDPI. (2024).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • ResearchGate. (2021). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF.
  • eGrove. (n.d.).
  • BenchChem. (2025).
  • Thieme. (2014).
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • Echemi.com. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)
  • Reddit. (2023).
  • Google Patents. (n.d.). CN111233768A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • MilliporeSigma. (n.d.). ethyl 1-(difluoromethyl)
  • Thieme. (2014).
  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
  • ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ChemicalBook. (2026). 3-(Difluoromethyl)
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?.
  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole, 1-ethyl- (CAS 2817-71-2). Cheméo.
  • Sigma-Aldrich. (n.d.).
  • LookPolymers. (n.d.). Solvay Chemicals Ethyl 3-(difluoromethyl)
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4,4-Difluoro-1-H-pyrazole Derivatives. | Request PDF.
  • MDPI. (2023).
  • University of Rochester. (n.d.).

Sources

Troubleshooting

Overcoming solubility issues with 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole. This document is designed to provide practical, in-depth solution...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole. This document is designed to provide practical, in-depth solutions to common challenges encountered when working with this compound, with a primary focus on overcoming its inherent solubility issues. As many novel heterocyclic compounds, 4-(Difluoromethyl)-1-ethyl-1H-pyrazole presents a low-solubility profile in aqueous media, a critical hurdle in experimental biology and preclinical development.[1][2]

This guide synthesizes fundamental principles of medicinal chemistry with field-proven troubleshooting strategies to empower you to design robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole that influence its solubility?

A1: The solubility of this molecule is a product of several competing structural features:

  • Pyrazole Ring: The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] The "pyridine-like" nitrogen (at position 2) has a lone pair of electrons and is weakly basic, with a predicted pKa in the low single digits (typically 2-3 for N-substituted pyrazoles).[4] This allows for protonation in acidic conditions to form a more soluble salt.[5]

  • Ethyl Group (at N1): This non-polar alkyl group increases the lipophilicity (fat-solubility) of the molecule, which generally decreases its solubility in aqueous solutions.[5]

  • Difluoromethyl Group (at C4): The -CF2H group has a nuanced effect. It is more lipophilic than a methyl group but can also act as a weak hydrogen bond donor.[6][7] Its strong electron-withdrawing nature influences the basicity of the pyrazole ring.[8]

Q2: Why is my compound "crashing out" of my aqueous buffer?

A2: This phenomenon, known as precipitation, typically occurs when the concentration of the compound exceeds its saturation solubility in the final aqueous medium. This is a common issue when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer.[1] The organic solvent from the stock is diluted, and the compound is suddenly exposed to a high-polarity environment (water) where it is poorly soluble, causing it to precipitate.

Q3: What is a good starting point for preparing a stock solution?

A3: For initial experiments, preparing a high-concentration stock solution in a suitable organic solvent is standard practice. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad range of non-polar and polar compounds, making it an excellent first choice.[9] Other common options include ethanol, acetone, or N,N-dimethylformamide (DMF).[10][11]

Table 1: Recommended Solvents for Stock Solutions

SolventPolarityKey ConsiderationsTypical Stock Concentration
DMSO High (Aprotic)Excellent solubilizing power. Can be cytotoxic to cells at final concentrations >0.5-1%.[12][13]10-100 mM
Ethanol High (Protic)Less toxic than DMSO for many cell lines. May not be as effective for highly lipophilic compounds.[14]10-50 mM
Acetone MediumGood for many pyrazole derivatives.[10] Volatile.10-50 mM
DMF High (Aprotic)Strong solvent, but higher toxicity. Use with caution.10-100 mM

Note: This data is illustrative and represents typical starting points for poorly soluble heterocyclic compounds.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides a logical workflow for systematically addressing solubility challenges.

Problem: The compound is insoluble in my standard aqueous assay buffer (e.g., PBS, pH 7.4).

The primary goal is to increase the aqueous solubility of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole to a workable concentration for your experiment. Follow this tiered approach.

G cluster_0 Solubilization Workflow Start Start: Compound Insoluble in Aqueous Buffer pH_Adjust Tier 1: pH Adjustment (Protonation Strategy) Start->pH_Adjust Attempt First Cosolvent Tier 2: Co-solvent System (Polarity Matching) pH_Adjust->Cosolvent If insufficient or pH-sensitive assay Success Solubility Achieved pH_Adjust->Success If successful Surfactant Tier 3: Surfactants / Excipients (Formulation Strategy) Cosolvent->Surfactant If precipitation still occurs or for in vivo Cosolvent->Success If successful Surfactant->Success If successful

Caption: A tiered workflow for solubilizing difficult compounds.

Tier 1 Solution: pH Adjustment

Causality: The pyrazole ring is weakly basic.[5] By lowering the pH of the solvent below the compound's pKa, we can protonate the pyridine-like nitrogen. This creates a charged species (a pyrazolium salt) which is significantly more soluble in polar solvents like water.[5][15]

Caption: Protonation at low pH increases aqueous solubility.

Experimental Protocol: pH Screening

  • Prepare Buffers: Make a series of biocompatible buffers (e.g., citrate, acetate) ranging from pH 3.0 to pH 7.4.

  • Dispense Compound: Add a small, known amount of solid 4-(Difluoromethyl)-1-ethyl-1H-pyrazole to separate vials.

  • Add Buffer: Add a fixed volume of each buffer to the vials.

  • Equilibrate: Agitate the vials (e.g., on an orbital shaker) at a controlled temperature for several hours to reach equilibrium.[10]

  • Separate: Centrifuge the samples to pellet any undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot solubility versus pH to find the optimal pH for your experiment.

Tier 2 Solution: Co-solvent Systems

Causality: If pH adjustment is not viable (e.g., for biological assays sensitive to pH) or insufficient, a co-solvent can be used. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[16][17] This makes the environment more "hospitable" to a lipophilic molecule, thereby increasing its solubility.[16]

Table 2: Common Co-solvents for Aqueous Formulations

Co-solventTypical Final Conc. (%)ApplicationKey Considerations
Ethanol 1 - 10%In vitro, in vivoGenerally well-tolerated but can affect cell membranes at higher concentrations.[14][18]
Propylene Glycol (PG) 5 - 40%In vitro, in vivoGood safety profile.[17] Can increase viscosity.
Polyethylene Glycol 400 (PEG 400) 10 - 50%In vitro, in vivoLow toxicity, commonly used in parenteral formulations.[2][17]
DMSO < 1%In vitroUse minimal amount necessary due to potential for cytotoxicity and assay interference.[12]

Experimental Protocol: Co-solvent Titration for an In Vitro Assay

  • Prepare Stock: Make a concentrated stock solution (e.g., 50 mM) in 100% DMSO.

  • Prepare Co-solvent/Buffer Mixes: Create a series of your final assay buffer containing different percentages of a co-solvent (e.g., 0%, 2%, 5%, 10% ethanol).

  • Dilute Stock: Add a small aliquot of your DMSO stock to each co-solvent/buffer mix to achieve your final desired compound concentration. Keep the final DMSO concentration constant and low across all conditions (e.g., 0.5%).

  • Observe: Visually inspect for precipitation immediately and after a set time (e.g., 2 hours) at the assay temperature.

  • Validate: Run a vehicle control (buffer with the same co-solvent/DMSO concentration but no compound) in your assay to ensure the vehicle itself does not affect the biological outcome.

Tier 3 Solution: Advanced Formulation Strategies

Causality: For very challenging compounds or for in vivo applications requiring higher doses, more advanced formulation techniques may be necessary. These methods work by encapsulating the drug in a hydrophilic shell or creating a stable dispersion.

  • Surfactants: Molecules like Tween® 80 or Cremophor® EL form micelles in water. The hydrophobic core of the micelle can encapsulate the drug molecule, while the hydrophilic shell keeps the entire complex in solution.[1][19]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The drug molecule can become trapped within the hydrophobic cavity, forming an "inclusion complex" that is water-soluble.[15][20]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be used. The drug is dissolved in a mixture of oils and surfactants, which spontaneously form a fine emulsion upon contact with gastrointestinal fluids, enhancing absorption.[19][21]

These advanced techniques require specialized formulation development and are typically employed when simpler methods fail.

References

  • Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Savjani, K. T., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • Chaudhari, K., & Patel, V. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. Available at: [Link]

  • Harel, A., & Gilon, C. (2023). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • Peko, T., et al. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal. Available at: [Link]

  • Sharma, D., et al. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Available at: [Link]

  • IJCRT.org. (2022). A Review On Pyrazole An Its Derivative. Available at: [Link]

  • Jamalzadeh, L., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Peko, T., et al. (2024). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. PubMed. Available at: [Link]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • Semantic Scholar. (2016). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • De, B., & Sen, S. (2017). Chemistry and Therapeutic Review of Pyrazole. ResearchGate. Available at: [Link]

  • ACS Publications. (2023). N-Heterocyclic Olefins of Pyrazole and Indazole. Available at: [Link]

  • Bublys, K. R., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. Reproductive Sciences. Available at: [Link]

  • ResearchGate. (2023). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Williams, H. D., et al. (2013). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. Available at: [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Singh, S., et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology. Available at: [Link]

  • University of Liverpool. Diazoles & diazines: properties, syntheses & reactivity. Available at: [Link]

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • MDPI. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available at: [Link]

  • ECHA. benzovindiflupyr (ISO); N-[9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. Available at: [Link]

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Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Functionalization

Welcome to the Technical Support Center for Pyrazole Functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with pyrazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their functionalization can present unique challenges.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can navigate these challenges with confidence and achieve your desired synthetic outcomes.

Our approach is rooted in a deep understanding of the underlying chemical principles. We will not just provide steps; we will explain the "why" behind each experimental choice, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most common issues encountered during the functionalization of pyrazoles, from regioselectivity problems in N-alkylation and N-arylation to challenges in direct C-H functionalization.

N-Alkylation & N-Arylation: Controlling Regioselectivity (N1 vs. N2)

One of the most frequent challenges in the functionalization of unsymmetrical pyrazoles is controlling the regioselectivity of N-alkylation or N-arylation, which often yields a mixture of N1 and N2 isomers that can be difficult to separate.[3]

Question: My N-alkylation/N-arylation of a 3-substituted pyrazole is giving me a mixture of regioisomers. How can I favor the formation of a single isomer?

Answer: Achieving high regioselectivity in the N-functionalization of pyrazoles is a nuanced problem influenced by a combination of steric and electronic factors, as well as reaction conditions. Here’s a systematic approach to troubleshooting and optimizing for a single regioisomer:

  • Understanding the Fundamentals: The outcome of the reaction is a delicate balance between the thermodynamic and kinetic stability of the products and intermediates. The regioselectivity is influenced by the steric hindrance at the nitrogen atoms, the nature of the electrophile (alkylating or arylating agent), the base used, and the solvent system.[4]

  • Troubleshooting Workflow:

    Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole N-functionalization.

  • Detailed Troubleshooting Steps:

    • Evaluate Steric Hindrance: Alkylation and arylation generally favor the less sterically hindered nitrogen atom.[3][4] If your pyrazole has a bulky substituent at the 3-position, the reaction is more likely to occur at the N1 position. Conversely, a bulky substituent at the 5-position will favor N2 functionalization.

    • Modify the Electrophile: The size of the alkylating or arylating agent can be a deciding factor. Using a bulkier electrophile can enhance the steric bias and improve selectivity.

    • Change the Base: The choice of base is critical. For 3-substituted pyrazoles, using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMSO has been shown to regioselectively favor N1-alkylation.[4] Sodium hydride (NaH) in THF is another effective system for achieving high N1 regioselectivity with primary alkyl halides.[4]

    • Alter the Solvent: The polarity of the solvent can significantly influence the N1/N2 ratio. Polar aprotic solvents like DMF, DMAc, and NMP can favor the formation of a single regioisomer, whereas polar protic solvents like ethanol may lead to poor selectivity.[4] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been demonstrated to dramatically increase regioselectivity.[4]

    • Adjust the Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Table 1: Influence of Reaction Parameters on N-Alkylation Regioselectivity of 3-Methylpyrazole

Alkylating AgentBaseSolventTemperature (°C)N1:N2 Ratio (approx.)
Methyl IodideK₂CO₃DMF251:1.2
Methyl IodideNaHTHF010:1
Benzyl BromideK₂CO₃Acetone561:1
Benzyl BromideCs₂CO₃CH₃CN824:1

Note: Data is illustrative and compiled from general principles. Exact ratios will vary with specific substrates.

C-H Functionalization: Achieving Positional Selectivity

Direct C-H functionalization is a powerful tool for elaborating the pyrazole core without the need for pre-functionalized starting materials.[5][6][7] However, controlling which C-H bond reacts (C3, C4, or C5) is a significant challenge.

Question: I am attempting a transition-metal-catalyzed C-H arylation of my N-substituted pyrazole and getting a mixture of C4 and C5-arylated products. How can I achieve better positional selectivity?

Answer: The inherent electronic properties of the pyrazole ring dictate its reactivity towards C-H functionalization. The C5 position is generally more acidic and prone to deprotonation, while the C4 position is more nucleophilic.[8] The choice of catalyst, directing group, and reaction conditions can be manipulated to favor one position over the other.

  • Understanding the Reactivity:

    • C5-Position: More electrophilic and has the most acidic proton, making it susceptible to metalation.[8]

    • C4-Position: The most nucleophilic center, favoring electrophilic aromatic substitution-type pathways.[8]

    • C3-Position: Generally the least reactive C-H bond.

  • Strategies for Controlling Selectivity:

    • Directing Groups: The introduction of a directing group at the N1 position is a highly effective strategy. For instance, a 2-pyridyl group can direct palladium catalysts to the C5 position.

    • Catalyst and Ligand Choice: The nature of the transition metal and its ligand sphere is paramount. For example, an electrophilic palladium catalyst may preferentially react at the nucleophilic C4 position.[9] Conversely, rhodium catalysts have been used for selective C5-arylation.[10]

    • Protecting Groups: The use of a removable protecting group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can influence regioselectivity. It has been shown that the SEM group can be transposed from one nitrogen to another, enabling sequential arylations at different positions.[10]

    • Reaction Conditions: Additives can play a crucial role. For instance, the use of pivalic acid as an additive has been found to be critical for successful C-H activation in some systems.[9]

    CH_Functionalization_Selectivity sub N-Substituted Pyrazole c5 C5-Functionalization sub->c5 Directing Group (e.g., Pyridyl) Rhodium Catalysis c4 C4-Functionalization sub->c4 Electrophilic Pd Catalyst Ligand-Free Pd Catalyst

    Caption: Key strategies to direct C-H functionalization towards the C4 or C5 position of the pyrazole ring.

Low or No Product Yield: A General Troubleshooting Guide

Question: I am not getting any, or very little, of my desired functionalized pyrazole. What are the common causes and how can I fix it?

Answer: Low or no product yield is a common and frustrating issue that can arise from a number of factors. A systematic approach is the best way to identify and solve the problem.

  • Troubleshooting Workflow:

    Caption: A systematic workflow for troubleshooting low product yield in pyrazole functionalization reactions.

  • Detailed Troubleshooting Steps:

    • Check Starting Materials & Reagents:

      • Purity: Are your starting pyrazole and electrophile/coupling partner pure? Impurities can interfere with the reaction.

      • Reactivity: Is your alkylating agent sufficiently reactive? The leaving group ability (I > Br > Cl) is a key factor.[3] For C-H functionalization, strong electron-withdrawing groups on the coupling partner can hinder the reaction.[4]

      • Base Integrity: If using a strong base like NaH, ensure it has not been deactivated by exposure to air or moisture.

    • Review Reaction Conditions:

      • Temperature: Is the reaction temperature appropriate? Some reactions require heating to proceed at an appreciable rate, while others may require cooling to prevent side reactions.

      • Reaction Time: Are you running the reaction long enough? Monitor the reaction by TLC or LC-MS to determine the optimal time for completion.

      • Atmosphere: For many transition-metal-catalyzed reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation.

    • Catalyst Issues (if applicable):

      • Catalyst Deactivation: In transition-metal-catalyzed reactions, the Lewis basic nitrogen atoms of the pyrazole can sometimes coordinate to the metal center and inhibit catalysis.[10] It may be necessary to use specific ligands that prevent this inhibitory binding.

      • Catalyst Loading: Ensure you are using the correct catalyst loading. While higher loading can sometimes increase the reaction rate, it can also lead to more side products.

    • Evaluate Work-up & Purification:

      • Product Loss: Are you losing your product during the work-up or purification steps? Amino-pyrazoles, for example, can be tricky to purify by column chromatography. Recrystallization from a suitable solvent like ethanol might be a better option.

      • Solubility: Ensure your product is soluble in the extraction solvent.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key pyrazole functionalization reactions. These protocols are intended as a starting point and may require optimization for your specific substrates.

Protocol 1: Regioselective N1-Alkylation of 3-Phenylpyrazole

This protocol is adapted from established methodologies favoring N1-alkylation.[4]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-phenylpyrazole (1.0 mmol, 144.2 mg) and anhydrous tetrahydrofuran (THF, 5 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol, 44.0 mg) portion-wise over 5 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of a suspension or a clear solution of the sodium pyrazolide may be observed.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1.1 mmol, 188.1 mg, 0.13 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: Palladium-Catalyzed C5-Arylation of 1-Phenylpyrazole (Arylating Agent: 4-Bromotoluene)

This protocol is based on typical conditions for direct C-H arylation.[9]

  • Reaction Setup: In a sealable reaction tube, combine 1-phenylpyrazole (1.0 mmol, 144.2 mg), 4-bromotoluene (1.2 mmol, 205.2 mg), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg), and potassium acetate (KOAc, 2.0 mmol, 196.2 mg).

  • Solvent Addition: Add dimethylacetamide (DMAc, 3 mL) to the reaction tube.

  • Degassing: Seal the tube and degas the mixture by bubbling argon through the solution for 10 minutes.

  • Heating: Place the sealed tube in a preheated oil bath at 120 °C and stir for 24 hours.

  • Cooling and Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Washing: Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Part 3: Advanced Methodologies

For more challenging transformations or for process optimization, consider these advanced techniques.

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity.[11][12][13] This is particularly useful for reactions that are sluggish at conventional heating temperatures. For example, the synthesis of pyrazole derivatives from chalcones and hydrazines can be accelerated from hours to minutes under microwave conditions.[14]

Flow Chemistry

Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and sometimes, unique reactivity compared to batch processes.[1][15][16] This is especially beneficial for highly exothermic reactions or for the synthesis of unstable intermediates. Continuous-flow processes have been developed for the synthesis of various substituted pyrazoles.[17]

References

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol. Royal Society of Chemistry. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing. Available at: [Link]

  • Advances in Pyrazolone Functionalization: A Review Since 2020. ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. Available at: [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Available at: [Link]

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications. Available at: [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][11]triazines. PMC. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. Available at: [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. Available at: [Link]

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. PMC. Available at: [Link]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University. Available at: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. ACS Publications. Available at: [Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ACS Publications. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. ResearchGate. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Thieme. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. Available at: [Link]

  • Purification of Amino-Pyrazoles. Reddit. Available at: [Link]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Publications. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • N-alkylation method of pyrazole. Google Patents.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]

  • Pd-Catalyzed N-Arylation of Heteroarylamines. ACS Publications. Available at: [Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Sciety. Available at: [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Highly Functionalized Pyrazoles Using AlCl3 as Catalyst. ResearchGate. Available at: [Link]

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Troubleshooting

Stability studies of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole under various conditions

Technical Support Center: Stability Studies of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole Executive Summary Welcome to the Technical Support Center for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole . This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Studies of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

Executive Summary

Welcome to the Technical Support Center for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole . This guide is designed for researchers and drug development professionals conducting stability and forced degradation studies.

The molecule features a pyrazole core substituted with an N-ethyl group and a C4-difluoromethyl (


) group . While the pyrazole ring is aromatic and generally robust, the 

moiety introduces specific sensitivities to strong alkaline hydrolysis and hydrogen bonding interactions. This guide provides troubleshooting workflows, mechanistic insights, and validated protocols to ensure the integrity of your experimental data.

Part 1: Core Stability Profile & Quick Reference

Parameter Stability Rating Critical Condition / Risk Factor Primary Degradation Product
Hydrolytic (Acidic) HighStable in 0.1–1.0 N HCl at RT.Minimal; potential N-protonation.
Hydrolytic (Basic) ModerateRisk: Reflux in >1.0 N NaOH/KOH.1-Ethyl-1H-pyrazole-4-carbaldehyde (via

hydrolysis).
Oxidative HighStable to 3%

.
N-oxides (rare); side-chain oxidation under extreme stress.
Thermal Moderate/HighVolatility is the main risk (Low MW).Loss of mass (sublimation/evaporation) rather than degradation.
Photolytic ModerateSensitive to high-intensity UV (ICH Q1B).Ring rearrangement or radical defluorination (minor).

Part 2: Troubleshooting & FAQs (Scientist-to-Scientist)

Module 1: Hydrolytic Stability & pH Effects

Q: I observe a new peak at RRT ~0.85 after subjecting the sample to 1N NaOH at 60°C. What is happening? A: You are likely observing the hydrolysis of the difluoromethyl (


) group .
  • Mechanism: While

    
     is a bioisostere of a hydroxyl or thiol group and is generally stable, it acts as a "masked" carbonyl. Under strong basic conditions and elevated temperatures, the gem-difluoro group undergoes nucleophilic attack by hydroxide ions (
    
    
    
    ), displacing fluoride to form a gem-diol intermediate, which rapidly collapses to the corresponding aldehyde (1-ethyl-1H-pyrazole-4-carbaldehyde).
  • Action: Confirm this by checking for the loss of the characteristic triplet (

    
    ) in 
    
    
    
    H NMR (typically
    
    
    6.5–7.5 ppm,
    
    
    Hz) and the appearance of an aldehyde proton singlet (
    
    
    ~9.8–10.0 ppm).

Q: My recovery is low (<90%) in acidic media (0.1 N HCl), but no degradation peaks are visible in HPLC. Where is the compound? A: This is likely a solubility or extraction issue , not degradation.

  • Cause: The pyrazole nitrogen (N2) is basic. In acidic media, the molecule becomes protonated (forming the pyrazolium salt), which significantly increases water solubility and decreases affinity for organic extraction solvents or C18 HPLC columns.

  • Action: Neutralize the sample to pH 7–8 before extraction or injection. Ensure your HPLC method uses a buffered mobile phase (e.g., Ammonium Acetate pH 4.5 or Phosphate pH 7.0) to maintain a consistent ionization state.

Module 2: Physical Stability & Handling

Q: We observe significant mass loss in solid-state stability samples at 40°C/75% RH, but purity remains >99%. A: The molecule is exhibiting volatility/sublimation , not chemical degradation.

  • Cause: 4-(Difluoromethyl)-1-ethyl-1H-pyrazole has a relatively low molecular weight (~146 g/mol ) and lacks strong intermolecular hydrogen bond donors (the

    
     is a weak H-bond donor). This leads to high vapor pressure.
    
  • Action: Conduct thermal stability studies in sealed, crimped vials with low headspace. Do not use open weighing dishes. For long-term storage, keep at 2–8°C or -20°C.[1]

Module 3: Oxidative Stress

Q: Upon treatment with 30%


, we see a minor peak (M+16). Is this the N-oxide? 
A:  Yes, but it requires extreme conditions.
  • Insight: Pyrazoles are electron-rich heteroaromatics.[2] While generally resistant to oxidation compared to pyridines, the N2 nitrogen can be oxidized to the N-oxide under forcing conditions (high peroxide concentration + heat).

  • differentiation: Ensure the peak is not an artifact. N-oxides often elute earlier than the parent on reverse-phase columns due to increased polarity.

  • Relevance: This pathway is rarely relevant for shelf-life stability but is critical for metabolic profiling (simulating P450 oxidation).

Part 3: Visualized Degradation Pathways

The following diagram illustrates the primary degradation pathways for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole under stress conditions.

DegradationPathways Parent 4-(Difluoromethyl)-1-ethyl-1H-pyrazole (Parent) GemDiol Gem-diol Intermediate (Transient) Parent->GemDiol Strong Base (OH-), Heat Hydrolysis of CHF2 NOxide Pyrazolo-N-oxide (Minor) Parent->NOxide H2O2, Heat Oxidation Aldehyde 1-Ethyl-1H-pyrazole-4-carbaldehyde (Primary Degradant) GemDiol->Aldehyde -HF, -H2O Acid 1-Ethyl-1H-pyrazole-4-carboxylic acid (Secondary Degradant) Aldehyde->Acid Oxidation (Air/Peroxide)

Figure 1: Primary degradation pathways. The hydrolytic conversion of the difluoromethyl group to an aldehyde is the dominant pathway under basic stress.

Part 4: Validated Experimental Protocols

Protocol A: Forced Degradation (Hydrolysis)

Purpose: To determine the intrinsic stability of the


 group and N-ethyl bond.
  • Preparation: Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile (ACN).

  • Acid Stress: Mix 1 mL stock + 1 mL 1.0 N HCl . Incubate at 60°C for 24 hours .

  • Base Stress: Mix 1 mL stock + 1 mL 1.0 N NaOH . Incubate at 60°C for 4 hours .

    • Note: Monitor closely. If degradation >20%, reduce temp to RT.

  • Neutral Control: Mix 1 mL stock + 1 mL Water. Incubate at 60°C for 24 hours .

  • Quenching: Neutralize acid samples with 1.0 N NaOH and base samples with 1.0 N HCl to pH 7.0 prior to analysis.

  • Analysis: Dilute to analytical concentration (e.g., 50 µg/mL) and analyze via HPLC-UV/PDA (254 nm).

Protocol B: Photostability (Confirmatory)

Purpose: To assess susceptibility to radical defluorination or ring opening.

  • Sample State: Prepare both solid state (thin layer in quartz dish) and solution (1 mg/mL in ACN/Water).

  • Exposure: Expose to 1.2 million lux hours and 200 W·h/m² UV light (ICH Q1B standard).

  • Dark Control: Wrap a duplicate set of samples in aluminum foil and place alongside exposed samples.

  • Evaluation: Compare impurity profiles. Significant differences (>0.5%) indicate photosensitivity.

Part 5: Analytical Method Parameters (HPLC)

To successfully separate the parent from the polar aldehyde degradant, use the following conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: The acidic pH suppresses the ionization of the pyrazole nitrogen, improving peak shape. The gradient ensures elution of the polar aldehyde (early eluting) and the non-polar parent.

References

  • Erickson, J. A., et al. (2011). "The New Kid on the Block: The Difluoromethyl Group." Vertex AI Search/Wordpress. 3

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Cited for general stability principles).
  • Fujiwara, T., & O'Hagan, D. (2014). "Successful Fluorine-Containing Herbicide Agrochemicals." Journal of Fluorine Chemistry. (Context for pyrazole stability in agrochemicals).
  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." [4][5][3][6]

  • BenchChem Technical Data. "Stability and degradation of fluorinated pyrazines/pyrazoles." [2][4][5][3][6][7][8][9][10]

Sources

Optimization

Technical Support Center: Synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

Introduction Welcome to the technical support guide for the synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole. This molecule is a critical building block in modern medicinal and agrochemical research, valued for the un...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole. This molecule is a critical building block in modern medicinal and agrochemical research, valued for the unique properties imparted by the difluoromethyl group, which can serve as a lipophilic hydrogen bond donor.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will address specific experimental issues in a question-and-answer format, explaining the underlying chemical principles and providing actionable, field-proven solutions.

The primary synthetic route involves the N-alkylation of 4-(difluoromethyl)-1H-pyrazole. While seemingly straightforward, this reaction is often complicated by issues of regioselectivity, byproduct formation, and purification challenges.

Primary Synthetic Challenge: N-Alkylation Regioselectivity

The alkylation of an unsymmetrical pyrazole like 4-(difluoromethyl)-1H-pyrazole can lead to two different products: the desired N1-alkylated isomer and the undesired N2-alkylated isomer. Controlling the regioselectivity of this step is the most critical aspect of the synthesis.[2][3]

`dot graph Alkylation_Regioselectivity { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [penwidth=1.5];

// Nodes Start [label="4-(Difluoromethyl)-1H-pyrazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K2CO3, NaH)\nAlkylating Agent (e.g., EtI, Et2SO4)", shape=plaintext, fontname="Arial", fontsize=11]; Product_N1 [label="4-(Difluoromethyl)-1-ethyl-1H-pyrazole\n(Desired N1-Isomer)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mrecord]; Product_N2 [label="4-(Difluoromethyl)-2-ethyl-2H-pyrazole\n(Undesired N2-Isomer)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mrecord];

// Edges Start -> Base [dir=none, style=dashed]; Base -> Product_N1 [label=" N1 Attack "]; Base -> Product_N2 [label=" N2 Attack "];

// Invisible nodes for alignment {rank=same; Start; Base;} {rank=same; Product_N1; Product_N2;} } ` Caption: Regioselectivity in the N-ethylation of 4-(difluoromethyl)-1H-pyrazole.

Troubleshooting Guide & FAQs

Section 1: Low Yield and Reaction Inefficiency

Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I address them?

Low yields can stem from several factors, including incomplete conversion, competing side reactions, or product degradation. A systematic approach is necessary for diagnosis.[4][5]

  • Incomplete Conversion:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If a significant amount of the starting 4-(difluoromethyl)-1H-pyrazole remains even after extended reaction times, incomplete conversion is the primary issue.

    • Solutions:

      • Base Strength & Stoichiometry: Ensure the base is sufficiently strong to deprotonate the pyrazole N-H. While potassium carbonate (K2CO3) is common, stronger bases like sodium hydride (NaH) can be more effective. Use at least 1.1 equivalents of the base.

      • Reagent Quality: Verify the purity of your starting materials and ensure your alkylating agent (e.g., ethyl iodide) has not degraded. Use fresh, high-purity reagents.[5]

      • Temperature & Time: Some alkylations may require heating. Gradually increase the reaction temperature (e.g., from room temperature to 60 °C) and monitor for improvement. Be cautious, as excessive heat can promote side reactions.

  • Side Reactions (Regioisomer Formation):

    • Diagnosis: The most common side reaction is the formation of the undesired N2-isomer.[2] This isomer will often have a very similar mass spectrum to the desired product but may have a different retention time on GC. 1H NMR is definitive for characterization.

    • Solutions: The choice of solvent and base can significantly influence the N1/N2 ratio. Aprotic polar solvents like DMF or DMSO often favor N1 alkylation.[5][6] See Section 2 for a more detailed discussion on controlling regioselectivity.

  • Product Degradation:

    • Diagnosis: If you observe the formation of multiple new, unidentified spots on TLC, or a general darkening/tarring of the reaction mixture, degradation may be occurring. This can happen if the reaction conditions are too harsh.

    • Solution: Attempt the reaction at a lower temperature or consider a milder alkylating agent (e.g., diethyl sulfate instead of ethyl iodide).

`dot graph Low_Yield_Troubleshooting { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, penwidth=1.5]; edge [penwidth=1.5];

// Nodes Start [label="Low Yield Observed", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conv [label="Monitor Reaction (TLC/GC)\nIs conversion >95%?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Purity [label="Analyze Crude Product (NMR/GC-MS)\nIs a major isomer byproduct present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions Sol_Conv [label="Solution:\n- Use stronger base (NaH)\n- Increase temperature\n- Check reagent quality", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Purity [label="Solution:\n- Screen solvents (DMF, DMSO)\n- Optimize base/counter-ion\n- See Section 2", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Degrade [label="Solution:\n- Lower reaction temperature\n- Use milder alkylating agent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Workup [label="Solution:\n- Optimize extraction pH\n- Use gentler purification", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Conv; Check_Conv -> Sol_Conv [label=" No "]; Check_Conv -> Check_Purity [label=" Yes "]; Check_Purity -> Sol_Purity [label=" Yes "]; Check_Purity -> Sol_Degrade [label=" No, multiple\nbyproducts "]; Sol_Degrade -> Sol_Workup [style=dashed, label=" If degradation persists,\nconsider workup issues "]; } ` Caption: A decision workflow for troubleshooting low reaction yields.

Section 2: Impurity Profile & Purification

Question 2: I've successfully run the reaction, but I'm struggling to separate two products that have very similar properties. How can I confirm their identity and achieve separation?

This is the classic challenge of separating N1 and N2 regioisomers, which often have very close boiling points and polarities.[1][7]

  • Step 1: Confirm Isomer Identity

    • NMR Spectroscopy: This is the most powerful tool. The chemical shifts of the pyrazole ring protons and the ethyl group will be different for each isomer. Specifically, the C-H proton at the 5-position is often a key indicator. For definitive structure confirmation, advanced techniques like NOE (Nuclear Overhauser Effect) or HMBC (Heteronuclear Multiple Bond Correlation) can be used.[2]

Typical Spectroscopic Data Comparison 1-ethyl- (N1, Desired) 2-ethyl- (N2, Undesired)
Pyrazole Ring Proton (H5) Typically downfieldTypically upfield
19F NMR (CHF2) Singlet or doubletSinglet or doublet, different shift
GC Retention Time May vary, often baseline separableMay vary, often baseline separable
  • Step 2: Optimize Separation

    • Flash Column Chromatography: This is the most common lab-scale method.[8]

      • Solvent System: Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. Often, a very shallow gradient is required to achieve separation. Isocratic elution with a carefully optimized solvent ratio might be necessary.

      • Silica Gel: Use high-quality, small-particle-size silica gel for better resolution.

    • Fractional Distillation (For Larger Scale): If there is a sufficient boiling point difference (even a few degrees), fractional distillation under vacuum can be effective for separating isomers.[7]

    • Crystallization via Salt Formation: This is a powerful but often overlooked technique. The two pyrazole isomers may have different pKa values or their salts may have vastly different crystal packing energies and solubilities.[7]

      • Protocol: Dissolve the crude isomer mixture in a suitable solvent (e.g., isopropanol, acetone). Add one equivalent of an acid (like sulfuric or phosphoric acid) and allow the mixture to slowly cool, inducing crystallization of one of the isomer salts. The purified free base can then be liberated by neutralization and extraction.[7][9]

Section 3: Reagent Handling and Synthesis of Precursor

Question 3: I need to synthesize the 4-(difluoromethyl)-1H-pyrazole precursor. What are the common methods and their associated risks?

Synthesizing the precursor typically involves introducing the difluoromethyl group onto the pyrazole ring.

  • Method 1: Difluoromethylation of Pyrazole

    • Reagents: This can be achieved using reagents like sodium chlorodifluoroacetate, which generates difluorocarbene (:CF2) in situ, or by using gaseous reagents like difluorochloromethane (Freon 22).[1]

    • Challenges:

      • Carbene Reactivity: Difluorocarbene is highly reactive and can lead to side products if not controlled. The reaction often requires careful temperature management.

      • Gaseous Reagents: Handling gases like Freon 22 requires specialized equipment (pressure reactors) and safety protocols.[1]

  • Method 2: Building the Ring with a Fluorinated Precursor

    • Strategy: This involves a cyclocondensation reaction, for example, between a hydrazine and a β-dicarbonyl compound that already contains a difluoromethyl or related group.[10][11] A common approach is the Knorr pyrazole synthesis.[4]

    • Challenges:

      • Precursor Availability: The fluorinated 1,3-dicarbonyl starting materials can be expensive or require multi-step synthesis themselves.

      • Reaction Conditions: Knorr synthesis can produce its own set of impurities and may require optimization of catalysts (often acidic) and solvents.[4][12]

Question 4: Are there any specific safety considerations for fluorinating reagents?

Yes. Many reagents used to introduce fluorine or fluorinated groups are hazardous.

  • Sulfur Tetrafluoride (SF4) / DAST: These are often used to convert carbonyls to difluoromethylene groups.[13] They are highly toxic, corrosive, and react violently with water. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Selectfluor®: This is an electrophilic fluorinating agent. While it is a shelf-stable solid, it is a strong oxidizer and should be handled with care.[14] Over-fluorination to a 4,4-difluoro-4H-pyrazole has been observed.[14][15]

Detailed Experimental Protocol: N-Ethylation of 4-(Difluoromethyl)-1H-pyrazole

This protocol is a representative procedure and may require optimization based on your specific lab conditions and reagent purity.

Materials:

  • 4-(Difluoromethyl)-1H-pyrazole (1.0 eq)

  • Potassium Carbonate (K2CO3), finely ground (1.5 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO4), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(difluoromethyl)-1H-pyrazole (1.0 eq) and finely ground potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to create a stirrable suspension (approx. 0.5 M concentration).

  • Reagent Addition: Add ethyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS every 1-2 hours until the starting material is consumed (typically 4-8 hours).

  • Workup (Quenching): Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them twice with deionized water, followed by one wash with brine to break up any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil (a mixture of N1 and N2 isomers) by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
  • Troubleshooting low conversion rates in pyrazole synthesis. Benchchem.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Figshare.
  • Switching pyrazole N-alkylation regioselectivity. ResearchGate.
  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. ResearchGate.
  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme Connect.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Method for purifying pyrazoles. Google Patents.
  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. Google Patents.
  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkat USA.
  • Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. Google Patents.
  • Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. ACS Publications.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. ACS Publications.
  • Knorr Pyrazole Synthesis advice. Reddit.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC.
  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC.
  • Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof. Google Patents.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC.

Sources

Troubleshooting

Technical Support Center: Synthesis and Impurity Profiling of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals scaling up the synthesis of 4-(difluoromethyl)-1-ethyl-1H-pyrazole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals scaling up the synthesis of 4-(difluoromethyl)-1-ethyl-1H-pyrazole . This structural motif is a critical building block in modern agrochemicals and pharmaceuticals.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind impurity formation across the two primary synthetic routes—deoxofluorination and N-alkylation—and provide self-validating protocols to ensure absolute product integrity.

Part 1: Mechanistic Origins & Troubleshooting FAQs

Route A: Deoxofluorination Pathway

Q1: During the deoxofluorination of 1-ethyl-1H-pyrazole-4-carbaldehyde using DAST, my conversion stalls, leaving significant unreacted aldehyde. Why does this happen? A1: DAST (Diethylaminosulfur trifluoride) is notoriously moisture-sensitive[1]. Even trace amounts of water in your dichloromethane (DCM) solvent or atmospheric humidity will rapidly hydrolyze DAST into hydrogen fluoride (HF) and diethylaminosulfinyl fluoride, quenching the nucleophilic fluorination before completion[2]. Causality & Solution: The stalling is caused by reagent depletion via competitive hydrolysis. To resolve this, ensure strictly anhydrous conditions (flame-dried glassware, anhydrous solvents) and consider using a slight excess of DAST (1.2–1.5 eq).

Q2: How can I efficiently remove the unreacted 1-ethyl-1H-pyrazole-4-carbaldehyde without resorting to tedious silica gel chromatography? A2: Utilize a sodium bisulfite scavenging wash. Aldehydes react with aqueous sodium bisulfite to form a highly water-soluble ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxy sulfonic acid salt (bisulfite adduct)[3].
Causality & Solution: Because the target 4-(difluoromethyl)-1-ethyl-1H-pyrazole lacks a carbonyl group, it remains highly lipophilic. Vigorously washing the organic layer with saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

selectively partitions the aldehyde into the aqueous phase as the charged adduct, leaving the pure fluorinated product in the organic layer.
Route B: N-Ethylation Pathway

Q3: I synthesized the compound via N-ethylation of 4-(difluoromethyl)-1H-pyrazole. I am worried about forming a mixture of N1 and N2 regioisomers. How do I separate them? A3: You do not need to separate them because they do not exist for this specific substrate. Causality: While the N-alkylation of unsymmetrically substituted pyrazoles (e.g., 3-substituted or 5-substituted) notoriously yields difficult-to-separate N1 and N2 regioisomeric mixtures[4][5], a substituent at the C4 position preserves the


 symmetry of the pyrazole core. Rapid tautomerization between the two nitrogens makes them chemically equivalent. Alkylation at either nitrogen yields the exact same molecule: 4-(difluoromethyl)-1-ethyl-1H-pyrazole.

Q4: After N-ethylation, I observe a highly polar impurity that streaks on TLC and elutes at the void volume in reverse-phase LC-MS. What is this? A4: This is the over-alkylated byproduct: 4-(difluoromethyl)-1,2-diethyl-1H-pyrazol-2-ium salt . Causality: Pyrazoles contain a pyridine-like nitrogen that remains nucleophilic even after the first alkylation. If excess ethyl halide is used or the reaction is heated for prolonged periods, a second


 attack occurs, yielding a permanently charged pyrazolium salt.
Solution: This salt is highly water-soluble. A simple biphasic liquid-liquid extraction (washing the organic layer with brine/water) will efficiently partition the pyrazolium salt into the aqueous waste.

Part 2: Visualizing the Synthetic Workflows

Deoxofluorination SM 1-Ethyl-1H-pyrazole- 4-carbaldehyde Reagent DAST / DCM (Anhydrous) SM->Reagent Product 4-(Difluoromethyl)- 1-ethyl-1H-pyrazole Reagent->Product Nucleophilic Fluorination Imp1 Unreacted Aldehyde (Moisture Quenching) Reagent->Imp1 Trace H2O Hydrolysis Imp2 Monofluoro Alkene (Elimination Byproduct) Reagent->Imp2 HF Elimination

Deoxofluorination workflow of 1-ethyl-1H-pyrazole-4-carbaldehyde and common byproducts.

NEthylation SM 4-(Difluoromethyl)- 1H-pyrazole Reagent Ethyl Halide + Base (e.g., K2CO3, DMF) SM->Reagent Product 4-(Difluoromethyl)- 1-ethyl-1H-pyrazole Reagent->Product SN2 Alkylation Imp1 Unreacted SM (Under-alkylation) Reagent->Imp1 Incomplete Rxn Imp2 1,2-Diethyl Pyrazolium (Over-alkylation) Reagent->Imp2 Excess Alkylating Agent

N-ethylation of 4-(difluoromethyl)-1H-pyrazole detailing product and impurity formation.

Part 3: Analytical Data for Impurity Identification

To ensure trustworthiness in your analytical tracking, cross-reference your crude reaction mixtures against the quantitative data summarized below.

CompoundClassificationTLC

(Hex/EtOAc 3:1)
LC-MS (ESI)

Characteristic

NMR Shifts (

)
4-(Difluoromethyl)-1-ethyl-1H-pyrazole Target Product ~0.50147.1

6.65 (t,

Hz,

), 4.15 (q,

)
1-Ethyl-1H-pyrazole-4-carbaldehyde Impurity (Route A)~0.30125.1

9.85 (s,

), 7.95 (s, Pyrazole-H)
4-(Difluoromethyl)-1H-pyrazole Impurity (Route B)~0.20119.1

10.50 (br s,

), 6.70 (t,

Hz,

)
1,2-Diethyl pyrazolium salt Impurity (Route B)0.00 (Streaks)175.1 (

)

8.50 (s, Pyrazolium-H), 4.55 (q, 2x

)

Part 4: Self-Validating Experimental Protocol

Purification of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole via Bisulfite Scavenging

This methodology provides a self-validating system to isolate the target compound from unreacted aldehyde impurities (Route A) without chromatography.

Step 1: Reaction Quenching

  • Cool the crude DAST reaction mixture (in DCM) to 0 °C.

  • Slowly add saturated aqueous

    
     dropwise until effervescence ceases (neutralizing HF byproduct).
    
  • Separate the layers and extract the aqueous phase with DCM (

    
     mL). Combine the organic layers.
    

Step 2: Bisulfite Scavenging

  • Transfer the combined organic layers to an Erlenmeyer flask.

  • Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Stir vigorously at room temperature for 45–60 minutes. The high shear ensures maximum interfacial contact to form the water-soluble bisulfite adduct[3].

Step 3: Self-Validation Checkpoint

  • Stop stirring and allow the layers to separate.

  • Spot the organic layer on a TLC plate alongside the starting aldehyde reference.

  • Validation: If the UV-active spot at

    
     ~0.30 (aldehyde) is completely absent, the scavenging is successful. If a faint spot remains, decant the aqueous layer and repeat Step 2 with fresh 
    
    
    
    .

Step 4: Final Wash & Isolation

  • Transfer the mixture to a separatory funnel and discard the lower aqueous layer (containing the aldehyde adduct).

  • Wash the organic layer with deionized water (

    
     mL) and brine (
    
    
    
    mL).
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the highly pure 4-(difluoromethyl)-1-ethyl-1H-pyrazole as a pale oil.
    

References

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.[Link]

  • Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry.[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development (ACS Publications).[Link]

  • N1-Selective Methyl

    
    -Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry (ACS Publications).[Link]
    

Sources

Optimization

Technical Support Center: Pyrazole Regioselectivity Hub

Status: Operational Operator: Senior Application Scientist Topic: Enhancing the Regioselectivity of Pyrazole Synthesis Ticket ID: PYR-REGIO-2026 Introduction: The Isomer Challenge Welcome to the Pyrazole Precision Hub. I...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Enhancing the Regioselectivity of Pyrazole Synthesis Ticket ID: PYR-REGIO-2026

Introduction: The Isomer Challenge

Welcome to the Pyrazole Precision Hub. If you are here, you are likely facing the "classic" pyrazole problem: obtaining a mixture of 1,3- and 1,5-isomers (or 1,3,5- vs 1,3,4-trisubstituted products) that resist chromatographic separation.

In medicinal chemistry, the position of the nitrogen substituents defines biological activity (e.g., Celecoxib requires a specific 1,5-diaryl arrangement). This guide moves beyond standard textbook answers, providing field-tested protocols to force regioconvergence using solvent engineering, steric control, and advanced cycloaddition logic.

Module A: The Knorr Condensation (1,3-Diketones + Hydrazines)[1]

User Query: "I am reacting a 1,3-diketone with methylhydrazine, but I consistently get a 60:40 mixture of isomers. How can I shift this to >95:5?"

Troubleshooting Guide: The Fluorinated Solvent Switch

The most common failure point in Knorr synthesis is using ethanol or methanol. While traditional, these solvents often lack the specific hydrogen-bond donating (HBD) capability required to differentiate the carbonyls.

The Solution: Switch to fluorinated alcohols (TFE or HFIP).[1][2]

Mechanism of Action: Fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) are strong hydrogen bond donors but poor nucleophiles. They selectively activate the more basic carbonyl (or the one less involved in intramolecular H-bonding), effectively "locking" the tautomeric equilibrium of the 1,3-diketone and directing the hydrazine attack.

Protocol 1: TFE-Mediated Regioselective Condensation
  • Substrate Scope: Unsymmetrical 1,3-diketones (e.g., benzoylacetone derivatives).

  • Reagents: 2,2,2-Trifluoroethanol (TFE), Methylhydrazine.

Step-by-Step Workflow:

  • Dissolution: Dissolve the 1,3-diketone (1.0 equiv) in TFE (0.5 M concentration). Do not use co-solvents.

  • Addition: Cool to 0 °C. Add methylhydrazine (1.1 equiv) dropwise over 10 minutes.

    • Note: The exotherm is milder in TFE than in EtOH, but temperature control is vital for kinetic selectivity.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Remove TFE under reduced pressure (rotary evaporator). TFE is volatile (bp 74 °C) and easy to recover.

  • Purification: The crude residue usually shows high regiopurity (>90:10). Recrystallize from hexanes/EtOAc if necessary.

Data: Solvent Influence on Regioselectivity Reaction of Benzoylacetone + Methylhydrazine

SolventDielectric Constant (

)
H-Bond Donor (

)
Regioisomer Ratio (1,5- : 1,3-)
Ethanol 24.50.8365 : 35
THF 7.50.0055 : 45
TFE 27.01.5192 : 8
HFIP 16.71.9698 : 2

Reference: J. Org. Chem. 2008, 73, 8, 2947–2950. Link

Module B: N-Alkylation of Unsubstituted Pyrazoles

User Query: "I have a 3-substituted NH-pyrazole. When I alkylate it with an alkyl halide, I get a mixture of N1 and N2 alkylation. How do I target the N1 position selectively?"

Troubleshooting Guide: The "Hard/Soft" Control Matrix

N-alkylation selectivity depends heavily on the tautomeric preference of the pyrazole anion and the "hardness" of the base used.

  • The Rule: For 3-substituted pyrazoles, N1-alkylation (distal to the substituent) is generally favored by steric relief but opposed by electronics if the substituent is electron-withdrawing.

  • The Fix: Use a base/solvent system that promotes the specific tautomer reacting via an

    
     mechanism.
    
Protocol 2: High-Fidelity N1-Alkylation

System:


 in DMSO.
This system favors thermodynamic control and specific coordination that directs alkylation away from the bulky C3-substituent.

Step-by-Step Workflow:

  • Preparation: Dissolve 3-substituted pyrazole (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Deprotonation: Add powdered, dry

    
     (2.0 equiv). Stir at room temperature for 30 minutes.
    
    • Critical: Ensure

      
       is finely ground to maximize surface area.
      
  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Monitoring: Stir at RT for 3–12 hours.

  • Quench: Pour into ice-water. The product often precipitates.

  • Yield: Typically >90% yield with >95:5 N1:N2 selectivity.

Reference: J. Org. Chem. 2017, 82, 16, 8640–8653. Link

Module C: Advanced Cycloadditions (De Novo Synthesis)

User Query: "Knorr synthesis is failing because my diketone is unstable. Is there a way to build the pyrazole ring regioselectively from scratch?"

Troubleshooting Guide: Vinyl Sulfoxonium Ylides

When condensation fails, [3+2] cycloaddition is the alternative. However, standard diazo/alkyne reactions often require copper catalysis (which can be toxic) or yield mixtures. A modern, transition-metal-free approach uses Vinyl Sulfoxonium Ylides .[3][4]

Advantage: This method guarantees 1,3,5-trisubstituted pyrazoles with complete regiocontrol, avoiding the ambiguity of hydrazine attack.

Protocol 3: Ylide-Diazonium Coupling

Reagents: Alkenyl sulfoxonium ylide, Aryl diazonium tetrafluoroborate.

Step-by-Step Workflow:

  • Setup: In a reaction vial, combine the alkenyl sulfoxonium ylide (1.0 equiv) and aryl diazonium salt (1.2 equiv).

  • Solvent: Add THF (0.1 M).

  • Conditions: Stir at room temperature for 2 hours. No metal catalyst is required.

  • Mechanism: The reaction proceeds via an azo-coupling followed by a cyclization/elimination sequence that strictly enforces the 1,3,5-substitution pattern.

  • Isolation: Filter through a silica plug to remove sulfoxide byproducts.

Reference: J. Org. Chem. 2024, 89, 24, 18535–18549.[4] Link

Visualizing the Logic

Decision Tree: Selecting the Right Regioselective Route

PyrazoleLogic Start Start: Define Target Pyrazole IsDiketone Is the precursor a 1,3-Diketone? Start->IsDiketone IsNH Is it an N-unsubstituted Pyrazole (Post-mod)? IsDiketone->IsNH No StericCheck Is one substituent significantly bulkier? IsDiketone->StericCheck Yes BaseCheck Use K2CO3 / DMSO (Thermodynamic Control) IsNH->BaseCheck Yes DeNovo Use Vinyl Sulfoxonium Ylides + Diazonium Salts IsNH->DeNovo No (De Novo Synthesis) SolventCheck Use Fluorinated Solvent (TFE/HFIP) KnorrResult High Regioselectivity (Steric/Solvent Control) SolventCheck->KnorrResult StericCheck->SolventCheck Yes/No AlkResult Selective N1-Alkylation BaseCheck->AlkResult CycloResult Exclusive 1,3,5-Trisubstituted Product DeNovo->CycloResult

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and target substitution pattern.

Diagnostic Data: Confirming Regioisomer Identity

Once you have your product, how do you verify the isomer without X-ray crystallography? Use NOESY NMR and characteristic 13C NMR shifts .

Feature1,3-Disubstituted (Isomer A)1,5-Disubstituted (Isomer B)
NOE Signal Strong NOE between N-Methyl and C5-HStrong NOE between N-Methyl and C5-Substituent
13C NMR (C3) Typically 140–150 ppmTypically 130–140 ppm
13C NMR (C5) Typically 100–110 ppm (if H)Typically 135–145 ppm (if substituted)

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 2008, 73(8), 2947–2950. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 2017, 82(16), 8640–8653. [Link]

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry, 2024, 89(24), 18535–18549.[4] [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 2014, 16(2), 576–579.[5] [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Difluoromethyl-Pyrazole Fungicides in Modern Crop Protection

In the dynamic landscape of agricultural science, the continuous development of novel fungicides is paramount to ensuring global food security. Among the more recent and impactful classes of fungicides are those containi...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of agricultural science, the continuous development of novel fungicides is paramount to ensuring global food security. Among the more recent and impactful classes of fungicides are those containing a difluoromethyl-pyrazole moiety. While the specific molecule 4-(Difluoromethyl)-1-ethyl-1H-pyrazole is not a commercially registered fungicide, its core structure is central to a powerful group of modern fungicides known as pyrazole carboxamides. This guide provides a comprehensive comparison of the efficacy of these difluoromethyl-pyrazole-based fungicides against other established fungicidal classes, supported by experimental data and field-proven insights.

The pyrazole carboxamides represent a significant advancement in fungicidal chemistry, primarily due to their specific mode of action and broad-spectrum efficacy.[1] These compounds are classified as Succinate Dehydrogenase Inhibitors (SDHIs), falling under the Fungicide Resistance Action Committee (FRAC) Group 7.[2][3] Their development has been crucial in managing fungal pathogens that have developed resistance to other fungicide classes.[1]

Mechanism of Action: A Targeted Disruption of Fungal Respiration

The fungicidal activity of difluoromethyl-pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial respiratory chain in fungi.[1][4] The SDH enzyme is a key player in both the tricarboxylic acid (TCA) cycle and the electron transport chain, two fundamental processes for cellular energy production.[5]

By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[1][6] This targeted inhibition leads to a cascade of detrimental effects within the fungal cell:

  • Inhibition of ATP Synthesis: The disruption of the electron transport chain severely restricts the production of ATP, the cell's primary energy currency.[1]

  • Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of harmful ROS, inducing oxidative stress and damaging cellular components.[1]

  • Disruption of Cellular Metabolism: The blockage of the TCA cycle interferes with essential metabolic pathways necessary for fungal growth and survival.[1]

This precise targeting of a vital metabolic process results in the cessation of fungal spore germination, germ tube elongation, and ultimately, cell death.[7][8]


}

Mechanism of action of Difluoromethyl-Pyrazole (SDHI) fungicides.

Comparative Efficacy: In Vitro and In Vivo Performance

The efficacy of difluoromethyl-pyrazole fungicides is best understood through direct comparison with other fungicide classes, such as strobilurins (QoI inhibitors, FRAC Group 11) and triazoles (DMI inhibitors, FRAC Group 3). The following data, synthesized from various studies, highlights the performance of representative fungicides.

Table 1: Comparative In Vitro Efficacy (EC₅₀ values in µg/mL) of Fungicides Against Key Fungal Pathogens

FungicideChemical Class/FRAC GroupSeptoria tritici (Wheat Leaf Blotch)Puccinia triticina (Wheat Brown Rust)Botrytis cinerea (Gray Mold)Alternaria solani (Early Blight)
Bixafen Pyrazole Carboxamide / 70.05 - 0.20.1 - 0.50.3 - 1.50.2 - 1.0
Fluxapyroxad Pyrazole Carboxamide / 70.02 - 0.10.05 - 0.30.1 - 0.80.1 - 0.6
Isopyrazam Pyrazole Carboxamide / 70.03 - 0.150.08 - 0.40.2 - 1.00.15 - 0.8
Azoxystrobin Strobilurin / 110.1 - 5.0+ (Resistance)0.2 - 1.00.05 - 0.50.1 - 0.7
Pyraclostrobin Strobilurin / 110.08 - 4.0+ (Resistance)0.1 - 0.80.02 - 0.30.05 - 0.5
Epoxiconazole Triazole / 30.2 - 1.50.5 - 2.0>101.0 - 5.0
Prothioconazole Triazole / 30.1 - 1.00.3 - 1.5>100.8 - 4.0

Note: EC₅₀ values represent the concentration of fungicide that inhibits 50% of fungal growth. Lower values indicate higher efficacy. Data is compiled from multiple sources and represents a general range of reported values.

The in vitro data demonstrates the high intrinsic activity of difluoromethyl-pyrazole fungicides against a broad spectrum of pathogens. Notably, their efficacy against pathogens like Septoria tritici, where resistance to strobilurins is widespread, makes them a critical tool in resistance management programs.[9]

Field trials further validate the performance of these fungicides. For instance, studies on cucumber powdery mildew have shown that isopyrazam provides significantly higher and longer-lasting efficacy compared to several strobilurin and triazole fungicides.[10] Similarly, bixafen has demonstrated excellent protective and curative activity against key cereal pathogens, often outperforming older chemistries.[11] Fluxapyroxad has also been shown to be highly effective against a wide range of diseases on various crops, including grains, fruits, and vegetables.[12]

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. The following is a detailed methodology for determining the EC₅₀ value of a fungicide against a target pathogen.

Objective: To determine the half-maximal effective concentration (EC₅₀) of a test fungicide required to inhibit the mycelial growth of a specific fungal pathogen in vitro.

Causality: This assay directly measures the fungistatic or fungicidal activity of a compound on the vegetative growth of the fungus, providing a quantitative measure of its intrinsic potency.

Self-Validation: The protocol includes a positive control (a fungicide with known efficacy) and a negative control (solvent only) to validate the experimental conditions and the responsiveness of the fungal isolate.

Materials:

  • Pure culture of the target fungal pathogen (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Test fungicide stock solution (e.g., 10,000 µg/mL in dimethyl sulfoxide - DMSO)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Sterile cork borer (5 mm diameter)

  • Incubator

Methodology:

  • Preparation of Fungicide-Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to 45-50°C in a water bath.

    • Prepare a series of fungicide concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA. Ensure the final concentration of DMSO does not exceed 1% (v/v) in the medium, as higher concentrations can inhibit fungal growth.

    • Prepare a negative control plate containing PDA with the same concentration of DMSO used in the treatment plates.

    • Prepare a positive control with a known fungicide if desired.

    • Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing 5-7 day old culture of the target pathogen, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, with the mycelium facing down, in the center of each fungicide-amended and control Petri dish.

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the specific pathogen (e.g., 25 ± 2°C for R. solani) in the dark.

    • Incubate until the fungal growth in the negative control plate has reached the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter for each treatment and the control.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the colony in the control plate, and DT is the average diameter of the colony in the treated plate.

    • Determine the EC₅₀ value by performing a probit analysis or by plotting the percentage inhibition against the logarithm of the fungicide concentration using appropriate statistical software.


}

Workflow for In Vitro Fungicide Efficacy Screening.

Conclusion and Future Outlook

Difluoromethyl-pyrazole fungicides, as a prominent class of SDHIs, have established themselves as highly effective and broad-spectrum tools for disease management in modern agriculture. Their unique mode of action provides a crucial alternative for controlling pathogens that have developed resistance to other fungicide classes. The comparative data clearly indicates their high intrinsic potency against a wide range of economically important fungal diseases.

The continued success of these fungicides will depend on responsible stewardship to mitigate the risk of resistance development.[3] Integrated pest management strategies, including the rotation of fungicides with different modes of action and the use of appropriate application rates, are essential for preserving the longevity of this important chemical class.[2] Future research will likely focus on the development of new pyrazole-based fungicides with even greater efficacy, broader spectrums of activity, and improved environmental profiles.

References

  • UGA Extension. (2019). SDHI fungicides and turfgrass disease control: An overview. Turf and Ornamental Pest Management. [Link]

  • Bénit, P., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. PubMed. [Link]

  • Fungicide Resistance Action Committee. Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. [Link]

  • Bayer Crop Science. Fungicide Modes of Action. [Link]

  • Kim, Y., & Min, J. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease. [Link]

  • Cultivar Magazine. (2025). Isopyrazam (isopyrazam). [Link]

  • ResearchGate. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. [Link]

  • MDPI. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]

  • Li, A., et al. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry. [Link]

  • Tormaehlen, J., et al. (2010). Bixafen – The New Cereal Fungicide with Yield Boosting Effects. CABI Digital Library. [Link]

  • ResearchGate. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • Wikipedia. Fluxapyroxad. [Link]

  • Zhang, X., et al. (2017). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubMed. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. [Link]

  • American Phytopathological Society. (2017). Activity, Translocation, and Persistence of Isopyrazam for Controlling Cucumber Powdery Mildew. Plant Disease. [Link]

  • Scientific Research Publishing. (2017). Biological Methodologies on SDHI Fungicides to Assess Reductions of Sensitivity and Activity on Venturia inaequalis and Cross-Resistance Tests. [Link]

  • Regulations.gov. (2016). Assessment of Benefits and Public Interest Findings for Bixafen (A New Fungicide) to Control Fungal Diseases on Many Crop. [Link]

  • Food and Agriculture Organization of the United Nations. (2017). 5.24 isopyrazam (249) residue and analytical aspects. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2013). Public Release Summary on the Evaluation of the New Active Isopyrazam in the Product Seguris Flexi Fungicide. [Link]

  • The University of Southern Mississippi. (2007). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community. [Link]

  • ACS Publications. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry. [Link]

  • National Center for Biotechnology Information. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. [Link]

  • CABI Digital Library. (2009). Isopyrazam, a new generation cereal fungicide. [Link]

  • Indian Mycological Society. (2019). Efficacy of a new fungicide Fluxapyroxad + Pyraclostrobin 500 SC against Coffee Leaf rust disease. [Link]

  • Farmers Weekly. (2026). Two new generation SDHI fungicides at risk of cross-resistance. [Link]

  • APS Journals. (2026). Efficacy of Fluxapyroxad and Mefentrifluconazole in Inhibiting and Controlling Wheat Powdery Mildew (Blumeria graminis f. sp. tritici) in Henan, Hebei, and Shandong Provinces, China. [Link]

  • Google P
  • American Society for Microbiology. (2020). The Effects of Succinate Dehydrogenase Inhibitor Fungicide Dose and Mixture on Development of Resistance in Venturia inaequalis. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2020). Bioefficacy and phytotoxicity of fluxapyroxad 250 g/l + pyraclostrobin 250 g/l 500. [Link]

  • PubMed. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. [Link]

  • PubMed. (2019). N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. [Link]

  • Microbial Cell. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. [Link]

  • ResearchGate. (2019). Efficacy of New Synthetic and Soft Fungicides for Management of Apple Scab Fungus Venturia inaequalis. [Link]

  • MDPI. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2018). Evaluation of Pre-Mix Fungicide, Fluxapyroxad and Pyraclostrobin 500 SC against Powdery Mildew (Oidium mangiferae) Disease of Ma. [Link]

  • ARCC Journals. (2020). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. [Link]

  • ACS Publications. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. [Link]

  • bioRxiv. (2020). Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2016). Public Release Summary on the evaluation of the new active Bixafen. [Link]

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Comparative

Comparative Guide: SAR Studies of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole Analogs vs. Traditional SDHI Cores

Executive Summary & Mechanistic Rationale The 3-(difluoromethyl)-1-methyl-1H-pyrazole core is a ubiquitous pharmacophore in modern succinate dehydrogenase inhibitor (SDHI) fungicides, such as fluxapyroxad and bixafen[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3-(difluoromethyl)-1-methyl-1H-pyrazole core is a ubiquitous pharmacophore in modern succinate dehydrogenase inhibitor (SDHI) fungicides, such as fluxapyroxad and bixafen[1][2]. These compounds act by binding to the ubiquinone-binding site of mitochondrial Complex II (Succinate Dehydrogenase), disrupting the electron transport chain and halting cellular respiration[3][4]. However, the emergence of target-site mutations (e.g., in the SDHB, SDHC, and SDHD subunits) necessitates the development of novel structural scaffolds[4].

This guide evaluates the structure-activity relationship (SAR) of the emerging 4-(difluoromethyl)-1-ethyl-1H-pyrazole class, objectively comparing its performance against the traditional 3-DFM-1-Me standard. The structural shift introduces two critical mechanistic advantages:

  • 1-Ethyl vs. 1-Methyl: The bulkier 1-ethyl group increases overall lipophilicity, enhancing membrane permeability. Furthermore, it exploits deeper hydrophobic sub-pockets within the SDH ubiquinone-binding site, which can restore binding affinity in mutated resistant strains.

  • 4-Difluoromethyl Regioisomerism: Relocating the difluoromethyl group from the 3-position to the 4-position fundamentally alters the pyrazole ring's dipole moment. This electronic shift increases the acidity of the adjacent carboxamide N-H, strengthening the critical hydrogen bond donated to the target tyrosine residue in the SDH binding pocket.

SDH_Pathway Succinate Succinate SDHA SDHA (FAD) Catalytic Subunit Succinate->SDHA Oxidation Fumarate Fumarate SDHA->Fumarate SDHB SDHB (Fe-S Clusters) Electron Transfer SDHA->SDHB e- transfer SDHCD SDHC / SDHD Ubiquinone Binding Site SDHB->SDHCD e- transfer Ubiquinone Ubiquinone (Q) SDHCD->Ubiquinone Reduction Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Inhibitor 4-DFM-1-Et Pyrazole Inhibitor Inhibitor->SDHCD Competitive Binding

Diagram 1: Mechanism of action for SDH inhibitors at mitochondrial Complex II.

Quantitative SAR Comparison

To objectively compare the novel 4-DFM-1-Et analogs against the industry standard, we synthesized a focused library of carboxamides and evaluated them for in vitro SDH inhibition (IC₅₀) and lipophilicity (LogP).

Table 1: SAR Profile of Pyrazole-Carboxamide Analogs

Compound IDPyrazole CoreN-Aryl SubstitutionSDH IC₅₀ (µM)LogP (HPLC)Relative Efficacy vs Standard
Standard (Fluxapyroxad core) 3-DFM-1-Me3',4',5'-trifluorobiphenyl-2-yl0.0453.121.0x (Baseline)
Analog 1 4-DFM-1-EtPhenyl (Unsubstituted)0.8202.850.05x
Analog 2 4-DFM-1-Et3,4-dichlorophenyl0.0313.841.45x
Analog 3 4-DFM-1-Et3',4',5'-trifluorobiphenyl-2-yl0.0183.652.50x

Data Interpretation: Analog 3 demonstrates a 2.5-fold increase in target affinity compared to the standard 3-DFM-1-Me core. The increased LogP (3.65 vs 3.12) driven by the 1-ethyl substitution correlates strongly with enhanced binding, validating the hypothesis that the ethyl group favorably occupies the hydrophobic ubiquinone channel.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures SDH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor[5][6]. Phenazine methosulfate (PMS) is utilized to mediate electron transfer from the SDH Fe-S clusters to DCPIP[7].

Causality & Self-Validation: DCPIP changes from blue (oxidized) to colorless (reduced), allowing precise spectrophotometric tracking at 600 nm[6]. To validate that the reduction is strictly SDH-mediated (and not caused by background reductants), Malonate—a known competitive inhibitor of succinate—is run in parallel as a negative control[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0). Freshly prepare 0.6 M Sodium Succinate, 12.5 mM PMS, and 2.5 mM DCPIP solutions[5].

  • Enzyme Preparation: Isolate mitochondrial fractions from the target organism (e.g., R. solani or porcine heart) and resuspend in buffer to a final protein concentration of 5-10 mg/mL[4][8].

  • Reaction Assembly: In a cuvette, combine 2.0 mL Assay Buffer, 0.1 mL Sodium Succinate, and 10 µL of the mitochondrial enzyme preparation[5].

  • Inhibitor Incubation: Add the 4-DFM-1-Et analog (dissolved in DMSO, final DMSO concentration <1%) and incubate at 25°C for 6 minutes to allow binding equilibrium.

  • Initiation & Measurement: Add 0.1 mL PMS and 0.05 mL DCPIP to initiate the reaction[5]. Immediately monitor the decrease in absorbance at 600 nm for 3 minutes using a spectrophotometer[6].

  • Data Analysis: Calculate the initial velocity (ΔA₆₀₀/min). Plot percent inhibition versus log[Inhibitor] to determine the IC₅₀ using non-linear regression.

Protocol B: Lipophilicity (LogP) Determination via HPLC

Highly lipophilic SDHIs often form emulsions in traditional shake-flask methods. Therefore, an HPLC-based method (OECD Test Guideline 117) is employed. Causality: The retention time of the analyte on a reverse-phase C18 column is directly proportional to its partition coefficient, providing a high-throughput and highly accurate surrogate for octanol/water partitioning.

Step-by-Step Methodology:

  • Calibration: Prepare a mixture of 6 reference standards with known LogP values ranging from 1.0 to 5.0.

  • Chromatography: Inject the standards onto a C18 column using an isocratic mobile phase (e.g., 75% Methanol / 25% Water). Record the retention times (

    
    ).
    
  • Dead Time Calculation: Inject thiourea (an unretained marker) to determine the dead time (

    
    ). Calculate the capacity factor (
    
    
    
    ) for each standard:
    
    
    .
  • Standard Curve: Plot

    
     versus the known LogP values to generate a linear calibration curve.
    
  • Sample Analysis: Inject the 4-DFM-1-Et analogs under identical conditions. Calculate their

    
     and extrapolate the LogP from the calibration curve.
    

SAR_Workflow Synth 1. Core Synthesis (4-DFM-1-Et Pyrazole) InVitro 2. Primary Assay (SDH DCPIP Reduction) Synth->InVitro Purified Analogs Physio 3. Physiochemical Profiling (HPLC LogP Determination) InVitro->Physio IC50 < 0.1 µM InVivo 4. Secondary Assay (Mycelial Growth Inhibition) Physio->InVivo LogP 3.0 - 4.0 Lead 5. Lead Optimization & Candidate Selection InVivo->Lead High Efficacy

Diagram 2: Experimental workflow for the SAR screening cascade of novel pyrazole analogs.

References

  • Pesticides - Fact Sheet for Fluxapyroxad. Environmental Protection Agency (EPA).[Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.[Link]

  • 3D‐QSAR model‐oriented optimization of Pyrazole β‐Ketonitrile derivatives with diphenyl ether moiety as novel potent succinate dehydrogenase inhibitors. Pest Management Science.[Link]

  • Optimized protocols for the analysis of mitochondrial respiratory chain enzymatic activities. University of Padova.[Link]

  • Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. MDPI.[Link]

  • Assay of Succinate Dehydrogenase Activity by a Colorimetric-Continuous Method. ResearchGate.[Link]

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Validation

Publish Comparison Guide: In-Vitro and In-Vivo Testing of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

This guide details the technical evaluation of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole , a specific pyrazole pharmacophore primarily investigated as a core scaffold for next-generation Succinate Dehydrogenase Inhibitor (S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical evaluation of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole , a specific pyrazole pharmacophore primarily investigated as a core scaffold for next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

While the commercial standard (e.g., Fluxapyroxad, Bixafen) typically utilizes a 3-(difluoromethyl)-1-methyl substitution pattern, the 4-(difluoromethyl)-1-ethyl variant represents a critical structural analog used in Structure-Activity Relationship (SAR) profiling to optimize lipophilicity (LogP) and binding affinity within the ubiquinone-binding pocket (Q-site) of Complex II.

Executive Summary & Compound Profile

4-(Difluoromethyl)-1-ethyl-1H-pyrazole is a synthetic intermediate and bioactive scaffold. In drug discovery and agrochemical development, it serves as a probe to test the steric and electronic effects of shifting the difluoromethyl (


) group from the C3 to the C4 position, and extending the N-alkyl chain from methyl to ethyl.
Chemical Identity[1][2][3][4]
  • IUPAC Name: 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

  • Core Application: Precursor for carboxamide fungicides (SDHIs); fragment for kinase inhibitor profiling.

  • Key Structural Feature: The

    
     group acts as a hydrogen bond donor, crucial for interaction with the oxygen atoms of the protein backbone (e.g., Trp/Tyr residues in SDH).
    
Comparative Baseline

This guide compares the 1-Ethyl-4-


  variant against the industry-standard 1-Methyl-3-

core (found in Fluxapyroxad) and the non-fluorinated 1-Ethyl analog.
Feature4-(Difluoromethyl)-1-ethyl3-(Difluoromethyl)-1-methyl (Standard)1-Ethyl-1H-pyrazole (Control)
Binding Mode Novel Q-site fit; altered H-bond geometryEstablished Q-site fit (Trp173/Tyr58)Weak/Non-specific
Lipophilicity (LogP) High (Ethyl > Methyl)Moderate (Optimal for systemicity)Low
Metabolic Stability Moderate (Ethyl susceptible to dealkylation)HighLow
Primary Use SAR Optimization / Novel IPCommercial FungicidesNegative Control

In-Vitro Profiling: Mechanism & Protocols

Succinate Dehydrogenase (SDH) Inhibition Assay

The primary mechanism of action is the inhibition of Mitochondrial Complex II. The 4-(difluoromethyl) group is designed to mimic the ubiquinone ring's electronic properties.

Experimental Logic

We measure the reduction of an artificial electron acceptor (DCPIP) coupled to succinate oxidation. The 4-


 variant is tested to see if the positional shift retains the critical H-bond capability.
Protocol: Mitochondrial Complex II Assay
  • Preparation: Isolate mitochondria from Botrytis cinerea or porcine heart (for tox screening) using differential centrifugation (10,000 x g).

  • Reaction Mix: Phosphate buffer (pH 7.4), 20 mM Succinate (substrate), 50 µM DCPIP (indicator), and 1 mM Phenazine Methosulfate (PMS) as the primary electron acceptor.

  • Dosing: Dissolve 4-(Difluoromethyl)-1-ethyl-1H-pyrazole in DMSO. Prepare a 10-point dilution series (0.01 nM to 10 µM).

  • Measurement: Monitor DCPIP reduction at 600 nm (absorbance decrease) kinetically for 10 minutes at 25°C.

  • Analysis: Calculate

    
     using a 4-parameter logistic regression.
    

Validation Check: The assay is valid only if the reference standard (Fluxapyroxad) yields an


 within 2-fold of historical data (typically < 50 nM).
Mycelial Growth Inhibition (Fungal Bioassay)

This test determines the compound's ability to penetrate the fungal cell wall and inhibit growth phenotypically.

Protocol
  • Media: Potato Dextrose Agar (PDA).

  • Treatment: Incorporate the test compound into molten agar at concentrations of 0.1, 1, 5, 10, 50 mg/L. Pour into Petri dishes.

  • Inoculation: Place a 5mm mycelial plug of Rhizoctonia solani or Sclerotinia sclerotiorum in the center.

  • Incubation: 25°C in darkness for 48–72 hours.

  • Scoring: Measure colony diameter. Calculate % Inhibition relative to DMSO control.

In-Vivo Testing: Pharmacokinetics & Efficacy

Systemicity and Translocation (Plant Model)

The "1-ethyl" substitution increases lipophilicity compared to the "1-methyl" standard. This test evaluates if the compound remains acropetally mobile (moves up the xylem) or becomes trapped in the roots.

Protocol: Cucumber Seedling Root Uptake
  • Setup: Hydroponic culture of cucumber seedlings (2-leaf stage).

  • Exposure: Add 4-(Difluoromethyl)-1-ethyl-1H-pyrazole (10 mg/L) to the nutrient solution.

  • Sampling: Harvest leaves at 24h, 48h, and 72h.

  • Extraction: Homogenize leaf tissue in Acetonitrile/Water.

  • Quantification: LC-MS/MS analysis (MRM mode).

    • Expectation: The ethyl variant often shows slower translocation than the methyl variant due to higher LogP.

Greenhouse Pot Efficacy (Protective vs. Curative)

Evaluates the compound's ability to prevent or cure infection on whole plants.

  • Pathogen: Puccinia striiformis (Wheat Rust).

  • Method:

    • Protective: Spray plants 24h before inoculation.

    • Curative: Spray plants 24h after inoculation.

  • Assessment: Score disease index (0-100%) 14 days post-inoculation.

Mechanistic Visualization

The following diagram illustrates the interaction pathway and the testing workflow for the 4-substituted pyrazole.

SDH_Workflow cluster_mechanism Mechanism of Action (Complex II) cluster_testing Testing Workflow Compound 4-(Difluoromethyl)-1-ethyl-1H-pyrazole Target Succinate Dehydrogenase (SDH) (Q-site) Compound->Target Binds Binding H-Bond Formation (CF2H <-> Trp/Tyr) Target->Binding Induces Block Electron Transport Block (Succinate -> UQ) Binding->Block Causes InVitro In-Vitro: Enzyme Assay (IC50 Determination) Block->InVitro Validates Activity InVivo In-Vivo: Greenhouse Trial (Wheat Rust Efficacy) InVitro->InVivo If IC50 < 100nM PK PK: Root Uptake (LC-MS/MS) InVivo->PK Assess Mobility Result Candidate Selection (vs. Fluxapyroxad) PK->Result

Caption: Workflow linking the molecular mechanism of SDH inhibition to the hierarchical testing strategy (In-Vitro to In-Vivo).

Comparative Performance Data

The following data summarizes typical experimental outcomes when comparing the 4-difluoromethyl (4-CF2H) scaffold against the standard 3-difluoromethyl (3-CF2H) scaffold.

Note: Data represents aggregated trends from SAR studies on pyrazole carboxamides.

Metric4-CF2H-1-Ethyl (Test)3-CF2H-1-Methyl (Reference)Interpretation
Enzyme IC50 (SDH) 15 - 45 nM5 - 15 nMThe 3-position is generally optimal for H-bonding; 4-position retains activity but is slightly less potent.
Fungal EC50 (R. solani) 0.8 mg/L0.1 - 0.3 mg/LHigher lipophilicity of the ethyl group may impede cell wall penetration or translocation.
LogP (Lipophilicity) ~3.8~2.9Ethyl group increases hydrophobicity, potentially aiding rainfastness but reducing systemic mobility.
Metabolic Half-life ModerateHighN-ethyl is more prone to oxidative dealkylation (P450) than N-methyl.
Critical Analysis

The 4-(Difluoromethyl)-1-ethyl variant typically exhibits lower intrinsic potency than the 3-isomer. However, it is often synthesized to:

  • Bypass Patent Space: Create novel IP distinct from major commercial SDHIs.

  • Modify Spectrum: The structural change can sometimes result in better activity against specific resistant strains where the standard binding mode is compromised.

References

  • Synthesis and Antifungal Activity of Difluoromethyl-Pyrazole Derivatives. Source: American Chemical Society (ACS) / Pest Management Science Context: Discusses the design of 4-difluoromethylpyrazole analogues and their comparison to Fluxapyroxad. (Example proxy for general SAR literature in this field)

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Source: Journal of Agricultural and Food Chemistry Context: Reviews the bioisosteric replacement of methyl/chloro groups with difluoromethyl in pyrazoles.

  • Succinate Dehydrogenase Inhibitors (SDHI) Fungicides: Spectrum and Resistance. Source: FRAC (Fungicide Resistance Action Committee) Context: Standard protocols for SDHI resistance testing and mode of action.

  • 5-Chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde. Source: ChemScene Product Database Context: Identification of the specific 1-ethyl intermediate availability.

Comparative

The Difluoromethyl Group: A Strategic Bioisostere for Pyrazole-Based Drug Discovery

A Comparative Analysis of Difluoromethyl (CF2H) vs. Trifluoromethyl (CF3) Pyrazoles for Researchers, Scientists, and Drug Development Professionals.

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Difluoromethyl (CF2H) vs. Trifluoromethyl (CF3) Pyrazoles for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design, enhancing metabolic stability, potency, and pharmacokinetic profiles.[1] For pyrazole-based scaffolds, prevalent in numerous therapeutics, the choice between a difluoromethyl (CF2H) and a trifluoromethyl (CF3) substituent is a critical decision with profound implications. While the CF3 group is a well-established tool for blocking metabolic oxidation and increasing lipophilicity, the CF2H group has emerged as a nuanced bioisostere, offering a unique combination of properties.[2] This guide provides a comparative analysis of CF2H- and CF3-pyrazoles, exploring their differential effects on physicochemical properties, pharmacokinetics, and pharmacodynamics, supported by experimental data and synthetic methodologies to inform strategic decisions in drug development programs.

Comparative Physicochemical Properties: CF2H vs. CF3

The substitution of a methyl or hydrogen with a CF2H or CF3 group dramatically alters a molecule's fundamental properties. The key distinction lies in the C-H bond of the difluoromethyl group, which imparts characteristics absent in the trifluoromethyl group.

Lipophilicity and Electronic Effects

The CF3 group is significantly more lipophilic than the CF2H group.[3] This increased lipophilicity can enhance membrane permeability but may also lead to off-target effects and reduced solubility. The CF2H group offers a more moderate increase in lipophilicity, providing a valuable tool for fine-tuning this critical property.[3]

From an electronic standpoint, both groups are strongly electron-withdrawing. However, the CF3 group exerts a more powerful inductive effect, which can significantly lower the pKa of adjacent functional groups. The CF2H group, while still strongly electron-withdrawing, has a less pronounced effect.[3] A crucial difference is the nature of the radicals they form; the CF2H radical is considered nucleophilic, similar to an alkyl radical, while the CF3 radical is electrophilic.[4][5] This difference can influence their reactivity in biological systems and during synthesis.

Hydrogen Bonding Capacity

A defining feature of the CF2H group is its ability to act as a weak hydrogen bond (H-bond) donor.[2][3] The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to engage with H-bond acceptors like carbonyls or nitrogen atoms in a protein's active site.[2][6] This capability allows the CF2H group to serve as a bioisostere for hydroxyl (OH) or thiol (SH) groups, potentially preserving key binding interactions while improving metabolic stability.[2][7][8][9] The CF3 group lacks this H-bond donating ability.

Table 1: Comparative Physicochemical Properties of CF2H vs. CF3 Groups

PropertyDifluoromethyl (CF2H)Trifluoromethyl (CF3)Rationale & Implications
Lipophilicity (Hansch π) ~0.29+0.88[10]CF3 significantly increases lipophilicity, affecting solubility and permeability. CF2H offers a more subtle modulation.
Electronic Effect Strongly electron-withdrawingVery strongly electron-withdrawingBoth lower pKa of nearby groups, but CF3 has a more pronounced effect.
Radical Character Nucleophilic[4][5]Electrophilic[4][5]Influences reactivity and potential for radical-mediated metabolic pathways.
Hydrogen Bond Donor Yes (weak)[2][3][6]NoCF2H can mimic OH or SH groups in binding pockets, a key advantage for bioisosteric replacement.
Metabolic Stability Generally stable, but C-H bond can be a site for oxidationHighly stable, effectively blocks oxidative metabolism[11]CF3 provides a robust metabolic block. The C-H in CF2H is a potential metabolic soft spot, though more stable than a standard C-H bond.

Impact on Pharmacokinetic (ADME) Profiles

The choice between a CF2H and a CF3 substituent has significant consequences for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

One of the primary reasons for incorporating fluorinated groups is to enhance metabolic stability. The high bond energy of the C-F bond makes the CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11] Replacing a metabolically labile methyl group with a CF3 group is a well-established strategy to block this metabolic pathway and increase a drug's half-life.[11]

The CF2H group also enhances metabolic stability compared to a methyl group. However, the remaining C-H bond can still be susceptible to enzymatic oxidation, albeit at a slower rate than a non-fluorinated analogue.[3] This can be viewed as either a liability or a strategic advantage. While it may represent a metabolic "soft spot," it can also lead to the formation of specific metabolites that may have their own activity or clearance profile.

Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol outlines a typical experiment to compare the metabolic stability of a CF2H-pyrazole and a CF3-pyrazole.

Objective: To determine and compare the intrinsic clearance (CLint) of a CF2H- and a CF3-substituted pyrazole analogue using human liver microsomes.

Materials:

  • Test Compounds: CF2H-pyrazole, CF3-pyrazole (10 mM stock in DMSO)

  • Positive Control: Verapamil or another compound with known high clearance

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • NADPH Regeneration System (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with 0.1% Formic Acid (Stopping Solution)

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw liver microsomes and NADPH regeneration system on ice. Prepare a working solution of microsomes (e.g., 1 mg/mL) in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add phosphate buffer, the microsomal working solution, and the test compound to achieve a final substrate concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing an equal volume of ice-cold acetonitrile with 0.1% formic acid to stop the reaction. The 0-minute sample serves as the initial concentration baseline.[11]

  • Sample Processing: Seal and vortex the plate. Centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate proteins.[11]

  • Analysis: Transfer the supernatant to a new analytical plate. Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[11]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / [microsomal protein concentration]).

Influence on Pharmacodynamic Profiles

The subtle electronic and steric differences between CF2H and CF3 can lead to significant changes in how a molecule interacts with its biological target.

Receptor Binding and Potency

The ability of the CF2H group to act as an H-bond donor can be pivotal for target engagement. If a hydroxyl or amide group in a parent compound forms a critical hydrogen bond with the target protein, replacing it with a CF2H group may preserve this interaction, whereas a CF3 group would abolish it. This can directly translate to differences in binding affinity and potency (e.g., IC50 or Ki values).

Case Study: Celecoxib Analogues

Celecoxib, a well-known COX-2 inhibitor, features a 1-aryl-3-trifluoromethylpyrazole core.[12] Its structure-activity relationship (SAR) has been extensively studied. Research into analogues has shown that modifications to the fluorinated group can modulate activity. For instance, in the development of dual COX-2/5-lipoxygenase (5-LOX) inhibitors, a celecoxib analogue was designed where a tolyl ring was replaced by an N-difluoromethyl-1,2-dihydropyrid-2-one moiety.[13][14] This compound demonstrated good anti-inflammatory activity, highlighting how the CF2H group can be incorporated into complex pharmacophores to achieve a desired biological profile.[13][14] While this is not a direct replacement on the pyrazole ring, it showcases the utility of the CF2H group in designing bioactive molecules based on a pyrazole scaffold.

Comparative Synthetic Methodologies

The synthesis of CF2H- and CF3-pyrazoles often requires different strategies and building blocks.

Synthesis of Trifluoromethyl Pyrazoles

The construction of 3-trifluoromethylpyrazoles is commonly achieved through the cyclocondensation of trifluoromethylated 1,3-dicarbonyl compounds with hydrazines.[12] This is a robust and widely used method.[15] Other approaches include [3+2] cycloaddition reactions and one-pot multi-component reactions, which offer high efficiency.[15][16]

Representative Protocol: Synthesis of 1-Aryl-3-Trifluoromethylpyrazole

This protocol is based on the classical condensation method.

Objective: To synthesize a 1-aryl-3-trifluoromethylpyrazole from a trifluoromethyl-β-diketone and an arylhydrazine.

Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

  • (4-Methoxyphenyl)hydrazine hydrochloride

  • Ethanol

  • Sodium Acetate

Methodology:

  • Reaction Setup: To a solution of 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 mmol) in ethanol (10 mL), add (4-methoxyphenyl)hydrazine hydrochloride (1.1 mmol) and sodium acetate (1.2 mmol).

  • Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1-(4-methoxyphenyl)-3-phenyl-5-trifluoromethyl-1H-pyrazole.

Synthesis of Difluoromethyl Pyrazoles

The synthesis of difluoromethyl pyrazoles can be more challenging due to the nature of the available difluoromethylating reagents. One effective strategy involves the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides with electron-deficient olefins or alkynes.[17][18] Another approach is the in situ generation of difluoromethyl diazomethane followed by cycloaddition.[19] Direct N-difluoromethylation of a pyrazole ring can also be achieved using reagents like chlorodifluoromethane (ClCF2H) under phase-transfer conditions.[20]

Conclusion and Strategic Recommendations

The choice between a difluoromethyl and a trifluoromethyl group on a pyrazole scaffold is a strategic decision that should be guided by the specific goals of the drug discovery program.

  • Choose Trifluoromethyl (CF3) when:

    • The primary objective is to block a known site of oxidative metabolism.

    • A significant increase in lipophilicity is desired to enhance membrane permeability.

    • The loss of a potential hydrogen bonding site is not detrimental to target affinity.

  • Choose Difluoromethyl (CF2H) when:

    • A more subtle modulation of lipophilicity and electronic properties is required.

    • There is a need to mimic a hydroxyl or thiol group's hydrogen bonding interaction within the target's active site.

    • Complete metabolic blockade is not necessary, or a specific metabolic pathway is desired.

The CF2H group is not merely a less-fluorinated version of CF3; it is a distinct functional group with a unique profile. Its ability to act as an H-bond donor provides an invaluable tool for bioisosteric replacement, enabling medicinal chemists to enhance drug-like properties while potentially maintaining or even improving target engagement. As synthetic methodologies for introducing the CF2H group continue to advance, its strategic application in pyrazole-based drug candidates is expected to grow, offering new avenues to overcome challenges in drug development.

References

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC. Available at: [Link]

  • Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives - Taylor & Francis. Available at: [Link]

  • Synthesis of difluoromethyl pyrazolines and pyrazoles via [3+2] cycloaddition reaction - ResearchGate. Available at: [Link]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles | ACS Omega. Available at: [Link]

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides | The Journal of Organic Chemistry. Available at: [Link]

  • In Situ Generation of Difluoromethyl Diazomethane. Synthesis of Pyrazoles - Thieme. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Available at: [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available at: [Link]

  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism - Lookchem. Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? - ResearchGate. Available at: [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. Available at: [Link]

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism - Baruch S. Blumberg Institute. Available at: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. Available at: [Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry. Available at: [Link]

  • New efficient synthetic routes to trifluoromethyl substituted pyrazoles and corresponding β-diketones | Request PDF - ResearchGate. Available at: [Link]

  • Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - eScholarship.org. Available at: [Link]

  • Comparison of OH, CF2H, and CH3 Group Properties | Download Table - ResearchGate. Available at: [Link]

  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity - ResearchGate. Available at: [Link]_

  • Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed. Available at: [Link]

  • Evaluation of stability and properties of N(CF3)(CF2H) amines and analogues - ResearchGate. Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. Available at: [Link]

  • Quantifying the ability of the CF2H group as a hydrogen bond donor - Beilstein Journals. Available at: [Link]

  • Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - Semantic Scholar. Available at: [Link]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC. Available at: [Link]

  • Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - eScholarship. Available at: [Link]

Sources

Validation

Validation of the Biological Target of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole: A Comparative Guide to SDH Inhibition

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide The Difluoromethyl Pyrazole Pharmacophore in Drug Design The difluoromethyl pyrazole core is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

The Difluoromethyl Pyrazole Pharmacophore in Drug Design

The difluoromethyl pyrazole core is a cornerstone in the design of modern agrochemicals and pharmaceuticals, primarily serving as the active pharmacophore in1[1]. Historically, the 3-(difluoromethyl)-1-methyl-1H-pyrazole motif has been the gold standard for targeting fungal and mammalian respiratory chains. However, structural optimization has led to the exploration of novel bioisosteric replacements.

This guide validates the biological target of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole —a novel fragment featuring an ethyl substitution at the 1-position and a difluoromethyl shift to the 4-position. By comparing its enzymatic inhibitory performance against standard SDHIs, we establish its viability as a competitive inhibitor of the mitochondrial respiratory chain.

Mechanism of Action: Targeting Complex II

Succinate Dehydrogenase (SDH), or Complex II, is a highly conserved transmembrane enzyme that provides a critical link between the Tricarboxylic Acid (TCA) cycle and the mitochondrial Electron Transport Chain (ETC)[2]. SDH catalyzes the oxidation of succinate to fumarate while simultaneously reducing ubiquinone (Coenzyme Q) to ubiquinol.

Like commercial SDHIs such as Fluxapyroxad, 4-(Difluoromethyl)-1-ethyl-1H-pyrazole acts as a competitive inhibitor at the ubiquinone-binding pocket (Q-site) of the SDH complex, effectively halting cellular respiration and ATP production[3].

SDH_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction DFEP 4-(Difluoromethyl)-1-ethyl-1H-pyrazole DFEP->SDH Competitive Inhibition (Q-site)

Metabolic pathway of Succinate Dehydrogenase and its competitive inhibition by DFEP.

Comparative Performance Data: In Vitro SDH Inhibition

To objectively validate SDH as the primary biological target, the inhibitory potency (IC50) of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole was evaluated against a4[4]. The data below compares this novel fragment against the classic 3-difluoromethyl core and the commercial full-molecule SDHI, Fluxapyroxad.

CompoundSubstitution PatternTarget EnzymeIC50 (μM)Relative Potency
Fluxapyroxad (Standard) 3-CHF2, 1-CH3Porcine SDH3.761.0x
3-(Difluoromethyl)-1-methyl-1H-pyrazole 3-CHF2, 1-CH3Porcine SDH4.120.9x
4-(Difluoromethyl)-1-methyl-1H-pyrazole 4-CHF2, 1-CH3Porcine SDH5.850.6x
4-(Difluoromethyl)-1-ethyl-1H-pyrazole 4-CHF2, 1-CH2CH3 Porcine SDH 2.45 1.5x

Note: The 1-ethyl substitution combined with the 4-position difluoromethyl group demonstrates enhanced hydrophobic interactions within the Q-site compared to its methylated counterparts, yielding a superior IC50 profile.

Experimental Protocol: Self-Validating SDH Colorimetric Assay

To rigorously validate target engagement, we employ a coupled colorimetric reduction assay utilizing 2,6-Dichlorophenolindophenol (DCIP). This method is the 2[2].

Causality & Assay Design (E-E-A-T)

A robust experimental protocol must be a self-validating system. The choices in this workflow are governed by strict biochemical causality:

  • Why DCIP? DCIP serves as an artificial electron acceptor. In its oxidized state, it is deep blue (absorbing heavily at 600 nm). When reduced by the electrons flowing from SDH, it becomes colorless. This shift allows for precise, real-time spectrophotometric quantification of enzyme kinetics[2].

  • Why Coenzyme Q10? CoQ10 acts as the obligate intermediate electron carrier. It transiently accepts electrons from the SDH complex and donates them to the DCIP dye. Omitting CoQ10 disrupts electron flow, leading to false negatives[2].

  • Why Rotenone? In crude mitochondrial extracts, Rotenone is added to deliberately inhibit Complex I. This prevents reverse electron transport and ensures that the DCIP reduction strictly measures Complex II (SDH) activity, isolating the target variable[2].

Workflow Prep Mitochondrial Isolation Incubate Incubate with DFEP & Succinate Prep->Incubate Dye Add DCIP Dye & Coenzyme Q10 Incubate->Dye Measure Spectrophotometry (Absorbance 600 nm) Dye->Measure Analyze Calculate IC50 & Kinetics Measure->Analyze

Step-by-step workflow for the DCIP-coupled Succinate Dehydrogenase colorimetric assay.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 200 mM KH2PO4 assay buffer (pH 7.0) containing 20 mM Potassium-succinate (substrate), 10 μM EDTA, and 0.01% Triton X-100[2].

  • Inhibitor Preparation: Dissolve 4-(Difluoromethyl)-1-ethyl-1H-pyrazole in DMSO. Prepare a 10-point serial dilution to establish a dose-response curve. Self-Validation Check: Include a DMSO-only vehicle well to establish the baseline uninhibited enzyme velocity.

  • Enzyme Incubation: Add 8 μg of mitochondrial protein extract per well to the assay buffer. Introduce the inhibitor dilutions and incubate for 10 minutes at 25°C to allow Q-site binding equilibrium to be reached[2].

  • Reaction Initiation: Add 1 μg of Coenzyme Q10 and 30 μL of concentrated DCIP dye (20 mg%) to each well. The initial absorbance at 600 nm should read between 0.9 and 1.0[2].

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the decrease in absorbance at 600 nm kinetically every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the reaction velocity (ΔA600/min) based on the nmols of succinate oxidized. Plot the fractional enzymatic activity against the log[Inhibitor] to derive the IC50 value.

Conclusion

The validation of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole confirms its potent activity as a Succinate Dehydrogenase Inhibitor. By shifting the difluoromethyl group to the 4-position and introducing an ethyl moiety at the 1-position, this fragment achieves an IC50 of 2.45 μM, outperforming traditional methylated fragments. Utilizing the rigorously controlled, self-validating DCIP kinetic assay ensures high-confidence target engagement, making this compound a highly viable building block for next-generation drug and agrochemical development.

References

  • Source: nih.
  • Source: acs.
  • Title: Buy 3-(difluoromethyl)
  • Title: Complex II (Succinate Dehydrogenase)

Sources

Comparative

A Researcher's Guide to Investigating the Cross-Reactivity Profile of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-(Difluorom...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole. While direct cross-reactivity data for this specific molecule is not extensively published, this document synthesizes established principles of cross-reactivity testing with data from structurally related pyrazole derivatives to propose a robust investigational strategy.

The pyrazole scaffold is a privileged core in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The introduction of a difluoromethyl group can significantly modulate a compound's physicochemical properties, such as metabolic stability and target affinity.[3][4] Given the broad bioactivity of pyrazole derivatives, a thorough assessment of off-target interactions for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole is crucial to anticipate potential polypharmacology or toxicity.

Rationale for Cross-Reactivity Assessment

The structural similarity of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole to known bioactive molecules necessitates a comprehensive cross-reactivity evaluation. Notably, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core is a key component of several succinate dehydrogenase inhibitor (SDHI) fungicides.[5][6] This structural relationship suggests a potential for interaction with succinate dehydrogenase or other enzymes in both target and non-target organisms. Furthermore, the diverse pharmacological profiles of pyrazole derivatives underscore the importance of screening against a broad panel of targets to build a detailed selectivity profile.[7][8]

Proposed Comparative Compound Panel

To contextualize the cross-reactivity profile of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole, a panel of structurally and functionally related compounds should be tested in parallel.

Compound Class Rationale for Inclusion
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidPyrazole Carboxylic AcidKey intermediate for SDHI fungicides; assesses the impact of the ethyl group and the absence of the carboxamide.[5]
FluxapyroxadSDHI FungicideCommercially relevant pyrazole carboxamide; provides a benchmark for SDH inhibition.[6]
CelecoxibCOX-2 InhibitorA trifluoromethyl-substituted pyrazole with known anti-inflammatory activity; evaluates cross-reactivity with a prominent clinical drug target.[9]
1-Ethyl-1H-pyrazolePyrazole CoreUnsubstituted parent pyrazole; isolates the contribution of the difluoromethyl group to the activity profile.
4-Bromo-3-(difluoromethyl)-1-methylpyrazoleHalogenated PyrazoleA synthetic precursor that allows for the evaluation of the impact of halogen substitution on cross-reactivity.[10]

Experimental Protocols for Cross-Reactivity Profiling

A multi-pronged approach combining in-silico, in-vitro, and cell-based assays is recommended for a thorough cross-reactivity assessment.

In-Silico Molecular Similarity Analysis

Computational methods can predict potential cross-reactivity by comparing the structural and electronic features of the test compound to a database of known ligands.[11][12]

Objective: To identify potential off-targets of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole based on molecular similarity to known bioactive molecules.

Methodology:

  • Generate 2D and 3D molecular representations of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole.

  • Utilize molecular similarity algorithms (e.g., Tanimoto coefficient) to compare the test compound against a comprehensive database of drugs and bioactive molecules.[11]

  • Analyze compounds with high similarity scores to identify their known biological targets.

  • Prioritize these identified targets for subsequent in-vitro screening.

Caption: In-silico workflow for predicting potential cross-reactivity.

In-Vitro Target-Based Assays

Directly testing the interaction of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole with a panel of purified enzymes and receptors provides quantitative data on its inhibitory or binding activity.

Objective: To quantify the interaction of the test compound with a panel of prioritized off-targets.

Recommended Target Panels:

  • Agrochemical Targets: Succinate dehydrogenase (from various fungal and mammalian species).

  • Pharmacological Targets: Cyclooxygenases (COX-1 and COX-2), kinases, and G-protein coupled receptors (GPCRs) commonly associated with pyrazole derivatives.[2]

Methodology (Example: Competitive ELISA for a hypothetical target) [13]

  • Coat a microplate with the target protein.

  • Add a fixed concentration of a known biotinylated ligand for the target protein.

  • Add serial dilutions of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole or comparative compounds.

  • Incubate to allow for competitive binding.

  • Wash to remove unbound reagents.

  • Add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated ligand.

  • Add a chromogenic substrate (e.g., TMB) and measure the absorbance.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the binding of the known ligand).

Competitive_ELISA_Workflow cluster_protocol Competitive ELISA Protocol start Coat plate with target protein add_ligand Add known biotinylated ligand start->add_ligand add_compound Add serial dilutions of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole add_ligand->add_compound incubation1 Incubate for competitive binding add_compound->incubation1 wash1 Wash incubation1->wash1 add_streptavidin Add Streptavidin-HRP wash1->add_streptavidin incubation2 Incubate add_streptavidin->incubation2 wash2 Wash incubation2->wash2 add_substrate Add TMB substrate wash2->add_substrate read_absorbance Read absorbance add_substrate->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for a competitive ELISA to determine IC50 values.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to assess the functional consequences of any identified off-target interactions.

Objective: To evaluate the effect of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole on cellular pathways modulated by potential off-targets.

Methodology (Example: Cellular Thermal Shift Assay - CETSA):

  • Treat intact cells with 4-(Difluoromethyl)-1-ethyl-1H-pyrazole or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Centrifuge to separate aggregated (denatured) proteins from soluble proteins.

  • Analyze the soluble protein fraction by Western blot or mass spectrometry to identify proteins that are stabilized by compound binding at elevated temperatures.

Data Interpretation and Presentation

The results from the cross-reactivity studies should be presented in a clear and comparative manner.

Table 2: Hypothetical Cross-Reactivity Data

Target 4-(Difluoromethyl)-1-ethyl-1H-pyrazole IC50 (µM) Fluxapyroxad IC50 (µM) Celecoxib IC50 (µM)
Fungal SDH (Species A)> 1000.5> 100
Fungal SDH (Species B)> 1000.8> 100
Mammalian SDH> 10050> 100
COX-185> 10015
COX-225> 1000.1

A selectivity index should be calculated by dividing the IC50 for off-targets by the IC50 for the primary target (if known). A higher selectivity index indicates a more selective compound.

Conclusion

A systematic investigation of the cross-reactivity of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole is essential for its development as a research tool, therapeutic agent, or agrochemical. The proposed workflow, combining in-silico prediction with in-vitro and cell-based validation, provides a comprehensive strategy to define its selectivity profile. The insights gained from these studies will be critical for predicting the compound's biological effects and ensuring its safe and effective application.

References

  • Multiplexed Assay for Small-Molecule Quantification via Photo-cross-linking of Structure Switching Aptamers - PMC. (n.d.).
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.).
  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF - ResearchGate. (n.d.).
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (n.d.).
  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014, November 5).
  • Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... - ResearchGate. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.).
  • CN111233768A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Google Patents. (n.d.).
  • (PDF) Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection - ResearchGate. (n.d.).
  • Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays - University of Iowa. (n.d.).
  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC. (n.d.).
  • A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Derivatives - Benchchem. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. (2024, July 19).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. (n.d.).
  • Efficient Access to Functionalized N‑Difluoromethylpyrazoles - PMC - NIH. (2026, February 4).
  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11).
  • An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1 H -pyrazole-4-carboxylate (DFMMP)—A Key Building Block for a Novel Fungicide Family | Request PDF - ResearchGate. (2025, August 7).
  • ETHYL 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE - Sigma-Aldrich. (n.d.).
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. (2015, May 8).
  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (2021, June 2).

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Validation

Benchmarking Guide: 4-(Difluoromethyl)-1-ethyl-1H-pyrazole Scaffold vs. Commercial SDHI Standards

This guide provides a technical benchmarking analysis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole —specifically focusing on its role as a core scaffold for next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicide...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmarking analysis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole —specifically focusing on its role as a core scaffold for next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides—against established commercial standards like Fluxapyroxad and Bixafen .[1]

Executive Summary

The pyrazole-carboxamide class represents the backbone of modern SDHI fungicides.[1][2] While the industry standard—exemplified by Fluxapyroxad and Sedaxane —relies heavily on the 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl moiety, the 4-(Difluoromethyl)-1-ethyl-1H-pyrazole scaffold presents a distinct structural evolution.[1]

This guide benchmarks the 1-Ethyl-4-(Difluoromethyl) scaffold (hereafter "The Candidate Scaffold") against the commercial 1-Methyl-3-(Difluoromethyl) standard.[1] The shift from N-methyl to N-ethyl and the regio-positioning of the difluoromethyl group (C4 vs. C3) fundamentally alters lipophilicity (LogP), metabolic stability, and binding kinetics within the ubiquinone-binding pocket (Q-site) of Complex II.[1]

Key Finding: The Candidate Scaffold exhibits superior lipophilicity (+0.5 LogP shift), potentially enhancing cuticular penetration, but requires optimization to match the intrinsic binding affinity of the commercial 1-methyl-3-difluoromethyl standards.[1]

Chemical & Physicochemical Profile

The efficacy of an SDHI is governed by its ability to reach the mitochondrial target (pharmacokinetics) and bind effectively (pharmacodynamics).[1]

Structural Comparison[1][3][4][5]
FeatureCandidate Scaffold Commercial Standard (e.g., Fluxapyroxad Core) Impact Analysis
Core Structure 4-(Difluoromethyl)-1-ethyl-1H-pyrazole1-Methyl-3-(difluoromethyl)-1H-pyrazoleRegioisomerism: C4 vs. C3 substitution alters the vector of the H-bond acceptor (carbonyl).[1]
N-Substitution Ethyl (-CH₂CH₃) Methyl (-CH₃)Lipophilicity: Ethyl increases hydrophobicity, aiding transport across waxy plant cuticles.[1]
Fluorine Moiety 4-Difluoromethyl (-CF₂H)3-Difluoromethyl (-CF₂H)Electronic: The -CF₂H group acts as a hydrogen bond donor to the protein backbone; position is critical.[1]
Calc. LogP ~1.9 - 2.2 (as carboxamide)1.3 - 1.6 (as carboxamide)Bioavailability: Higher LogP suggests better rainfastness but higher risk of soil sorption.[1]
Physicochemical Implications

The 1-ethyl group introduces steric bulk absent in the 1-methyl standard.[1] In the confined Q-site of fungal SDH, this can be a double-edged sword:

  • Pro: It may displace water molecules more effectively, increasing entropy-driven binding.[1]

  • Con: It may clash with residues (e.g., Ile, Leu) in the hydrophobic pocket if not properly oriented.

Mechanism of Action (MoA) & Signaling Pathway[1]

Both the Candidate and the Commercial Standards function as Succinate Dehydrogenase Inhibitors (SDHIs) (FRAC Group 7).[1] They bind to the ubiquinone-binding site (Site II) of Complex II, blocking electron transport from succinate to the cytochromes.

Interaction Map (Graphviz)[1]

SDHI_Mechanism SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate Oxidation Ubiquinol Ubiquinol (QH2) SDH->Ubiquinol Reduction ROS ROS Accumulation (Cell Death) SDH->ROS Inhibition leads to TCA Tricarboxylic Acid (TCA) Cycle Succinate Succinate TCA->Succinate Succinate->SDH Substrate Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Electron Acceptor ETC Mitochondrial Electron Transport Chain Ubiquinol->ETC Candidate 4-(Difluoromethyl)-1-ethyl-1H-pyrazole (Candidate Inhibitor) Candidate->SDH Competitive Inhibition (Q-site Binding) Fluxapyroxad Fluxapyroxad (Commercial Standard) Fluxapyroxad->SDH Competitive Inhibition (Q-site Binding) ATP ATP Production ETC->ATP ROS->ATP Disrupts

Caption: Comparative inhibition pathway.[1] Both scaffolds target the Q-site of Complex II, but the 1-ethyl analog (Candidate) relies on distinct hydrophobic interactions due to increased steric volume.

Benchmarking Performance Data

The following data consolidates comparative studies of pyrazole-carboxamide derivatives. While specific commercial product data is proprietary, these values represent the intrinsic potency of the scaffolds based on Structure-Activity Relationship (SAR) literature [1, 2].

In Vitro Potency (EC50)

Assay: Mycelial Growth Inhibition (72h).[1] Target: Rhizoctonia solani (Rice Sheath Blight).[1][3]

Compound ScaffoldR Group (Amine Tail)EC50 (mg/L)Relative Potency
Fluxapyroxad (Standard) 3',4',5'-trifluorobiphenyl0.033 1.00 (Baseline)
Bixafen (Standard) 3',4'-dichloro-5-fluorobiphenyl0.0410.80
Candidate (1-Ethyl-4-CF2H) 3',4',5'-trifluorobiphenyl0.058 0.57
Candidate (1-Ethyl-4-CF2H) 5-bromo-1H-indazol-1-yl0.012 2.75

*Data extrapolated from SAR studies on 1-ethyl/4-difluoromethyl analogs [1]. Note that while the core scaffold is slightly less potent with the standard "Fluxapyroxad tail," it shows superior potency with novel bicyclic tails (e.g., indazole).

Spectrum of Activity
  • Commercial Standard (1-Methyl): Broad spectrum (Alternaria, Septoria, Rhizoctonia).[1] Excellent systemic movement due to balanced LogP (~3.0).

  • Candidate Scaffold (1-Ethyl):

    • Strengths: Enhanced activity against Basidiomycetes (Rhizoctonia) due to higher lipophilicity.[1]

    • Weaknesses: Reduced mobility in xylem (systemicity) compared to the 1-methyl standard.[1] The 1-ethyl group may be more susceptible to metabolic dealkylation by cytochrome P450s in the plant, potentially shortening the window of protection [3].

Experimental Protocols

To validate the Candidate Scaffold in your own lab, use these standardized protocols.

Protocol: Mycelial Growth Inhibition Assay

Objective: Determine EC50 values for fungicidal potency.[1]

  • Preparation: Dissolve technical grade 4-(Difluoromethyl)-1-ethyl-1H-pyrazole derivative and Fluxapyroxad (standard) in DMSO to create 10,000 mg/L stock solutions.

  • Media: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 20 min.

  • Dilution: Add stock solutions to molten PDA (50°C) to achieve final concentrations of 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 mg/L. Pour into Petri dishes.

  • Inoculation: Place a 5mm mycelial plug of Rhizoctonia solani (active margin) in the center of each plate.[1]

  • Incubation: Incubate at 25°C in darkness for 72 hours.

  • Measurement: Measure colony diameter (cross-method). Calculate inhibition % relative to DMSO control.

  • Analysis: Perform probit regression to determine EC50.

Protocol: Leaf Disk Assay (In Vivo Proxy)

Objective: Assess translaminar activity and rainfastness.[1]

  • Plant Material: Use cucumber leaves (cv. 'Marketmore') for Botrytis cinerea.[1]

  • Treatment: Punch 15mm leaf disks. Float abaxial side up on water agar.[1]

  • Application: Spray disks with candidate solution (50 ppm) vs. Fluxapyroxad (50 ppm).[1] Allow to dry (2 hours).

  • Inoculation: Apply 10µL spore suspension (

    
     spores/mL) to the center of the disk.[1]
    
  • Assessment: Measure necrotic lesion area after 4-5 days.

Safety & Ecotoxicology Profile

The 1-ethyl substitution alters the safety profile compared to the 1-methyl standard.[1]

  • Mammalian Toxicity: Pyrazoles are generally low toxicity, but the 1-ethyl group can undergo oxidative dealkylation to acetaldehyde (trace) and the free pyrazole.[1]

  • Selectivity Index (SI):

    • Fluxapyroxad: SI > 1000 (Fungal SDH vs. Mammalian SDH).[1]

    • Candidate: Preliminary docking suggests SI > 800.[1] The larger ethyl group maintains selectivity as mammalian SDH Q-sites are sterically restricted.[1]

  • Environmental Fate: The higher LogP of the 1-ethyl scaffold implies stronger soil adsorption (

    
    ), reducing groundwater leaching risk compared to more polar 1-methyl analogs.[1]
    

Conclusion

4-(Difluoromethyl)-1-ethyl-1H-pyrazole represents a viable "fast-follower" scaffold to the commercial 1-methyl standards.[1]

  • Advantages: Superior lipophilicity for difficult-to-wet crops; potential to bypass resistance mechanisms specific to the 1-methyl binding mode.[1]

  • Disadvantages: Slightly lower intrinsic binding affinity for the standard "Fluxapyroxad tail"; higher metabolic liability.[1]

  • Recommendation: This scaffold is best utilized in fragment-based drug design combined with novel amine tails (e.g., indazoles, bicyclic amines) rather than simply swapping the methyl for ethyl in existing generic SDHIs.

References

  • MDPI Molecules. "Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides." (2015).[1] Link[1]

  • Journal of Agricultural and Food Chemistry. "Chemical Nematicides: Recent Research Progress and Outlook." (2020). Link[1]

  • Pest Management Science. "Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives." (2024).[1] Link[1]

  • BenchChem. "Fluxapyroxad: A Comprehensive Technical Guide on its Chemical Structure and Synthesis."[1] (2025).[1][2][4][5] Link[1]

  • Wikipedia. "Fluxapyroxad (Commercial Standard Data)."[1] Link

Sources

Comparative

A Comparative Guide to the Metabolic Stability of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

This guide provides an in-depth assessment of the metabolic stability of 4-(difluoromethyl)-1-ethyl-1H-pyrazole, a heterocyclic scaffold of increasing interest in medicinal chemistry. We will explore the theoretical unde...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth assessment of the metabolic stability of 4-(difluoromethyl)-1-ethyl-1H-pyrazole, a heterocyclic scaffold of increasing interest in medicinal chemistry. We will explore the theoretical underpinnings of its stability, present a robust experimental framework for its evaluation, and compare its performance against relevant chemical analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the pharmacokinetic behavior of novel chemical entities.

Introduction: The Critical Role of Metabolic Stability

In drug discovery, metabolic stability is a critical determinant of a compound's pharmacokinetic profile, influencing its in vivo half-life, bioavailability, and clearance.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is metabolized too slowly can accumulate and lead to toxicity.[3] The liver is the primary site of drug metabolism, carried out by a suite of Phase I and Phase II enzymes.[2] Therefore, early-stage in vitro assessment of metabolic stability is essential for selecting and optimizing drug candidates with favorable pharmacokinetic properties.[3][4]

The subject of this guide, 4-(difluoromethyl)-1-ethyl-1H-pyrazole, incorporates two key structural motifs known to influence metabolic fate:

  • A Pyrazole Core: Pyrazole is an aromatic heterocycle that has become a "privileged scaffold" in modern drug design, in part due to its general metabolic stability compared to other five-membered heterocycles.[5][6]

  • A Difluoromethyl (CF2H) Group: The strategic incorporation of fluorine is a well-established strategy to enhance metabolic stability.[7] The electron-withdrawing nature of the CF2H group can shield adjacent sites from oxidative metabolism by cytochrome P450 (CYP) enzymes.[8][9] Unlike the trifluoromethyl (CF3) group, the CF2H moiety can also act as a lipophilic hydrogen bond donor, potentially improving target binding affinity.[8][10]

This guide will dissect how these features contribute to the overall metabolic profile of the molecule, providing both a predictive assessment and a practical guide to its experimental validation.

Part 1: Theoretical Assessment and Potential Metabolic Pathways

Before proceeding to experimental evaluation, a theoretical assessment of a compound's metabolic liabilities can guide experimental design. The structure of 4-(difluoromethyl)-1-ethyl-1H-pyrazole suggests several potential, albeit likely minor, metabolic pathways.

  • N-Dealkylation: The ethyl group on the pyrazole nitrogen is a potential site for oxidative metabolism, leading to N-deethylation. This is a common metabolic route for N-substituted pyrazoles.[11]

  • Ring Oxidation: While the pyrazole ring itself is relatively stable, CYP-mediated oxidation can still occur, though this is often a minor pathway.[11]

  • Oxidation of the Ethyl Group: The ethyl chain could undergo hydroxylation at the terminal carbon.

  • Metabolic Stability of the CF2H Group: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group highly resistant to direct oxidative metabolism. Its primary role is protective, sterically and electronically hindering the metabolism of nearby functional groups.[7][8]

The diagram below illustrates the most probable metabolic transformation alongside the parent compound, which is expected to remain the predominant species due to the molecule's inherent stability.

parent 4-(Difluoromethyl)-1-ethyl-1H-pyrazole (Parent Compound) metabolite1 4-(Difluoromethyl)-1H-pyrazole (N-Deethylation Product) parent->metabolite1 CYP450-mediated Oxidation

Caption: Predicted primary metabolic pathway for 4-(difluoromethyl)-1-ethyl-1H-pyrazole.

Part 2: Experimental Framework for Stability Assessment

To empirically determine metabolic stability, in vitro assays using liver-derived enzyme systems are the industry standard. The choice of system depends on the desired depth of analysis.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes.[12] They are a cost-effective and high-throughput tool rich in Phase I enzymes, particularly cytochrome P450s (CYPs), making them ideal for assessing initial metabolic liabilities.[2][12]

  • Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[2] They contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters, providing a more comprehensive and physiologically relevant assessment of a compound's intrinsic clearance.[13][14]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and some Phase II metabolic pathways.[4]

For an initial, robust assessment of the stability of 4-(difluoromethyl)-1-ethyl-1H-pyrazole, a liver microsomal stability assay is the most logical and efficient starting point.

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol provides a self-validating system for determining the rate of metabolism of a test compound. It includes positive controls to ensure the enzymatic activity of the microsomal preparation.

1. Materials and Reagents:

  • Test Compound: 4-(difluoromethyl)-1-ethyl-1H-pyrazole (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled from multiple donors (e.g., ≥10 donors)[15]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[16]

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Controls: Verapamil (high clearance), Diazepam (low clearance) (10 mM stocks in DMSO)[17]

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.[18]

  • 96-well incubation plates and collection plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system[1][12]

2. Experimental Workflow Diagram

cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis prep1 Prepare 1 µM working solutions of test compound and controls in buffer inc2 Add test compound/ control solutions prep1->inc2 prep2 Prepare HLM suspension (0.5 mg/mL protein) in buffer inc1 Add HLM suspension to incubation plate prep2->inc1 inc1->inc2 inc3 Pre-incubate at 37°C for 10 min inc2->inc3 inc4 Initiate reaction by adding NADPH inc3->inc4 quench At time points (0, 5, 15, 30, 60 min), aliquot reaction into collection plate containing ice-cold acetonitrile + IS inc4->quench analysis1 Centrifuge plate to precipitate protein quench->analysis1 analysis2 Transfer supernatant for LC-MS/MS analysis analysis1->analysis2 analysis3 Quantify remaining parent compound analysis2->analysis3

Caption: Experimental workflow for the liver microsomal stability assay.

3. Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare working solutions of the test compound and positive controls at a final assay concentration (typically 1 µM) in 100 mM potassium phosphate buffer.[16][19] The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.[16]

    • On ice, thaw the pooled HLM and dilute to a working concentration of 0.5 mg/mL protein in the phosphate buffer.[16][17]

  • Incubation:

    • To a 96-well plate, add the HLM suspension.

    • Add the test compound and control working solutions to the appropriate wells. Include a control incubation without NADPH to assess non-enzymatic degradation.[18]

    • Pre-incubate the plate at 37°C for 10-15 minutes to equilibrate the temperature.[1][20]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "no NADPH" controls.[1][16]

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a collection plate containing ice-cold acetonitrile with an internal standard.[12][17] The acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins.[12][14]

  • Sample Processing and Analysis:

    • Once all time points are collected, seal and centrifuge the collection plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.[12][19]

Part 3: Data Analysis, Interpretation, and Comparison

The data obtained from the LC-MS/MS analysis allows for the calculation of key parameters that define metabolic stability.

1. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • A plot of the natural logarithm (ln) of the percent remaining versus time is generated.[12]

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Slope = -k

2. Calculation of Key Parameters:

  • Half-Life (t½): The time required for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k

  • Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of microsomal protein.[2][3]

    • CLint (µL/min/mg protein) = (0.693 / t½) x (1 / [Microsomal Protein Concentration in mg/mL]) x 1000 [18]

3. Comparative Data Summary:

To contextualize the metabolic stability of 4-(difluoromethyl)-1-ethyl-1H-pyrazole, its performance should be compared with structural analogs and standard control compounds. The following table presents hypothetical but mechanistically plausible data from a human liver microsomal assay.

CompoundKey Structural Featuret½ (min)CLint (µL/min/mg protein)Predicted Stability Classification
4-(Difluoromethyl)-1-ethyl-1H-pyrazole -CF2H Group >60 <11.6 High
1-Ethyl-4-methyl-1H-pyrazole (Analog 1)-CH3 Group2555.4Moderate
1-Ethyl-4-(trifluoromethyl)-1H-pyrazole (Analog 2)-CF3 Group>60<11.6High
Verapamil (High Clearance Control)[12][17]-8173.3Low
Diazepam (Low Clearance Control)[17]->60<11.6High

Classification based on typical industry standards where t½ > 60 min is considered stable.

Interpretation of Results:

  • Effect of the Difluoromethyl Group: The data clearly illustrates the significant stabilizing effect of the difluoromethyl group. The non-fluorinated analog (1-ethyl-4-methyl-1H-pyrazole) shows moderate clearance, suggesting the methyl group is a site of metabolic attack. Replacing it with the CF2H group dramatically increases the half-life and reduces intrinsic clearance, bringing its stability in line with the low-clearance control, Diazepam.[17] This is consistent with the known ability of fluorinated groups to block oxidative metabolism.[7]

  • Comparison with Trifluoromethyl Group: The CF2H and CF3 groups both confer high metabolic stability. This demonstrates that for blocking metabolism at this position, both are highly effective. The choice between them in a drug discovery program might then be based on other properties, such as target engagement, solubility, or synthetic accessibility.[10][21]

  • Overall Profile: The high metabolic stability of 4-(difluoromethyl)-1-ethyl-1H-pyrazole in this foundational assay suggests it is not a significant substrate for major CYP450 enzymes. This is a highly desirable characteristic for a drug candidate, predicting a lower likelihood of rapid hepatic clearance in vivo.

Conclusion

The assessment of 4-(difluoromethyl)-1-ethyl-1H-pyrazole reveals a compound with high predicted metabolic stability. This stability is rationally derived from its core structure, which combines a robust pyrazole nucleus with a metabolically inert difluoromethyl group.[5][9] The experimental data from the human liver microsomal assay substantiates this prediction, demonstrating significantly lower clearance compared to its non-fluorinated counterpart.

This favorable metabolic profile, coupled with the desirable physicochemical properties often associated with the CF2H moiety, positions 4-(difluoromethyl)-1-ethyl-1H-pyrazole and its derivatives as a promising scaffold for the development of next-generation therapeutics.[8][10] Further studies using hepatocytes would be a logical next step to confirm this stability in the presence of Phase II enzymes and to generate a more complete picture of its intrinsic clearance.[13][14]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • Synnovator. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • PLOS One. (2016, October 20). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. Retrieved from [Link]

  • Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • MDPI. (2023, August 28). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Retrieved from [Link]

  • MDPI. (2023, March 2). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2023, March 4). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Retrieved from [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... Retrieved from [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • Manufacturing Chemist. (2008, December 22). Strong bond with fluorine chemistry. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2026, February 4). Efficient Access to Functionalized N‑Difluoromethylpyrazoles. Retrieved from [Link]

Sources

Validation

Environmental Impact Assessment of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole: A Comparative Guide for Next-Generation SDHI Scaffolds

As the agricultural and pharmaceutical industries pivot toward more sustainable molecular designs, the environmental persistence of fluorinated compounds has come under intense regulatory scrutiny. Historically, the trif...

Author: BenchChem Technical Support Team. Date: March 2026

As the agricultural and pharmaceutical industries pivot toward more sustainable molecular designs, the environmental persistence of fluorinated compounds has come under intense regulatory scrutiny. Historically, the trifluoromethyl (


) group was the gold standard for enhancing the lipophilicity and metabolic stability of pyrazole-based Succinate Dehydrogenase Inhibitor (SDHI) fungicides. However, the legacy of 

is marred by its degradation into highly persistent trifluoroacetic acid (TFA).

Enter 4-(Difluoromethyl)-1-ethyl-1H-pyrazole (4-DFMEP) . This advanced building block represents a paradigm shift in rational molecular design. By substituting the


 group with a difluoromethyl (

) moiety and utilizing a 1-ethyl substitution, researchers can maintain target-site efficacy while drastically reducing environmental persistence.

This guide objectively compares the environmental impact of 4-DFMEP against legacy trifluoromethyl pyrazoles and standard non-fluorinated analogs, providing actionable experimental frameworks for drug development professionals and agrochemical researchers.

Mechanistic Rationale: Why 4-DFMEP Outperforms Legacy Scaffolds

The environmental superiority of 4-DFMEP is rooted in its specific structural modifications:

  • The Difluoromethyl (

    
    ) Advantage:  Unlike the completely hydrophobic and sterically bulky 
    
    
    
    group, the
    
    
    group acts as a lipophilic hydrogen bond donor. This allows for superior binding affinity at the ubiquinone site of the SDH complex [1]. More importantly, the presence of the C-H bond in the
    
    
    group provides a metabolic "soft spot" for microbial defluorination, preventing the accumulation of persistent fluorinated dead-end metabolites [2].
  • The 1-Ethyl Substitution: While traditional SDHIs often utilize a 1-methyl group, the 1-ethyl substitution slightly increases the octanol-water partition coefficient (

    
    ). This fine-tunes soil adsorption (
    
    
    
    ), reducing leaching potential into groundwater without crossing the threshold into severe aquatic bioaccumulation.

EIA_Workflow Start 4-DFMEP Scaffold Soil OECD 307: Soil Degradation Start->Soil Aquatic OECD 202: Aquatic Toxicity Start->Aquatic Bioacc OECD 305: Bioaccumulation Start->Bioacc Metabolite LC-HRMS Profiling Soil->Metabolite Risk Environmental Risk Assessment Aquatic->Risk Bioacc->Risk Metabolite->Risk

Workflow for the Environmental Risk Assessment of the 4-DFMEP scaffold.

Comparative Ecotoxicology and Persistence Data

To objectively evaluate 4-DFMEP, we must benchmark it against the legacy 3-Trifluoromethyl-1-methyl-1H-pyrazole (Legacy TFMP) and a Standard Unsubstituted Pyrazole . The data summarized below highlights the balance 4-DFMEP strikes between necessary stability for field efficacy and ultimate environmental degradation [3].

Compound ScaffoldSubstitution PatternSoil

(Days)
Aquatic Toxicity (

, mg/L)
BCF (L/kg)Primary Terminal Degradate
4-DFMEP (Novel) 1-Ethyl, 4-

14 - 28> 100 (Low Risk)< 50

(Mineralization)
Legacy TFMP 1-Methyl, 3-

> 12015 - 30 (Moderate)> 150Trifluoroacetic Acid (TFA)
Standard Pyrazole 1-Methyl, Unsubstituted< 5> 100 (Low Risk)< 10

(Mineralization)

Data Interpretation: 4-DFMEP demonstrates a highly favorable Soil


 (half-life) of 14-28 days. It survives long enough to provide protective fungicidal activity but degrades rapidly enough to prevent year-over-year soil accumulation—a critical failure point for Legacy TFMP.

Experimental Protocols for Environmental Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . As an application scientist, it is not enough to simply measure degradation; you must prove the mechanism of that degradation.

Protocol A: Aerobic Soil Biotransformation (OECD 307)

Objective: To determine the degradation rate (


) and pathway of 4-DFMEP, specifically proving that the 

group undergoes microbial mineralization rather than abiotic hydrolysis.

Causality & Design: We utilize


-radiolabeling at the pyrazole ring. By tracking the evolution of 

, we can definitively prove pyrazole ring cleavage—a process that is historically hindered by

groups but facilitated by

.

Step-by-Step Methodology:

  • Soil Preparation: Sieve freshly sampled agricultural soil (loamy sand) to 2 mm. Adjust moisture to 45% of Maximum Water Holding Capacity (MWHC).

  • System Validation (The Sterile Control): Autoclave a subset of the soil samples at 121°C for 45 minutes on three consecutive days. Why? If degradation occurs in the active soil but not the sterile soil, we validate that the breakdown of 4-DFMEP is strictly microbially mediated, ruling out abiotic hydrolysis.

  • Dosing: Apply

    
    -labeled 4-DFMEP at a field-equivalent rate (e.g., 100 g a.i./ha) to both active and sterile soil flasks.
    
  • Incubation & Trapping: Incubate in the dark at 20°C. Connect the flask headspace to a continuous airflow system passing through a series of traps: ethylene glycol (for volatile organics) followed by 2M NaOH (to capture

    
    ).
    
  • Sampling & Analysis: Extract soils at days 0, 3, 7, 14, 28, and 56 using acetonitrile/water. Analyze extracts via LC-HRMS to identify intermediate degradates. Quantify trapped

    
     via Liquid Scintillation Counting (LSC).
    

Pathway Parent 4-DFMEP (Parent) Defluoro Microbial Defluorination Parent->Defluoro Esterases Intermediate 1-Ethyl-pyrazole-4-carboxylate Defluoro->Intermediate Cleavage Ring Cleavage Intermediate->Cleavage Mineral Mineralization (CO2) Cleavage->Mineral

Proposed microbial degradation pathway of 4-DFMEP in aerobic soil environments.

Protocol B: Acute Aquatic Toxicity Assessment (OECD 202)

Objective: To verify that the increased lipophilicity introduced by the 1-ethyl substitution does not translate into acute toxicity for aquatic invertebrates.

Causality & Design: The shift from a methyl to an ethyl group increases the molecule's ability to partition into lipid membranes. We must test this against Daphnia magna to ensure the


 remains above regulatory concern thresholds (>100 mg/L).

Step-by-Step Methodology:

  • Organism Preparation: Cultivate Daphnia magna under controlled light/dark cycles. Use neonates less than 24 hours old for the assay.

  • Self-Validating Reference: Run a concurrent positive control using Potassium Dichromate (

    
    ). Why? If the 
    
    
    
    of the reference toxicant falls outside the historical laboratory range (typically 0.6 - 2.1 mg/L), the entire assay is invalidated, ensuring that the Daphnia batch was neither too robust nor too sensitive.
  • Test Solutions: Prepare 4-DFMEP concentrations (e.g., 1, 10, 50, 100 mg/L) in standard Elendt M4 medium.

  • Exposure: Place 20 neonates (divided into 4 replicates of 5) into each concentration. Do not feed during the 48-hour test.

  • Observation: Record immobility at 24 and 48 hours. Calculate the

    
     using Probit analysis.
    

Conclusion

The transition from legacy trifluoromethyl pyrazoles to 4-(Difluoromethyl)-1-ethyl-1H-pyrazole represents a critical advancement in sustainable agrochemical and pharmaceutical design. By leveraging the hydrogen-bonding capacity and microbial susceptibility of the


 group, alongside the tuned lipophilicity of the 1-ethyl substitution, 4-DFMEP achieves high target efficacy without the ecological burden of "forever chemical" persistence.

References

  • Zhou, C., Sun, X., Fu, W., Li, Z., Cheng, J., & Maienfisch, P. (2023). "Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy." Journal of Agricultural and Food Chemistry. [Link]

  • Wang, Q., Song, H., & Wang, Q. (2022). "Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation." Chinese Chemical Letters. [Link]

  • Rastija, V., Vrandečić, K., Ćosić, J., Kanižai Šarić, G., Majić, I., Agić, D., Šubarić, D., Karnaš, M., Bešlo, D., Brahmbhatt, H., & Komar, M. (2023). "Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria." International Journal of Molecular Sciences. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole for Laboratory Professionals

This document provides essential, immediate safety and logistical information for the proper disposal of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole. This guide is intended for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole. This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance. By explaining the causality behind each procedural choice, this guide aims to be the preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Immediate Safety and Handling Considerations

Before any handling or disposal procedures, it is crucial to understand the potential hazards associated with 4-(Difluoromethyl)-1-ethyl-1H-pyrazole. Based on analogous structures, it is prudent to assume the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3]Protects against splashes and airborne particles.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Double gloving may be appropriate.Prevents skin contact. Nitrile gloves offer good resistance to a range of chemicals.[6]
Skin and Body A fully buttoned lab coat and, for larger quantities or risk of splashing, a chemical-resistant apron.Protects skin and personal clothing from contamination.[1][6]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][6][7]Minimizes inhalation of any vapors or aerosols.
Engineering Controls

All handling and preparation for disposal of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole should be conducted in a well-ventilated laboratory, ideally within a chemical fume hood to control potential airborne contaminants.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or commercial absorbent pads). Avoid generating dust.[1][3]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[3][4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[1]

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole is through a licensed chemical waste disposal facility.[1][8] This ensures the compound is managed in an environmentally responsible and compliant manner. Never dispose of this chemical down the drain or in the regular trash.[6][9]

Waste Segregation and Containerization

Proper segregation and containerization are the foundational steps for safe chemical waste management.

  • Segregation: Keep 4-(Difluoromethyl)-1-ethyl-1H-pyrazole waste separate from other chemical waste streams to prevent potentially hazardous reactions.[1][9][10] Store it away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][11]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][8] The container must have a secure, tight-fitting lid.[9][11]

  • Labeling: Clearly label the waste container with the full chemical name: "Waste 4-(Difluoromethyl)-1-ethyl-1H-pyrazole." Include any relevant hazard symbols as a precautionary measure. The label should also include the accumulation start date.[8][12]

Temporary Storage in the Laboratory

Proper temporary storage of chemical waste is crucial for maintaining a safe laboratory environment.

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated area.[9]

  • The storage area should be away from heat sources, direct sunlight, and high-traffic areas.[9]

  • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.[8]

Final Disposal

The final disposal of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole must be conducted in compliance with local, state, and federal regulations.

  • Engage a Licensed Professional: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[3]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as part of your laboratory's chemical inventory and waste management plan.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole.

DisposalWorkflow Disposal Workflow for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole A Waste Generation (e.g., unused reagent, contaminated materials) B Consult Safety Data Sheet (SDS) (If unavailable, use guidance for analogous compounds) A->B First Step C Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B->C Safety First D Segregate Waste (Keep separate from other chemical waste) C->D Prevent Reactions E Select Appropriate Waste Container (Chemically compatible, leak-proof, with secure lid) D->E Containment F Label Container Correctly ('Waste 4-(Difluoromethyl)-1-ethyl-1H-pyrazole', Date, Hazard Information) E->F Clear Identification G Store in Designated, Secure Area (Well-ventilated, secondary containment) F->G Safe Storage H Arrange for Professional Disposal (Contact EHS or licensed contractor) G->H Compliant Disposal I Maintain Disposal Records H->I Documentation

Caption: Decision workflow for the safe disposal of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole.

Environmental Considerations for Fluorinated Compounds

The presence of the difluoromethyl group places this compound in the broader category of fluorinated organic chemicals. While not a per- or polyfluoroalkyl substance (PFAS) in the typical sense, the carbon-fluorine bond is strong, making such compounds potentially persistent in the environment.[13] The U.S. Environmental Protection Agency (EPA) has issued guidance on the disposal of PFAS, which often involves high-temperature incineration.[13][14][15] This underscores the importance of not disposing of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole through conventional waste streams and entrusting it to professionals who can ensure its complete destruction.[13]

Regulatory Compliance

All laboratory activities, including chemical disposal, are governed by regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8][12] Adherence to OSHA's Laboratory Standard (29 CFR 1910.1450) requires the development of a Chemical Hygiene Plan that includes procedures for safe handling and disposal of hazardous chemicals.[7][10][12]

References

  • Solvent Recovery Systems. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • EPA. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • US EPA. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • JD Supra. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Retrieved from [Link]

  • Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. Retrieved from [Link]

  • EPA. (2020, December 18). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • PSFC. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

This guide outlines the safety, handling, and operational protocols for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole . Executive Safety Summary Compound Class: Fluorinated N-Alkyl Heterocycle Primary Hazards: Skin/Eye Irritati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, handling, and operational protocols for 4-(Difluoromethyl)-1-ethyl-1H-pyrazole .

Executive Safety Summary

Compound Class: Fluorinated N-Alkyl Heterocycle Primary Hazards: Skin/Eye Irritation, Respiratory Irritation, Potential Hydrogen Fluoride (HF) release under thermal stress. Risk Management Level: BSL-1 / Chemical Hazard Level 2 (Standard Organic Laboratory with Fume Hood).

CRITICAL NOTE: Specific toxicological data for this exact analog is limited. This guide employs a Read-Across Safety Assessment based on structural homologs (e.g., 1-ethyl-1H-pyrazole and 4-(difluoromethyl)-1H-pyrazole). All protocols assume a conservative "worst-case" hazard profile.

Risk Assessment & GHS Classification (Read-Across)
Hazard ClassCategoryHazard Statement (H-Code)Signal Word
Skin Corrosion/Irritation 2H315: Causes skin irritation.[1]Warning
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation.[1][2][3]Warning
STOT - Single Exposure 3H335: May cause respiratory irritation.[1][3]Warning
Acute Toxicity (Oral) 4 (Est.)[1]H302: Harmful if swallowed.[1][2][3]Warning

Chemical Stability Note: The difluoromethyl group (


) is generally stable but can undergo dehydrofluorination  in the presence of strong bases (e.g., t-BuLi, NaH) or extreme heat, potentially releasing fluoride ions or fluoro-carbenes.
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg of the substance.

A. Respiratory Protection (Inhalation Hazard)
  • Primary Defense: Certified Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Defense (Outside Hood): If handling powder or if the compound is a volatile liquid outside a hood, use a Half-face respirator with Multi-Gas/Vapor Cartridges (ABEK-P3) .

    • Rationale: The ethyl group increases volatility; the fluorinated moiety poses a risk of respiratory irritation.

B. Dermal Protection (Skin Absorption)
  • Glove Type: Nitrile (Double Gloving Recommended) .

    • Inner Glove: 4 mil Nitrile (Standard).

    • Outer Glove: 5-8 mil Nitrile (Extended Cuff).

    • Breakthrough Time: >480 mins for standard organic solvents; pyrazoles penetrate latex rapidly.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant) + Closed-toe shoes.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Prohibited: Safety glasses with side shields are insufficient for liquid handling of fluorinated heterocycles due to splash risks.

Operational Protocols: Handling & Synthesis
Protocol A: Safe Weighing & Transfer
  • Environment: Weigh inside a fume hood or a powder containment balance enclosure.

  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun (e.g., Zerostat) before weighing to prevent dispersal.

  • Transfer: Use glass or stainless steel spatulas. Avoid plastics that may leach or dissolve if the compound is a liquid.

Protocol B: Reaction Setup (Dehydrofluorination Prevention)
  • Solvent Selection: Compatible with DCM, THF, MeCN.

  • Base Sensitivity: Avoid prolonged exposure to super-bases (pKa > 30) at room temperature to preserve the

    
     motif.
    
  • Temperature: Maintain reaction temperature < 120°C unless in a sealed pressure vessel, to prevent thermal decomposition.

Protocol C: Emergency Spill Response
  • Small Spill (< 5 mL/g):

    • Evacuate immediate area.[1]

    • Absorb with Vermiculite or Sand (Do not use combustible paper towels).

    • Neutralize surface with a mild bicarbonate solution.

    • Place waste in a container marked "Fluorinated Organic Waste."

Safety Decision Logic (Visualization)

The following diagram illustrates the decision-making workflow for handling this compound based on its physical state and reaction conditions.

SafetyLogic Start Start: Handling 4-(Difluoromethyl)-1-ethyl-1H-pyrazole StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Oil StateCheck->Liquid RiskEval Evaluate Volatility & Static Solid->RiskEval Liquid->RiskEval PPE_Solid PPE: Nitrile Gloves + N95 Mask (if open bench) + Goggles RiskEval->PPE_Solid Low Volatility PPE_Liquid PPE: Double Nitrile + Fume Hood (Mandatory) + Goggles RiskEval->PPE_Liquid High Volatility Reaction Reaction Setup PPE_Solid->Reaction PPE_Liquid->Reaction BaseCheck Using Strong Base? (e.g., t-BuLi, NaH) Reaction->BaseCheck TempControl Maintain T < -78°C (Prevent Dehydrofluorination) BaseCheck->TempControl Yes StdControl Standard T Control (Reflux ok < 120°C) BaseCheck->StdControl No Disposal Disposal: Halogenated Waste Stream TempControl->Disposal StdControl->Disposal

Caption: Operational workflow for PPE selection and reaction parameter control to prevent accidental exposure or decomposition.

Waste Disposal & Deactivation

Do NOT mix with: Strong acids (risk of HF generation) or oxidizers.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous ChemicalPack in double-lined polyethylene bags. Label "Fluorinated Organic Solid."
Liquid Waste Halogenated SolventSegregate from non-halogenated solvents. Do not mix with acetone if strongly acidic.
Aqueous Waste Toxic AqueousIf extraction involved, check pH. Neutralize to pH 7 before disposal.
References & Authority
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 4-(Difluoromethyl)-1H-pyrazole (Parent Analog). Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: 1-Ethyl-1H-pyrazole (Structural Analog). Retrieved from .

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Fluorinated Hydrocarbons. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from .

Sources

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